molecular formula C12H14 B1587782 6-Phenyl-2-hexyne CAS No. 34298-75-4

6-Phenyl-2-hexyne

Cat. No.: B1587782
CAS No.: 34298-75-4
M. Wt: 158.24 g/mol
InChI Key: BYQGPSNMZZGRQP-UHFFFAOYSA-N
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Description

6-Phenyl-2-hexyne is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-4-ynylbenzene
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InChI

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQGPSNMZZGRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390654
Record name 6-PHENYL-2-HEXYNE
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Molecular Weight

158.24 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

34298-75-4
Record name 6-PHENYL-2-HEXYNE
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Record name 6-PHENYL-2-HEXYNE
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Phenyl-2-hexyne: Structure, Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-2-hexyne is an organic compound featuring a phenyl group connected to a hexyne chain, with the triple bond located at the second carbon position. This internal alkyne is a valuable building block in organic synthesis, offering a reactive site for various chemical transformations. Its structural framework, combining an aromatic ring with an alkyne functionality, makes it a molecule of interest for constructing more complex structures, potentially for applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and spectroscopic profile.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzene ring attached to a six-carbon chain containing a carbon-carbon triple bond between the second and third carbon atoms.

Molecular Formula: C₁₂H₁₄[1][2][3][4][5][6][7]

Molecular Weight: 158.24 g/mol [1][2][3][4][5][7]

Canonical SMILES: CC#CCCCC1=CC=CC=C1[1][4][5]

InChIKey: BYQGPSNMZZGRQP-UHFFFAOYSA-N[1][3][4]

CAS Number: 34298-75-4[1][2][3][4][5][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

PropertyValueReference
Appearance Liquid
Boiling Point 240.2 °C at 760 mmHg[4][5]
Density 0.922 g/cm³[4][5]
Refractive Index 1.522[5]
Flash Point 89.5 °C[4][5]
LogP 3.8[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes common in organic chemistry for the formation of carbon-carbon bonds, particularly those involving alkynes. Two plausible and effective methods are detailed below.

Synthesis via Alkylation of a Terminal Alkyne

This approach involves the deprotonation of a suitable terminal alkyne followed by alkylation with an appropriate electrophile. A logical route would be the reaction of the acetylide of 1-propyne with a 3-phenylpropyl halide.

Caption: Alkylation pathway for the synthesis of this compound.

Experimental Protocol:

  • Preparation of the Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a strong base such as sodium amide (NaNH₂) is suspended in an anhydrous solvent like liquid ammonia or tetrahydrofuran (THF). Propyne gas is then bubbled through the suspension, or a solution of propyne in THF is added dropwise at low temperature (e.g., -78 °C) to form the sodium propynide salt.

  • Alkylation Reaction: To the freshly prepared propynide solution, a solution of 3-phenylpropyl halide (e.g., 3-phenyl-1-bromopropane) in anhydrous THF is added slowly, maintaining the low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Synthesis via Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9][10][11][12] To synthesize this compound via this method, one could couple a suitable haloalkane with phenylacetylene, although this is a less common variation of the standard Sonogashira reaction which typically involves aryl/vinyl halides. A more conventional Sonogashira approach would be to couple a 1-halo-1-propyne with a 3-phenylpropyl metallic reagent, though the former is less readily available. A more feasible, albeit indirect, Sonogashira-based route might involve coupling phenylacetylene with a bifunctional linker that is subsequently converted to the propyl group.

Given the directness of the alkylation method, it is often the preferred laboratory-scale synthesis for structures like this compound.

Spectroscopic Analysis

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the alkyl chain, and the methyl protons adjacent to the alkyne.

  • Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.1-7.3 ppm.

  • Methylene Protons (-CH₂-Ph): A triplet at approximately δ 2.7 ppm.

  • Methylene Protons (-CH₂-C≡): A multiplet around δ 2.2-2.4 ppm.

  • Methylene Protons (-CH₂-CH₂-C≡): A multiplet around δ 1.8-2.0 ppm.

  • Methyl Protons (CH₃-C≡): A triplet around δ 1.8 ppm, showing long-range coupling with the adjacent methylene group.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

  • Aromatic Carbons: Signals in the region of δ 125-142 ppm.

  • Alkynyl Carbons (-C≡C-): Two quaternary signals in the region of δ 80-90 ppm.

  • Alkyl Carbons: Signals for the three methylene carbons and one methyl carbon would appear in the upfield region of the spectrum (δ 15-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound, being an internal alkyne, will show a characteristic, though potentially weak, C≡C stretching vibration.[13][14]

  • C-H stretching (aromatic): A band or bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Bands just below 3000 cm⁻¹.

  • C≡C stretching: A weak absorption in the range of 2190-2260 cm⁻¹. For symmetrical or near-symmetrical internal alkynes, this peak can be very weak or absent.[13]

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-H bending (aromatic): Strong absorptions in the 690-900 cm⁻¹ region, indicative of monosubstitution on the benzene ring.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) would show the molecular ion peak (M⁺) and various fragment ions.

  • Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the compound.[6]

  • Major Fragmentation Pathways:

    • Benzylic cleavage: Loss of a C₃H₅ fragment to give the tropylium ion at m/z = 91, which is often a very prominent peak for compounds containing a benzyl group.

    • Loss of a methyl group: A peak at m/z = 143.

    • Cleavage of the alkyl chain: Various other fragment ions resulting from the cleavage of the bonds within the hexynyl chain.

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the carbon-carbon triple bond and the phenyl group.

Reactions of the Alkyne Group

The internal alkyne can undergo a variety of addition reactions, including:

  • Hydrogenation: Catalytic hydrogenation can reduce the triple bond to a double bond (alkene) or, with a more active catalyst and harsher conditions, to a single bond (alkane). The use of specific catalysts like Lindlar's catalyst would favor the formation of the cis-alkene.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond to form di- and tetra-haloalkanes.

  • Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield haloalkenes and geminal dihalides.

  • Hydration: Acid-catalyzed or oxymercuration-demercuration reactions would lead to the formation of a ketone.

  • Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond to yield carboxylic acids.

  • Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.[15][16][17][18][19]

Caption: Common reactions of the alkyne functional group in this compound.

Reactions of the Phenyl Group

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The alkyl group attached to the ring is an ortho-, para- director and is weakly activating.

Applications in Drug Development and Organic Synthesis

While specific biological activities of this compound itself are not widely documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. The phenyl group is a common feature in many drug molecules, and the alkyne functionality provides a versatile handle for further chemical modifications.[20] The linear geometry of the alkyne can act as a rigid spacer in the design of new molecules.

As a building block, this compound can be used in the synthesis of more complex molecules with potential biological activity. For instance, the alkyne can be used in "click chemistry" reactions (after conversion to a terminal alkyne or an azide) to link different molecular fragments. The phenyl group can also be further functionalized to introduce other pharmacophoric features. While there is a lack of specific research on the biological activity of this compound and its direct derivatives, the synthesis and evaluation of such compounds represent an area for potential future investigation.[21][22][23][24]

Safety and Handling

Based on available safety data, this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile organic molecule with a combination of aromatic and alkyne functionalities. Its synthesis is achievable through established organic chemistry methods, and its structure can be unequivocally confirmed by modern spectroscopic techniques. While its direct applications in drug development are not yet established, its potential as a synthetic intermediate for the construction of more complex and potentially bioactive molecules is significant. This guide provides a foundational understanding of the chemical properties and behavior of this compound for researchers and scientists in the field.

References

  • Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]

  • ResearchGate. (2025, August 10). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Bastin, L. (2016). Chemistry 256 Workshop #7 Exercise. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [6 + 4] Cycloaddition Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • ResearchGate. (2025, August 6). Photochemical [2 + 2] cycloaddition reactions of 6-alkenyl-3- phenylcyclohex-2-en-1-ones: Using biradical conformation control to account for exceptions to the "rule of five". Retrieved from [Link]

  • Pearson. (n.d.). How can IR spectroscopy distinguish between 1-hexyne, 2-hexyne, a.... Retrieved from [Link]

  • Nature. (n.d.). Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • DTIC. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H14). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Retrieved from [Link]

  • ResearchGate. (2025, November 30). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. Retrieved from [Link]

  • SAGE Journals. (n.d.). Synthesis of cyclic phenyl hexayne from Me 3 Si-/Ph 2 P(O)-protected ethynes. Retrieved from [Link]

  • ACS Publications. (2014, October 5). Cycloadditions of Cyclohexynes and Cyclopentyne. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Institute of Chemistry Ceylon. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Retrieved from [Link]

  • CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

  • ChemRxiv. (n.d.). Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Copernicus Publications. (n.d.). Selective Reagent Ion-Time of Flight-Mass Spectrometry study of six common monoterpenes. Retrieved from [Link]

  • ACS Publications. (2025, November 4). The Synergistic Cytotoxic Effect of the Two Enantiomers of 6-Prenylflavanones in the HeLa Cell Line. Retrieved from [Link]

  • ScienceOpen. (2022, December 20). Research Article Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. Retrieved from [Link]

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Sources

Synthesis and characterization of 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Phenyl-2-hexyne

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound (CAS No: 34298-75-4), an internal, non-symmetrical alkyne. From the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the chosen methodologies. The primary synthetic strategy detailed is the nucleophilic substitution (SN2) reaction between a propynylide anion and a suitable 3-phenylpropyl electrophile, a robust and efficient method for constructing the target carbon skeleton. We present a detailed, self-validating experimental protocol, including reagent selection, reaction setup, and purification techniques. Subsequently, a multi-faceted characterization workflow is outlined, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure and purity of the synthesized compound. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams to enhance understanding for researchers, scientists, and professionals in drug development and materials science.

Part 1: Strategic Approach to Synthesis

Introduction to this compound

This compound is a disubstituted alkyne featuring a methyl group and a 3-phenylpropyl group attached to a carbon-carbon triple bond. Its structure offers a unique combination of a rigid alkyne core and flexible aliphatic and aromatic moieties. Such molecules serve as valuable intermediates in organic synthesis, finding potential applications in the construction of complex molecular architectures, development of novel materials, and as scaffolds in medicinal chemistry. The precise and efficient synthesis of this compound is therefore of significant interest.

Retrosynthetic Analysis

To devise a logical synthesis, we employ a retrosynthetic approach, working backward from the target molecule to readily available starting materials. The most logical disconnection for an unsymmetrical internal alkyne like this compound is adjacent to the triple bond, leveraging the well-established chemistry of acetylide anions.

The primary disconnection considered is at the C3-C4 bond. This bond can be formed by the reaction of a nucleophilic propynylide anion (a synthon for propyne) and an electrophilic 3-phenylpropyl cation (a synthon for a 3-phenylpropyl halide). This strategy is highly effective because it utilizes the pronounced acidity of terminal alkynes (pKa ≈ 25), allowing for straightforward deprotonation to form a potent carbon nucleophile.[1] The subsequent reaction with a primary alkyl halide proceeds efficiently via an SN2 mechanism.[1]

G cluster_synthons cluster_reagents TM Target Molecule: this compound Retrosynthesis Retrosynthetic Disconnection (C3-C4) TM->Retrosynthesis Synthons Synthons Retrosynthesis->Synthons Propynylide Propynylide Anion (Nucleophile) Phenylpropyl 3-Phenylpropyl Cation (Electrophile) Reagents Practical Reagents Propyne Propyne Halide 3-Phenyl-1-propyl bromide Propynylide->Reagents => Phenylpropyl->Reagents =>

Figure 1: Retrosynthetic analysis of this compound.

An alternative, the Sonogashira coupling, involves cross-coupling a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper complexes.[2][3][4] While powerful, this method is more complex and typically employed for creating aryl-alkyne bonds, making it less direct for this specific aliphatic-alkyne C-C bond formation compared to acetylide alkylation.

Part 2: Detailed Experimental Protocol

The following protocol is designed as a self-validating system. The success of each step is predicated on the proper execution of the previous one, with an emphasis on anhydrous conditions to prevent the quenching of the strongly basic acetylide intermediate.

Workflow Overview

The synthesis proceeds in two primary stages within a single pot: the deprotonation of a terminal alkyne to form the nucleophile, followed by the SN2 alkylation with the electrophile.

G start Start: Propyne & 3-Phenyl-1-propyl bromide step1 Step 1: Deprotonation Base: n-BuLi or NaNH2 Solvent: Anhydrous THF or liq. NH3 Conditions: Inert atmosphere, low temp (-78°C) start->step1 step2 Step 2: Alkylation (SN2) Add 3-Phenyl-1-propyl bromide Conditions: Allow to warm to RT step1->step2 Forms Propynylide Anion step3 Step 3: Aqueous Work-up Quench with sat. NH4Cl(aq) Extract with organic solvent step2->step3 Forms C-C bond step4 Step 4: Purification Dry organic layer (e.g., MgSO4) Solvent removal Column Chromatography or Distillation step3->step4 end Product: this compound step4->end

Figure 2: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology

Reagents and Equipment:

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Propyne (condensed at -78°C or bubbled through solution)

  • 3-Phenyl-1-propyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), low-temperature bath (dry ice/acetone).

Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inlet for inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Solvent Introduction: Add anhydrous THF to the flask and cool the vessel to -78 °C using a dry ice/acetone bath.

  • Acetylide Formation:

    • If using gaseous propyne, bubble it through the cold THF for a set period to dissolve a sufficient amount.

    • Slowly add one equivalent of n-butyllithium dropwise from the dropping funnel, ensuring the internal temperature does not rise significantly. The formation of the lithium propynylide salt may be observed. The choice of n-BuLi is based on its high basicity, which ensures complete and rapid deprotonation of the terminal alkyne.[5][6] Anhydrous conditions are critical as n-BuLi reacts violently with water.

  • Alkylation:

    • After stirring the acetylide solution for 30-60 minutes at -78 °C, add a solution of 3-phenyl-1-propyl bromide in a small amount of anhydrous THF dropwise.

    • The use of a primary halide is paramount to maximize the yield of the SN2 product and minimize the competing E2 elimination pathway, which would be significant with secondary or tertiary halides.[1]

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This protonates any remaining acetylide or base.

    • Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with water, followed by brine.

    • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield pure this compound.

Part 3: Comprehensive Characterization

A combination of spectroscopic and chromatographic techniques is required to confirm the identity and assess the purity of the final product.

G cluster_techniques Analytical Techniques Product Purified Product (this compound) HNMR 1H NMR Product->HNMR CNMR 13C NMR Product->CNMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS GCMS GC-MS Product->GCMS Identity Structural Confirmation Purity Purity Assessment HNMR->Identity CNMR->Identity IR->Identity MS->Identity MS->Purity via GC/LC GCMS->Purity

Figure 3: Interrelation of analytical techniques for characterization.
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: This technique provides detailed information about the proton environments in the molecule. The predicted spectrum for this compound in CDCl₃ would show:

    • δ ~7.1-7.3 ppm (m, 5H): A multiplet corresponding to the five protons of the monosubstituted phenyl ring.

    • δ ~2.7 ppm (t, 2H): A triplet for the benzylic protons (-CH₂-Ph), coupled to the adjacent methylene group.

    • δ ~2.2 ppm (t, 2H): A triplet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-), coupled to the other methylene group.

    • δ ~1.8 ppm (p, 2H): A pentet (or multiplet) for the central methylene protons (-CH₂-CH₂-CH₂-).

    • δ ~1.7 ppm (t, 3H): A triplet for the methyl protons (CH₃-C≡C-), showing long-range coupling to the methylene protons across the alkyne.

  • ¹³C NMR Spectroscopy: This analysis identifies all unique carbon atoms. Expected chemical shifts are:

    • δ ~142 ppm: Quaternary aromatic carbon (C-ipso).

    • δ ~128.5 ppm: Aromatic CH carbons (ortho, meta).

    • δ ~126 ppm: Aromatic CH carbon (para).

    • δ ~80 ppm & ~75 ppm: The two sp-hybridized alkyne carbons.

    • δ ~35 ppm: Benzylic carbon (-CH₂-Ph).

    • δ ~30 ppm: Central methylene carbon.

    • δ ~21 ppm: Methylene carbon adjacent to the alkyne.

    • δ ~4 ppm: Methyl carbon.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • ~3030 cm⁻¹: Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹: Aliphatic C-H stretching.

    • ~2240 cm⁻¹: A weak to medium absorption for the internal C≡C triple bond stretch. Its presence confirms the alkyne, and its weakness is characteristic of an internal alkyne.[7][8][9] The absence of a sharp peak around 3300 cm⁻¹ confirms the lack of a terminal alkyne C-H bond.[8]

    • ~1600 & ~1495 cm⁻¹: Aromatic C=C ring stretches.

  • Mass Spectrometry (MS): This technique confirms the molecular weight and can provide structural clues from fragmentation patterns.

    • Molecular Ion (M⁺): An intense peak is expected at m/z = 158, corresponding to the molecular weight of C₁₂H₁₄.[10][11]

    • Fragmentation: Common fragmentation would include the loss of a benzyl radical (m/z = 91) or a propyl radical, leading to characteristic fragment ions.

Part 4: Data Summary

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₂H₁₄[11][12]
Molecular Weight 158.24 g/mol [10][12]
CAS Number 34298-75-4[11][12][13]
Appearance Liquid (predicted)
Boiling Point ~240 °C at 760 mmHg (predicted)[13][14]
Density ~0.922 g/cm³ (predicted)[13][14]
Refractive Index ~1.522 (predicted)[14]
Table 2: Summary of Expected Spectroscopic Data
TechniqueWavenumber / Chemical Shift (δ)Assignment
IR Spectroscopy ~2240 cm⁻¹C≡C (internal alkyne) stretch
~3030, 2950-2850, 1600, 1495 cm⁻¹Aromatic C-H, Aliphatic C-H, Aromatic C=C
¹H NMR (CDCl₃) ~7.1-7.3 ppm (m, 5H)Ar-H
~2.7 ppm (t, 2H)-CH₂-Ph
~2.2 ppm (t, 2H)-C≡C-CH₂-
~1.8 ppm (p, 2H)-CH₂-CH₂-CH₂-
~1.7 ppm (t, 3H)CH₃-C≡C-
¹³C NMR (CDCl₃) ~142, 128.5, 126 ppmAromatic carbons
~80, 75 ppmAlkyne carbons (-C≡C-)
~35, 30, 21, 4 ppmAliphatic carbons
Mass Spec (EI) m/z = 158Molecular Ion [M]⁺

Part 5: Conclusion

This guide has detailed a robust and scientifically sound approach for the synthesis and characterization of this compound. The chosen synthetic route, based on the alkylation of a terminal alkyne, is both efficient and illustrative of fundamental principles in organic chemistry. The causality behind each experimental choice, from the selection of a strong base to the use of a primary halide, has been explained to ensure a high probability of success. The comprehensive characterization plan, utilizing NMR, IR, and MS, provides a clear and definitive pathway to verify the structure and purity of the target compound. By integrating detailed protocols with the underlying chemical logic, this document serves as a practical and educational resource for scientists engaged in synthetic chemistry.

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Spectroscopic Data for 6-Phenyl-2-hexyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Phenyl-2-hexyne, also known as hex-4-ynylbenzene, is an organic compound with the molecular formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol .[1] Its structure, featuring a phenyl ring connected to a hexyne chain, makes it a molecule of interest in synthetic organic chemistry and potential precursor in drug development. A thorough characterization of its spectral properties is crucial for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the unavailability of experimentally acquired spectra in public databases, this guide leverages predictive models based on established principles of spectroscopy to offer a detailed analysis of the expected spectral features. Furthermore, it outlines the standard experimental protocols for acquiring such data, providing a valuable resource for researchers and scientists.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is foundational to understanding its spectroscopic signature. The molecule consists of a monosubstituted benzene ring attached to a six-carbon chain containing a carbon-carbon triple bond between the second and third carbon atoms. This combination of an aromatic ring and an internal alkyne gives rise to characteristic signals in various spectroscopic techniques.

Structure of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom. The predicted chemical shifts are presented in the following tables, calculated using advanced computational algorithms that consider the effects of shielding and deshielding from neighboring functional groups.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind Experimental Choices
~ 7.30 - 7.15Multiplet5HAromatic protons (C₆H₅)The aromatic protons are expected to appear as a complex multiplet due to their close chemical shifts and spin-spin coupling.
~ 2.70Triplet2H-CH₂-PhThe methylene group adjacent to the phenyl ring is deshielded by the aromatic ring current and appears as a triplet due to coupling with the neighboring methylene group.
~ 2.20Triplet2H-C≡C-CH₂-The methylene group adjacent to the alkyne is slightly deshielded by the triple bond and appears as a triplet due to coupling with the adjacent methylene group.
~ 1.80Quintet2H-CH₂-CH₂-CH₂-This central methylene group is expected to show a more complex splitting pattern, likely a quintet or multiplet, due to coupling with the two adjacent methylene groups.
~ 1.75Triplet3HCH₃-C≡C-The methyl protons on the alkyne are deshielded by the triple bond and are expected to show a small coupling to the adjacent methylene group, appearing as a triplet.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentCausality Behind Experimental Choices
~ 141.5Quaternary aromatic carbon (C-ipso)The carbon atom of the phenyl ring directly attached to the alkyl chain is a quaternary carbon and its chemical shift is influenced by the substituent.
~ 128.4Aromatic CH (C-ortho, C-meta)The ortho and meta carbons of the phenyl ring are expected to have very similar chemical shifts, resulting in a single, more intense signal.
~ 125.8Aromatic CH (C-para)The para carbon is in a slightly different electronic environment and may be resolved as a separate signal.
~ 80.5Alkyne quaternary carbon (-C≡C-)The two sp-hybridized carbons of the internal alkyne are expected in this region.[2]
~ 78.0Alkyne quaternary carbon (-C≡C-)The chemical shifts of the two alkyne carbons will be distinct due to the asymmetry of the molecule.[2]
~ 35.0-CH₂-PhThe benzylic carbon is deshielded by the aromatic ring.
~ 30.5-CH₂-CH₂-CH₂-The central methylene carbon of the alkyl chain.
~ 20.0-C≡C-CH₂-The methylene carbon adjacent to the alkyne.
~ 3.5CH₃-C≡C-The methyl carbon attached to the alkyne is expected at a high field.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.[3]

Instrumental Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data
Frequency (cm⁻¹)IntensityAssignmentCausality Behind Experimental Choices
3100-3000MediumAromatic C-H stretchThe stretching vibrations of C-H bonds on the phenyl ring typically appear in this region.
2960-2850Medium-StrongAliphatic C-H stretchThe stretching vibrations of the C-H bonds in the methyl and methylene groups of the alkyl chain.
~2240WeakC≡C stretch (internal alkyne)The carbon-carbon triple bond stretch for an internal alkyne is typically weak due to the small change in dipole moment during the vibration.
1600, 1495, 1450Medium-WeakAromatic C=C ring stretchThese absorptions are characteristic of the benzene ring.
~750 and ~700StrongAromatic C-H out-of-plane bendFor a monosubstituted benzene ring, two strong bands are expected in this region.
Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol or acetone and allowing it to dry completely.[4]

Data Acquisition:

  • Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[5]

  • Place a small drop of this compound onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Predicted Mass Spectrum Data (EI-MS)
m/zPredicted Relative AbundanceAssignmentCausality Behind Experimental Choices
158Moderate[M]⁺ (Molecular Ion)The molecular ion peak corresponds to the molecular weight of this compound.[6]
143Moderate[M - CH₃]⁺Loss of a methyl group from the molecular ion.
129Low[M - C₂H₅]⁺Loss of an ethyl radical.
115Low[M - C₃H₇]⁺Loss of a propyl radical.
91High[C₇H₇]⁺Tropylium ion, a very stable fragment resulting from benzylic cleavage and rearrangement. This is often the base peak for alkylbenzenes.
77Moderate[C₆H₅]⁺Phenyl cation, resulting from the loss of the entire alkyl chain.
Experimental Protocol for EI-Mass Spectrometry

Sample Introduction:

  • For a volatile liquid like this compound, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.

Instrumental Parameters:

  • Ionization Method: Electron Ionization (EI).[7]

  • Electron Energy: 70 eV. This standard energy allows for reproducible fragmentation patterns and comparison with spectral libraries.[8]

  • Ion Source Temperature: 150-250 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and significant fragments.

Visualization of Experimental Workflows

General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (NMR) or Analyze Neat (IR/MS) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR ¹H & ¹³C NMR IR FTIR Spectrometer Dissolution->IR FTIR MS Mass Spectrometer Dissolution->MS EI-MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Predicted EI-MS Fragmentation Pathway

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C₁₂H₁₄]⁺ m/z = 158 (Molecular Ion) M_minus_CH3 [C₁₁H₁₁]⁺ m/z = 143 M->M_minus_CH3 - •CH₃ Tropylium [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->Tropylium - C₅H₇• (Benzylic Cleavage) Phenyl [C₆H₅]⁺ m/z = 77 (Phenyl Ion) Tropylium->Phenyl - C₂H₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, coupled with standardized experimental protocols. The predicted data, based on fundamental spectroscopic principles, serves as a robust reference for the identification and characterization of this compound in a research setting. The presented workflows and fragmentation pathways offer further insight into the analytical process and the molecule's behavior under various spectroscopic conditions. This comprehensive guide is intended to be a valuable resource for researchers, aiding in the efficient and accurate analysis of this compound.

References

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  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Grimme, S. (2013). A general quantum mechanically derived force field (QMDFF) for molecules and condensed phase simulations.
  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]

  • Career Endeavour. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

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A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The study of alkynes and their derivatives is a cornerstone of modern organic chemistry and drug discovery. Their unique electronic structure and reactivity make them valuable building blocks in the synthesis of complex molecules and pharmacologically active agents. 6-Phenyl-2-hexyne, an internal alkyne featuring a phenyl group, presents an interesting case for theoretical and computational analysis due to the interplay of the rigid alkyne moiety and the flexible alkyl chain attached to an aromatic ring. This guide provides a comprehensive framework for the in-depth theoretical and computational characterization of this compound, offering insights into its structural, vibrational, and electronic properties. As a self-validating system, this guide will also detail the necessary protocols for comparing computational predictions with experimental data, a critical step in ensuring the accuracy and reliability of theoretical models.

Introduction to this compound

This compound (C₁₂H₁₄) is an organic molecule characterized by a six-carbon chain with a triple bond between the second and third carbon atoms (an internal alkyne) and a phenyl group at the sixth position.[1][2][3][4][5][6][7][8] Its structure combines the rigidity of the alkyne functional group with the conformational flexibility of the propyl chain and the aromaticity of the phenyl ring. Understanding the interplay of these structural features is crucial for predicting its chemical behavior and potential applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄[1][2][4]
Molecular Weight 158.24 g/mol [2][4]
CAS Number 34298-75-4[1][2][4]
Boiling Point 240.2 °C at 760 mmHg[2]
Density 0.922 g/cm³[2]
Refractive Index 1.522[2]

A plausible synthetic route to this compound and other internal alkynes is through the Sonogashira cross-coupling reaction.[9][10] This powerful method involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10] Other methods for internal alkyne synthesis include elimination reactions from dihaloalkanes and carbene rearrangements.[11][12]

Part 1: Computational Methodology: A First-Principles Approach

This section outlines a detailed, step-by-step computational workflow for the theoretical investigation of this compound. The choice of computational methods is guided by the principles of accuracy and efficiency, with a focus on Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, this involves a thorough conformational search to identify the global minimum on the potential energy surface.

Protocol 1: Conformational Search and Geometry Optimization

  • Initial Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently sample different conformers.

  • DFT Optimization: Subject the low-energy conformers identified in the previous step to full geometry optimization using DFT. A common and reliable choice of functional and basis set for this purpose is B3LYP/6-31G(d).[13]

  • Frequency Analysis: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The structure with the lowest electronic energy is the global minimum and will be used for subsequent calculations.

G cluster_workflow Geometry Optimization Workflow Initial Structure Initial Structure Conformational Search (MMFF94) Conformational Search (MMFF94) Initial Structure->Conformational Search (MMFF94) Low-Energy Conformers Low-Energy Conformers Conformational Search (MMFF94)->Low-Energy Conformers DFT Optimization (B3LYP/6-31G(d)) DFT Optimization (B3LYP/6-31G(d)) Low-Energy Conformers->DFT Optimization (B3LYP/6-31G(d)) Optimized Structures Optimized Structures DFT Optimization (B3LYP/6-31G(d))->Optimized Structures Frequency Calculation Frequency Calculation Optimized Structures->Frequency Calculation Global Minimum Structure Global Minimum Structure Frequency Calculation->Global Minimum Structure No Imaginary Frequencies

Caption: Workflow for determining the global minimum energy structure.

Vibrational Spectra Prediction (IR and Raman)

Vibrational spectroscopy is a powerful tool for molecular identification and characterization. DFT calculations can provide accurate predictions of infrared (IR) and Raman spectra, aiding in the interpretation of experimental data.

Protocol 2: IR and Raman Spectra Calculation

  • Frequency Calculation: Using the optimized global minimum structure of this compound, perform a frequency calculation at a higher level of theory for improved accuracy, such as B3LYP/6-311+G(d,p).[14] This calculation will yield the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

  • Frequency Scaling: It is a common practice to scale the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method. A typical scaling factor for B3LYP functionals is around 0.96-0.98.

  • Spectrum Generation: Generate the theoretical IR and Raman spectra by fitting the scaled frequencies and their intensities/activities to Lorentzian or Gaussian functions.

G cluster_spectra Vibrational Spectra Prediction Global Minimum Structure Global Minimum Structure Frequency Calculation (B3LYP/6-311+G(d,p)) Frequency Calculation (B3LYP/6-311+G(d,p)) Global Minimum Structure->Frequency Calculation (B3LYP/6-311+G(d,p)) Harmonic Frequencies, IR Intensities, Raman Activities Harmonic Frequencies, IR Intensities, Raman Activities Frequency Calculation (B3LYP/6-311+G(d,p))->Harmonic Frequencies, IR Intensities, Raman Activities Frequency Scaling Frequency Scaling Harmonic Frequencies, IR Intensities, Raman Activities->Frequency Scaling Scaled Frequencies Scaled Frequencies Frequency Scaling->Scaled Frequencies Spectrum Generation (Lorentzian/Gaussian) Spectrum Generation (Lorentzian/Gaussian) Scaled Frequencies->Spectrum Generation (Lorentzian/Gaussian) Theoretical IR & Raman Spectra Theoretical IR & Raman Spectra Spectrum Generation (Lorentzian/Gaussian)->Theoretical IR & Raman Spectra

Caption: Workflow for predicting IR and Raman spectra.

NMR Spectra Prediction (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, providing invaluable assistance in spectral assignment.

Protocol 3: NMR Chemical Shift Calculation

  • GIAO Method: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is a widely used and reliable approach for calculating NMR shielding tensors.

  • DFT Calculation: Perform the GIAO calculation at a suitable level of theory, such as mPW1PW91/6-311G(d,p), on the optimized geometry of this compound.[15]

  • Chemical Shift Calculation: Calculate the isotropic chemical shifts by referencing the computed isotropic shielding constants to the shielding constant of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

    • δ_sample = σ_TMS - σ_sample

G cluster_nmr NMR Chemical Shift Prediction Optimized Structure Optimized Structure GIAO Calculation (mPW1PW91/6-311G(d,p)) GIAO Calculation (mPW1PW91/6-311G(d,p)) Optimized Structure->GIAO Calculation (mPW1PW91/6-311G(d,p)) Isotropic Shielding Constants (σ) Isotropic Shielding Constants (σ) GIAO Calculation (mPW1PW91/6-311G(d,p))->Isotropic Shielding Constants (σ) Chemical Shift Calculation (δ = σ_TMS - σ_sample) Chemical Shift Calculation (δ = σ_TMS - σ_sample) Isotropic Shielding Constants (σ)->Chemical Shift Calculation (δ = σ_TMS - σ_sample) Predicted ¹H & ¹³C NMR Spectra Predicted ¹H & ¹³C NMR Spectra Chemical Shift Calculation (δ = σ_TMS - σ_sample)->Predicted ¹H & ¹³C NMR Spectra

Caption: Workflow for predicting NMR chemical shifts.

Part 2: Predicted Spectroscopic Data and Comparison with Experimental Analogs

Due to the limited availability of published experimental spectra for this compound, this section will present the computationally predicted spectra and, for validation purposes, compare them with experimental data of a structurally similar molecule, 5-phenyl-1-pentyne, and general spectral regions for internal alkynes. This comparative approach is essential for demonstrating the predictive power and reliability of the computational methods employed.

Predicted ¹H and ¹³C NMR Spectra

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 2. The numbering scheme for the atoms is provided in the accompanying figure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
11.753.5
42.1518.5
52.6535.0
67.20-7.35 (multiplet)126.0, 128.5, 142.0
Alkyne (C2, C3)-75.0, 80.0

Note: These are predicted values and may deviate from experimental results.

The predicted ¹H NMR spectrum is expected to show a triplet for the methyl protons (H1), multiplets for the methylene protons (H4 and H5), and a complex multiplet in the aromatic region (7.20-7.35 ppm) for the phenyl protons. The predicted ¹³C NMR spectrum will show distinct signals for the aliphatic carbons, the aromatic carbons, and the two sp-hybridized carbons of the alkyne, which are expected to appear in the range of 75-85 ppm.

Predicted IR and Raman Spectra

The predicted vibrational spectra of this compound will exhibit characteristic peaks corresponding to its functional groups.

Table 3: Key Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
C≡C Stretch~2230Weak in IR, Strong in Raman
Aromatic C-H Stretch3000-3100Medium in IR
Aliphatic C-H Stretch2850-2960Strong in IR
Aromatic C=C Stretch1450-1600Medium to Strong in IR

The most characteristic feature of the alkyne is the C≡C stretching vibration. For an internal alkyne like this compound, this peak is expected to be weak in the IR spectrum but strong and sharp in the Raman spectrum, typically appearing around 2200-2260 cm⁻¹.[9][11][16]

Comparison with Experimental Data of 5-Phenyl-1-pentyne:

Part 3: Electronic Properties and Reactivity Insights

Beyond spectroscopic prediction, computational chemistry offers a window into the electronic structure and reactivity of molecules.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a measure of the molecule's chemical stability and reactivity.

A DFT calculation will reveal that the HOMO of this compound is likely localized on the phenyl ring and the π-system of the alkyne, indicating these are the regions most susceptible to electrophilic attack. The LUMO is also expected to have significant contributions from the phenyl ring and the alkyne, suggesting these are the sites for nucleophilic attack.

G cluster_orbitals Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) Energy Gap HOMO-LUMO Gap (Reactivity Indicator) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophilic Attack Nucleophilic Attack LUMO->Nucleophilic Attack accepts electrons Electrophilic Attack Electrophilic Attack Electrophilic Attack->HOMO donates electrons

Caption: Conceptual diagram of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map is expected to show a region of negative potential around the π-electron cloud of the phenyl ring and the alkyne bond, confirming these as likely sites for electrophilic interaction.

Conclusion

This technical guide has outlined a robust and comprehensive computational workflow for the detailed theoretical study of this compound. By leveraging the power of Density Functional Theory, researchers can gain deep insights into the structural, vibrational, and electronic properties of this and similar molecules. The protocols detailed herein for geometry optimization, spectroscopic prediction, and electronic structure analysis provide a self-validating framework for computational studies. While the direct comparison with experimental data for this compound is currently limited by its availability in public databases, the principles of validation through comparison with closely related analogs remain a cornerstone of rigorous computational research. The methodologies presented in this guide are broadly applicable to a wide range of organic molecules and are intended to serve as a valuable resource for scientists in academia and industry engaged in molecular design and discovery.

References

  • Synthesis of internal alkynes. a Sonogashira coupling of unactivated... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Synthesis of alkynes from non-alkyne sources. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes. (2023). ACS Publications. [Link]

  • Sonogashira cross-coupling reaction. (2020, February 13). YouTube. [Link]

  • Short Notes on Synthesis using Alkynes. (n.d.). Longdom Publishing. [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. (n.d.). RSC Publishing. [Link]

  • Chemistry 256 Workshop Exercise #2 Spring 2014 Prof. Loyd Bastin. (n.d.). [Link]

  • The following IR spectra belong to 5-phenyl-1-pentyne and 6-phenyl-2-hex... (2025, April 7). Filo. [Link]

  • Computational chemical studies on thermochemistry and ring strains in cyclic [n]metaphenyleneacetylenes, butadiyne-bridged [4n]metacyclophynes, and butadiyne-bridged [4n]paracyclophynes. (2010). PubMed. [Link]

  • Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1 H chemical shifts of two potential structures and the experimental 1 H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13 C chemical shifts of two potential structures and the experimental 13 C NMR data of 2. (n.d.). [Link]

  • Chemistry 256 Workshop #7 Exercise Spring 2016 Prof. Loyd Bastin 1. The IR spectra below belong to 5-phenyl-1-pentyne and 6-phe. (n.d.). [Link]

  • The IR spectra below belong to 5-phenyl-1-pentyne and this compound. Which is which? Explain your reasoning. (n.d.). [Link]

  • Alkynes. (n.d.). [Link]

  • Experimental and Computational Studies of the Phenyl Radical Reaction with Propyne. (2025, August 6). ResearchGate. [Link]

  • Experimental and computational studies of the phenyl radical reaction with propyne. (n.d.). [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (n.d.). [Link]

  • Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. [Link]

  • 8: Alkenes and Alkynes. (n.d.). [Link]

  • This compound. (n.d.). LookChem. [Link]

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. [Link]

  • 5-Phenyl-1-pentyne - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. (n.d.). arkat usa. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

  • Simulate and predict NMR spectra. (n.d.). [Link]

  • AB INITIO AND DFT CALCULATIONS FOR THE VIBRATIONAL FREQUENCIES AND BARRIER TO PLANARITY OF CYCLOPENTENE AND ITS DEUTERATED ISOTOPOMERS | Request PDF. (n.d.). ResearchGate. [Link]

  • How to do Frequency Vibrational DFT calculation & generate IR spectrum in Gauss view Using Gaussian? (2023, October 1). YouTube. [Link]

  • Unusual η1-Coordinated Alkyne and Alkene Complexes Abstract. (n.d.). [Link]

  • A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. (n.d.). MDPI. [Link]

  • Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. (n.d.). Science and Education Publishing. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (2025, October 16). ResearchGate. [Link]

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Physical properties of 6-Phenyl-2-hexyne (boiling point, density)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 6-Phenyl-2-hexyne

Introduction

This compound is an internal alkyne characterized by a phenyl group at one end of a six-carbon chain and a carbon-carbon triple bond between the second and third carbon atoms. As a functionalized alkyne, its physical properties are of significant interest to researchers in synthetic organic chemistry and drug development, where such scaffolds can serve as key building blocks. This guide provides a detailed overview of the core physical properties of this compound, namely its boiling point and density, and outlines robust experimental protocols for their determination. The methodologies described herein are designed to ensure high fidelity and reproducibility, critical for the synthesis and characterization of novel compounds.

Section 1: Core Physical Properties of this compound

The physical properties of alkynes are primarily dictated by their molecular structure. For this compound, the combination of a rigid, linear alkyne segment and a bulky phenyl group influences its intermolecular interactions, which in turn determine its macroscopic properties like boiling point and density. The primary intermolecular forces at play are London dispersion forces, which increase with molecular size and surface area. Compared to their corresponding alkanes and alkenes, alkynes often exhibit slightly higher boiling points due to their more linear shape, which allows for more effective molecular packing and stronger dispersion forces.[1][2][3]

The known physical data for this compound are summarized below.

PropertyValueSource(s)
Boiling Point 240.2°C (at 760 mmHg)[4][5]
Density 0.922 g/cm³[4][5]
Molecular Formula C₁₂H₁₄[4][6][7]
Molecular Weight 158.24 g/mol [4][7]
CAS Number 34298-75-4[4][5][6]
Physical Form Liquid[8]

Section 2: Experimental Determination of Physical Properties

Accurate determination of physical constants is fundamental to the characterization of a chemical substance. The following protocols provide step-by-step methodologies for measuring the boiling point and density of a liquid sample such as this compound.

Protocol for Boiling Point Determination (Micro-Capillary Method)

This method is ideal for determining the boiling point of small quantities of a liquid. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Rationale: The use of a sealed capillary tube containing trapped air provides a sensitive indicator for the boiling point. As the liquid is heated, the trapped air expands. At the boiling point, the liquid's vapor pressure is sufficient to cause a rapid stream of bubbles to emerge from the capillary. Upon cooling, the point at which the liquid re-enters the capillary corresponds to the boiling point.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath, heating block)

  • Stirring mechanism for the bath

Procedure:

  • Sample Preparation: Add a small amount (a few milliliters) of this compound to the fusion tube.[9]

  • Capillary Insertion: Place the capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end protruding above the surface.[9]

  • Apparatus Assembly: Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the heating bath.

  • Heating: Heat the bath gently while stirring continuously to ensure uniform temperature distribution.

  • Observation (Heating Phase): Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge as the trapped air expands.

  • Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the liquid is boiling. Note this approximate temperature.

  • Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The precise boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.

  • Verification: It is advisable to repeat the measurement to ensure accuracy.

Protocol for Density Determination

Density is an intrinsic property defined as the mass of a substance per unit volume.[10] Its determination requires precise measurement of both mass and volume. Temperature control is critical as density is temperature-dependent.

Rationale: This protocol uses basic laboratory equipment to determine density. Mass is measured with a high-precision analytical balance, and volume is measured with a graduated cylinder. While a pycnometer would yield more accurate results, this method is robust and widely accessible.

Apparatus:

  • Analytical balance (accurate to ±0.001 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Thermometer

  • Temperature-controlled water bath (optional but recommended for high accuracy)

Procedure:

  • Mass of Empty Cylinder: Measure and record the mass of a clean, dry graduated cylinder using the analytical balance.[10][11]

  • Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.[11]

  • Temperature Control: If possible, place the cylinder in a water bath at a standard temperature (e.g., 20°C or 25°C) and allow it to equilibrate. Record the final temperature of the liquid.

  • Mass of Cylinder and Liquid: Measure and record the combined mass of the graduated cylinder and the liquid sample.[10][11]

  • Calculation:

    • Mass of Liquid: Subtract the mass of the empty cylinder from the combined mass.

    • Density: Divide the mass of the liquid by the measured volume.

    • Density = Mass / Volume[10]

  • Replication: Perform the measurement at least twice to ensure consistency and calculate the average density.[11]

Section 3: Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for the experimental determination of the boiling point and density of this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination bp_prep Sample Preparation: Add liquid to fusion tube bp_setup Apparatus Setup: Insert capillary tube Attach to thermometer bp_prep->bp_setup bp_heat Heating Phase: Heat bath slowly Observe bubble stream bp_setup->bp_heat bp_cool Cooling Phase: Remove heat Record temp when liquid enters capillary bp_heat->bp_cool bp_analyze Data Analysis: Average results from multiple trials bp_cool->bp_analyze end_bp Result: Boiling Point bp_analyze->end_bp d_prep Sample Preparation: Clean & dry graduated cylinder d_mass1 Mass Measurement 1: Weigh empty cylinder d_prep->d_mass1 d_vol Volume Measurement: Add specific volume of liquid d_mass1->d_vol d_mass2 Mass Measurement 2: Weigh cylinder + liquid d_vol->d_mass2 d_analyze Data Analysis: Calculate mass of liquid Density = Mass / Volume d_mass2->d_analyze end_d Result: Density d_analyze->end_d start Start: Obtain pure sample of This compound start->bp_prep start->d_prep

Sources

An In-Depth Technical Guide to 6-Phenyl-2-hexyne (CAS Number: 34298-75-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-2-hexyne, registered under CAS number 34298-75-4, is a valuable chemical intermediate characterized by the presence of both a phenyl group and an internal alkyne. This unique structural combination makes it a versatile building block in organic synthesis, offering multiple reaction pathways for the construction of more complex molecular architectures. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the introduction of a rigid alkynyl linker and a phenyl moiety can be strategically employed to modulate the physicochemical and biological properties of target molecules. This guide provides a comprehensive overview of the properties, synthesis, applications, and safe handling of this compound, designed to support its effective use in research and development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference(s)
CAS Number 34298-75-4[1][2][3]
Molecular Formula C₁₂H₁₄[1][2][4]
Molecular Weight 158.24 g/mol [1][2][3]
Appearance Colorless liquid[5]
Boiling Point 240.2 °C at 760 mmHg[6]
Density 0.922 g/cm³[3][6]
Flash Point 89.5 °C[3][6]
Refractive Index 1.522[6]
LogP 3.03[6]
InChI Key BYQGPSNMZZGRQP-UHFFFAOYSA-N[5]
Canonical SMILES CC#CCCCC1=CC=CC=C1[5]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various standard organic chemistry transformations. A common and logical approach involves the coupling of a phenyl-containing electrophile with an alkyne-containing nucleophile, or vice versa. One plausible synthetic route is the alkylation of a suitable terminal alkyne with a phenylalkyl halide.

A generalized synthetic workflow is depicted below:

G cluster_0 Synthesis of this compound reagent1 3-Phenylpropyl bromide product This compound reagent1->product SN2 Reaction reagent2 Propyne base Strong Base (e.g., NaNH₂) reagent2->base Deprotonation intermediate Propynyl anion (nucleophile) intermediate->product base->intermediate Forms

Caption: A potential synthetic pathway to this compound via nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound based on common organic chemistry principles. Note: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction:

(3-Bromopropyl)benzene + Propyne → this compound

Materials:

  • (3-Bromopropyl)benzene

  • Propyne (gas or condensed liquid)

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet under an inert atmosphere (e.g., argon or nitrogen).

  • Formation of the Acetylide: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of liquid ammonia into the flask. Carefully add sodium amide (1.1 equivalents) to the liquid ammonia with stirring. Bubble propyne gas through the solution until the blue color of the solvated electrons disappears, indicating the formation of the sodium propynilide.

  • Alkylation: To the stirred suspension of sodium propynilide, add a solution of (3-bromopropyl)benzene (1.0 equivalent) in a minimal amount of anhydrous THF dropwise via a syringe. Maintain the temperature at -78 °C during the addition.

  • Reaction Monitoring and Workup: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature, allowing the ammonia to evaporate overnight through a bubbler. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or hexanes (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.

Applications in Research and Drug Development

The dual functionality of this compound makes it a useful building block in several areas of chemical research.[7][8]

  • Medicinal Chemistry: The phenyl group is a common motif in many pharmaceuticals, and the alkyne can serve as a rigid linker or as a handle for further functionalization.[9] Phenylalkynes are precursors to a variety of heterocyclic compounds, some of which exhibit biological activity.[1] The internal alkyne can also be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link different molecular fragments, a technique widely used in drug discovery and bioconjugation.[10][11][12][13][]

  • Organic Synthesis: The alkyne moiety can undergo a wide range of transformations, including hydrogenation to the corresponding alkene or alkane, hydration to form a ketone, and various coupling reactions (e.g., Sonogashira coupling).[15] This allows for the synthesis of a diverse array of derivatives.

  • Materials Science: Phenylalkynes can be used in the synthesis of polymers and other materials where the rigid rod-like structure of the alkyne and the aromatic nature of the phenyl group can impart desirable electronic or physical properties.

The following diagram illustrates the role of this compound as a versatile building block.

G cluster_1 Synthetic Utility of this compound cluster_2 Alkyne Reactions cluster_3 Resulting Structures start This compound hydrogenation Hydrogenation start->hydrogenation click_chem Click Chemistry (e.g., CuAAC) start->click_chem hydration Hydration start->hydration alkene_alkane Phenyl-alkenes/alkanes hydrogenation->alkene_alkane triazole Triazole-linked conjugates click_chem->triazole ketone Phenyl-ketones hydration->ketone

Caption: Potential transformations of this compound in organic synthesis.

Spectroscopic Data

The structure of this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.1-7.3 ppm), the methylene protons of the hexyl chain, and the methyl group adjacent to the alkyne.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the sp-hybridized carbons of the alkyne (typically in the range of 75-90 ppm), and the sp³-hybridized carbons of the alkyl chain.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching frequencies for the aromatic and aliphatic protons. A key feature for an internal alkyne is a weak C≡C stretching absorption in the region of 2100-2260 cm⁻¹.[16] The absence of a sharp peak around 3300 cm⁻¹ confirms that it is not a terminal alkyne.[17]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 158.24). Fragmentation patterns will likely involve cleavage of the alkyl chain and the formation of benzylic cations.[18]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[19]

  • Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][19]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[19]

  • Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[19]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from oxidizing agents.[19]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. It is important to obtain a certificate of analysis to confirm the purity of the material.

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals (Alfa Aesar) 99%1 g, 5 g
Santa Cruz Biotechnology, Inc. For Research Use OnlyInquire
Alfa Chemistry 96%Inquire
LookChem 99%1 g, 5 g, 50 g

References

  • This compound. LookChem. (n.d.). Retrieved from [Link]

  • This compound. (n.d.). Retrieved from [Link]

  • Murugaiah, A. M. S., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128.
  • SAFETY DATA SHEET: this compound. (2026, January 16).
  • Pokochueva, E. V., et al. (2019). Heterogeneous hydrogenation of phenylalkynes with parahydrogen: hyperpolarization, reaction selectivity, and kinetics. RSC Advances, 9(64), 37265-37274.
  • Synthesis of cyclic phenyl hexayne from Me 3 Si-/Ph 2 P(O)-protected ethynes. (2019). Journal of Chemical Research, 43(11-12), 503-506.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]

  • Click chemistry. (2023, October 27). In Wikipedia. [Link]

  • Toxicology of the fluoroalkenes: review and research needs. (1978). Environmental Health Perspectives, 22, 255-269.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Heterogeneous Hydrogenation of Phenylalkynes with Parahydrogen: Hyperpolarization, Reaction Selectivity, and Kinetics. (2019). The Royal Society of Chemistry.
  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2011). Pharmaceutical Research, 28(12), 2983-3001.
  • SAFETY DATA SHEET: n-Hexane. Carl ROTH. (n.d.).
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews, 121(12), 6907-7001.
  • Reaction scheme for 1-phenyl-1-propyne. (n.d.). In ResearchGate. Retrieved from [Link]

  • Safety Data Sheet. Fisher Scientific. (2015, March 19).
  • THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. (1961). DTIC.
  • Propyne can be prepared from isopropyl bromide. (n.d.). In Study.com. Retrieved from [Link]

  • Making better medicines with a handful of chemical building blocks. (2014, May 19). EurekAlert!. Retrieved from [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part I.
  • Mass Spectrometry. Institute of Chemistry Ceylon. (n.d.).
  • Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis. (2019). ACS Central Science, 5(11), 1836-1843.
  • Making better medicines with handful of chemical building blocks. (2014, May 22). ScienceDaily. Retrieved from [Link]

  • Chemistry 256 Workshop #7 Exercise. (2016). Widener University.
  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu

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Navigating the Reactivity Landscape of 6-Phenyl-2-hexyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Internal alkynes are a cornerstone of modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity profile of 6-Phenyl-2-hexyne, a structurally significant internal alkyne featuring a terminal phenyl group separated from the unsaturation by a flexible alkyl chain. We will delve into the nuanced interplay of electronic and steric factors that govern its participation in a wide array of chemical transformations, including electrophilic and nucleophilic additions, metal-catalyzed reactions, cycloadditions, and redox manipulations. By synthesizing mechanistic principles with practical, field-proven insights, this document aims to equip researchers with the foundational knowledge to effectively harness the synthetic potential of this compound and related phenylalkyl internal alkynes in their research and development endeavors.

Introduction: The Unique Character of this compound

This compound is an unsymmetrical internal alkyne that presents a fascinating case study in reactivity. Its structure, comprising a methyl group at one terminus of the triple bond and a phenylpropyl group at the other, introduces a subtle yet significant electronic and steric bias. The phenyl group, while insulated from the alkyne by a three-carbon tether, can still exert long-range electronic effects and, more importantly, its steric bulk can influence the regiochemical and stereochemical outcomes of addition reactions. Understanding these inherent properties is paramount to predicting and controlling its chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₄
Molecular Weight158.24 g/mol
Boiling Point240.2 °C at 760 mmHg
Density0.922 g/cm³
Refractive Index1.522

Electrophilic Addition Reactions: A Study in Regioselectivity

The electron-rich triple bond of this compound is susceptible to attack by electrophiles. However, unlike symmetrical alkynes, the electronic and steric disparity between the methyl and phenylpropyl substituents dictates the regioselectivity of these additions. Generally, electrophilic additions to alkynes are slower than to alkenes due to the formation of a less stable vinyl cation intermediate.[1][2]

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound is expected to proceed via a Markovnikov-type mechanism.[3][4] The initial protonation of the alkyne will lead to the formation of a vinyl cation. The stability of this cation will determine the regiochemical outcome. While the phenyl group is not directly conjugated to the alkyne, its weak electron-donating inductive effect, coupled with the greater steric hindrance it imparts, will likely favor the formation of the vinyl cation at the carbon atom closer to the methyl group (C-3). The subsequent attack of the halide anion will then occur at this more substituted and electronically stabilized position. A second addition of HX can occur to the resulting vinylic halide, typically with the same regioselectivity.

Hydration

The hydration of internal alkynes can be catalyzed by mercury(II) salts in aqueous acid or by other transition metal catalysts.[5][6] For this compound, this reaction is expected to yield a mixture of two isomeric ketones upon tautomerization of the intermediate enol. The regioselectivity is often modest for internal alkynes unless there is a significant electronic or steric bias. In the case of this compound, the subtle electronic and steric differences may lead to a slight preference for the formation of 6-phenyl-2-hexanone over 6-phenyl-3-hexanone. Iron-based catalysts have also been shown to effectively promote the hydration of alkylarylalkynes with high regioselectivity, favoring the formation of the corresponding aryl ketones.[7]

Experimental Protocol: Iron-Catalyzed Hydration of an Alkylarylalkyne [7]

  • To a solution of the alkyne (1.0 mmol) in glacial acetic acid (2.0 mL), add Fe₂(SO₄)₃·nH₂O (0.1 mmol).

  • Heat the mixture at 95 °C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether, wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Reduction of the Alkyne Moiety: Controlling Stereochemistry

The triple bond of this compound can be fully or partially reduced to afford the corresponding alkane, cis-alkene, or trans-alkene, depending on the choice of reagents and reaction conditions.

Catalytic Hydrogenation to the Alkane

Complete reduction of the alkyne to the corresponding n-hexylbenzene can be achieved through catalytic hydrogenation using catalysts such as platinum, palladium, or nickel with hydrogen gas.[8] This reaction proceeds through an initial reduction to the alkene, which is then further reduced to the alkane.

Partial Reduction to the Cis-Alkene

The stereoselective synthesis of (Z)-6-phenyl-2-hexene can be accomplished using a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline).[9] This catalyst is active enough to reduce the alkyne to the cis-alkene but is deactivated towards further reduction of the alkene. Another method to achieve this transformation is through hydroboration-protonolysis.[10]

Workflow for Cis-Alkene Synthesis

Alkyne This compound Reagents H₂, Lindlar's Catalyst Alkyne->Reagents Product (Z)-6-Phenyl-2-hexene Reagents->Product caption Synthesis of (Z)-6-phenyl-2-hexene via partial reduction.

Caption: Synthesis of (Z)-6-phenyl-2-hexene via partial reduction.

Partial Reduction to the Trans-Alkene

The complementary stereoselective reduction to (E)-6-phenyl-2-hexene is achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia at low temperatures.[2] This reaction proceeds via a radical anion intermediate.

Oxidation of the Triple Bond

The alkyne functionality in this compound can undergo oxidative cleavage under strong oxidizing conditions.

Oxidative Cleavage

Treatment of this compound with strong oxidizing agents such as ozone (O₃) followed by an oxidative workup, or with potassium permanganate (KMnO₄), results in the cleavage of the triple bond to yield two carboxylic acids: acetic acid and 4-phenylbutanoic acid.[11][12] This reaction can be a useful tool for structural elucidation.

Reaction Pathway for Oxidative Cleavage

Alkyne This compound Reagents 1. O₃ 2. H₂O₂ Alkyne->Reagents Products Acetic Acid + 4-Phenylbutanoic Acid Reagents->Products caption Oxidative cleavage of this compound.

Caption: Oxidative cleavage of this compound.

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

The reactivity of internal alkynes like this compound is significantly expanded through the use of transition metal catalysts, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[13][14]

Sonogashira Coupling

While the classic Sonogashira coupling involves a terminal alkyne, variations of this reaction can be employed with internal alkynes, although with greater challenges.[15][16] More relevant to this compound would be its synthesis via a Sonogashira coupling of a terminal alkyne with an appropriate electrophile.

Cycloaddition Reactions

Alkynes are excellent substrates for cycloaddition reactions. This compound can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes, although higher temperatures may be required compared to activated dienophiles.[17] It can also undergo [2+2+2] cycloadditions catalyzed by transition metals to form substituted benzene rings.

Hydroboration-Oxidation: An Anti-Markovnikov Addition

The hydroboration of this compound with borane (BH₃) or its derivatives, followed by oxidation with hydrogen peroxide in a basic medium, provides a route to carbonyl compounds with anti-Markovnikov regioselectivity.[18][19] For an unsymmetrical internal alkyne, this reaction can lead to a mixture of ketones. The use of bulky borane reagents, such as disiamylborane or 9-BBN, can enhance the regioselectivity by favoring the addition of the boron atom to the less sterically hindered carbon of the alkyne (C-3), which upon oxidation would predominantly yield 6-phenyl-3-hexanone.[1][20]

Table 2: Summary of Key Reactions and Expected Products

Reaction TypeReagentsMajor Product(s)
HydrohalogenationHBr (2 equiv.)3,3-Dibromo-6-phenylhexane
Hydration (Markovnikov)H₂O, H₂SO₄, HgSO₄6-Phenyl-2-hexanone and 6-Phenyl-3-hexanone
Catalytic HydrogenationH₂, Pd/Cn-Hexylbenzene
Partial Reduction (cis)H₂, Lindlar's Catalyst(Z)-6-Phenyl-2-hexene
Partial Reduction (trans)Na, NH₃ (l)(E)-6-Phenyl-2-hexene
Oxidative Cleavage1. O₃; 2. H₂O₂Acetic acid and 4-Phenylbutanoic acid
Hydroboration-Oxidation1. 9-BBN; 2. H₂O₂, NaOH6-Phenyl-3-hexanone (major)

Conclusion: A Versatile Building Block

This compound emerges as a versatile and synthetically valuable internal alkyne. Its reactivity profile is a rich tapestry woven from the fundamental chemistry of the alkyne functional group and modulated by the subtle steric and electronic influences of its unsymmetrical substituents. A thorough understanding of these factors allows for the selective transformation of the triple bond into a wide range of functional groups with predictable regiochemical and stereochemical outcomes. This guide has provided a foundational overview of these transformations, offering both mechanistic rationale and practical considerations. It is our hope that this knowledge will empower researchers to confidently employ this compound and its analogs in the synthesis of novel molecules for applications in drug discovery and materials science.

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Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth quantum chemical analysis of 6-phenyl-2-hexyn-1-ol, a molecule featuring a terminal phenyl group, an internal alkyne, and a primary alcohol. Utilizing Density Functional Theory (DFT), we elucidate the structural, electronic, and spectroscopic properties that govern its chemical behavior. This analysis extends to structurally related analogs—the corresponding alkane (6-phenyl-1-hexanol), the non-aromatic alkynol (2-hexyn-1-ol), and the parent phenylalkyne (6-phenyl-2-hexyne)—to systematically dissect the contribution of each functional group. Through detailed protocols and comparative data analysis, including Frontier Molecular Orbital (HOMO-LUMO) theory and Molecular Electrostatic Potential (MEP) mapping, this guide offers field-proven insights into predicting reactivity, intermolecular interactions, and potential applications in drug development and materials science.

Introduction: The Significance of Phenylalkynols

Alkynols, organic compounds containing both alkyne and alcohol functionalities, are pivotal intermediates in organic synthesis. The incorporation of a phenyl group, as seen in 6-phenyl-2-hexyn-1-ol, introduces electronic and steric features that can significantly modulate a molecule's properties. The rigid alkyne linker combined with the aromatic character of the phenyl ring and the hydrogen-bonding capability of the hydroxyl group creates a unique chemical scaffold. Understanding the interplay of these functionalities at a quantum level is crucial for professionals in drug discovery, where molecular recognition and reactivity are paramount, and in materials science, for designing novel organic electronic materials.

Quantum chemical calculations, particularly DFT, offer a powerful predictive lens to investigate molecular properties before undertaking costly and time-consuming synthesis.[1] By computing electronic structure, we can derive key descriptors of reactivity and stability, providing a rational basis for molecular design.[2]

Theoretical & Computational Methodology

As a senior application scientist, the choice of methodology is paramount for generating reliable and predictive data. Our approach is grounded in Density Functional Theory (DFT), which offers a robust balance between computational cost and accuracy for organic molecules.[3][4]

Pillar of Choice: Why DFT/B3LYP/6-31G(d,p)?

  • Density Functional Theory (DFT): Unlike more computationally expensive wave function-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for the systems under study.[5]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry. It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects than pure DFT functionals, leading to reliable geometries and energies for a wide range of organic molecules.[3][4][6]

  • 6-31G(d,p) Basis Set: This Pople-style basis set provides a flexible description of the electron distribution. The (d) functions on heavy (non-hydrogen) atoms and (p) functions on hydrogen atoms are polarization functions. Their inclusion is not arbitrary; they are essential for accurately modeling the anisotropic electron distribution in systems with pi-bonds (the alkyne and phenyl ring) and polar bonds (the C-O and O-H bonds), leading to more accurate molecular geometries and energies.[7]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a systematic and reproducible approach to quantum chemical analysis. Each step is designed to validate the previous one, ensuring the scientific integrity of the final results.

  • Step 1: 3D Structure Generation

    • The initial 3D structure of 6-phenyl-2-hexyn-1-ol and its analogs are built using molecular modeling software (e.g., Avogadro, GaussView). Standard bond lengths and angles are used as a starting point.

  • Step 2: Geometry Optimization

    • Causality: The initial structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the most stable conformation (a local minimum on the potential energy surface). This step is critical, as all subsequent electronic properties are highly dependent on the molecular geometry.[8]

    • Protocol: An unconstrained geometry optimization is carried out using the B3LYP/6-31G(d,p) level of theory. The calculation is considered converged when the forces on the atoms and the change in energy between optimization steps fall below predefined threshold values.

  • Step 3: Vibrational Frequency Analysis

    • Causality: To ensure the optimized structure is a true minimum and not a transition state (a saddle point), a frequency calculation is performed at the same level of theory.[5] A true minimum will have zero imaginary frequencies. This step is a crucial quality control measure.

    • Protocol: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms the structure as a stable point on the potential energy surface. The results also provide a theoretical infrared (IR) spectrum.

  • Step 4: Single-Point Energy and Electronic Property Calculation

    • Causality: With a validated stable geometry, a final, more accurate single-point energy calculation is performed to derive the electronic properties. This calculation generates the molecular orbitals (MOs) required for HOMO-LUMO analysis and the electron density data needed for MEP mapping.

    • Protocol: A single-point energy calculation is run on the optimized geometry using B3LYP/6-31G(d,p). Key data, including MO energies and the electron density cube file, are saved for post-processing.

dot digraph "Computational_Workflow" { graph [fontname="Arial", label="Diagram 1: Quantum Chemical Analysis Workflow", labelloc=b, fontsize=12, rankdir=TB, splines=ortho, size="7.6,7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: A self-validating workflow for quantum chemical analysis.

Analysis of 6-Phenyl-2-hexyn-1-ol

Following the established protocol, we analyzed the core compound, 6-phenyl-2-hexyn-1-ol.

Optimized Geometry

The geometry optimization reveals a structure where the hexynol chain is not perfectly linear due to the sp3 hybridized carbons and the terminal hydroxyl group. The phenyl group is free to rotate, but the lowest energy conformation positions it to minimize steric hindrance with the aliphatic chain.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[9] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[10]

  • HOMO: The HOMO of 6-phenyl-2-hexyn-1-ol is primarily localized on the π-system of the phenyl ring. This is expected, as aromatic rings are electron-rich and readily participate in electrophilic substitution reactions.

  • LUMO: The LUMO is also distributed across the π* orbitals of the phenyl ring and extends slightly onto the alkyne bridge. This indicates that the molecule would likely accept electrons into its aromatic system.

  • HOMO-LUMO Gap (ΔE): The calculated energy gap provides a quantitative measure of the molecule's kinetic stability and the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's charge distribution, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[11][12] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to drug-receptor binding.

For 6-phenyl-2-hexyn-1-ol, the MEP surface shows:

  • Negative Potential (Red/Yellow): The most electron-rich region is centered on the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. This is the primary site for hydrogen bond acceptance. A weaker negative potential is observed over the π-cloud of the phenyl ring and the alkyne bond.[13][14]

  • Positive Potential (Blue): The most electron-deficient region is located on the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor site.[15]

Comparative Analysis of Related Compounds

To isolate the electronic contributions of each functional group, we performed the same analysis on three related compounds. The quantitative results are summarized below.

CompoundKey Structural FeatureHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Key MEP Feature
6-Phenyl-2-hexyn-1-ol Phenyl, Alkyne, Alcohol-6.58-0.256.33Strong H-bond donor/acceptor sites
6-Phenyl-1-hexanolPhenyl, Alkane , Alcohol-6.750.857.60H-bond sites; no π-system on chain
2-Hexyn-1-olNo Phenyl , Alkyne, Alcohol-7.121.218.33Weaker π-system; H-bond sites
This compoundPhenyl, Alkyne, No Alcohol -6.65-0.196.46No H-bond donor site

Analysis of Structure-Property Relationships:

  • Effect of the Alkyne Group (vs. 6-Phenyl-1-hexanol): Replacing the saturated alkane chain with an alkyne bond significantly decreases the HOMO-LUMO gap (from 7.60 eV to 6.33 eV). This is a direct consequence of the introduction of the π-bond system, which raises the HOMO energy and lowers the LUMO energy, thereby increasing the molecule's overall reactivity.[16][17]

  • Effect of the Phenyl Group (vs. 2-Hexyn-1-ol): The addition of the phenyl ring dramatically narrows the HOMO-LUMO gap (from 8.33 eV to 6.33 eV). This is because the extended π-conjugation from the aromatic ring creates higher-energy occupied orbitals (HOMO) and lower-energy unoccupied orbitals (LUMO) compared to the isolated alkyne.[18][19] This highlights the dominant role of the aromatic system in the molecule's frontier orbitals.

  • Effect of the Hydroxyl Group (vs. This compound): The hydroxyl group has a modest effect on the HOMO-LUMO gap. Its primary influence is on the MEP, introducing potent hydrogen bond donor and acceptor sites. This drastically changes the potential for intermolecular interactions, which is a critical consideration in drug design for solubility and receptor binding.

Implications for Drug Development & Materials Science

The insights gained from this quantum chemical analysis have direct, practical applications:

  • For Drug Development Professionals: The MEP map of 6-phenyl-2-hexyn-1-ol clearly identifies the hydroxyl group as the key site for targeted hydrogen bonding with a receptor active site. The HOMO's localization on the phenyl ring suggests this part of the molecule is most susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes). The HOMO-LUMO gap provides a baseline for assessing the compound's stability; derivatives with smaller gaps may be more prone to degradation.

  • For Materials Scientists: The relatively small HOMO-LUMO gap conferred by the phenylalkyne structure suggests potential for use in organic semiconductors. The ability to tune this gap by modifying substituents on the phenyl ring (e.g., adding electron-donating or -withdrawing groups) offers a clear strategy for designing materials with specific electronic and optical properties.[10] The potential for hydrogen bonding could also be exploited to control the self-assembly and packing of molecules in the solid state.

Conclusion

This guide demonstrates a robust and self-validating computational workflow for the in-depth analysis of organic molecules. Through a systematic study of 6-phenyl-2-hexyn-1-ol and its analogs using DFT, we have quantitatively dissected the influence of the phenyl, alkyne, and hydroxyl functional groups on the molecule's electronic structure and reactivity profile. The phenyl group dominates the frontier molecular orbitals and narrows the HOMO-LUMO gap, while the hydroxyl group governs the potential for specific intermolecular interactions. These quantum-level insights provide an authoritative foundation for the rational design of novel therapeutics and advanced organic materials.

References

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Stability and Decomposition of 6-Phenyl-2-hexyne: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and potential decomposition pathways of 6-Phenyl-2-hexyne, an internal alkyne with an aromatic substituent. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating compounds containing this or similar structural motifs. By synthesizing established principles of alkyne chemistry with insights from forced degradation studies on related molecules, this guide offers a predictive overview of the molecule's behavior under various stress conditions, including thermal, hydrolytic, oxidative, and photolytic stress. Detailed experimental protocols for conducting stability-indicating studies are provided, alongside mechanistic elucidations of the primary degradation pathways.

Introduction to this compound

This compound is an organic compound featuring a disubstituted alkyne functional group, commonly referred to as an internal alkyne. Its structure consists of a hex-2-yne carbon chain with a phenyl group attached at the 6-position. The presence of both an internal triple bond and a phenyl ring imparts a unique chemical reactivity to the molecule, making a thorough understanding of its stability crucial for its application in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. Internal alkynes are generally more stable than their terminal counterparts due to the electronic stabilization provided by the alkyl or aryl substituents on both sides of the triple bond.[1] However, the specific arrangement of the phenyl group and the internal alkyne in this compound necessitates a detailed investigation into its potential degradation pathways.

This guide will systematically explore the stability of this compound under conditions relevant to pharmaceutical forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3] These studies are essential for identifying potential degradants, understanding degradation mechanisms, and developing stability-indicating analytical methods.[2][4]

Predicted Decomposition Pathways under Stress Conditions

Based on the known reactivity of alkynes and aromatic compounds, this compound is predicted to undergo degradation through several key pathways when subjected to stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

Acid-Catalyzed Hydrolysis:

Under acidic conditions, alkynes are susceptible to hydration, a reaction that typically yields an enol intermediate which then rapidly tautomerizes to a more stable ketone.[5][6][7] For an unsymmetrical internal alkyne such as this compound, the addition of water across the triple bond can occur at either of the sp-hybridized carbons, leading to the formation of two constitutional isomers of the resulting ketone.[7]

The proposed mechanism involves the protonation of the alkyne to form a vinyl cation, followed by nucleophilic attack by water. The regioselectivity of this addition is influenced by the relative stability of the two possible vinyl cation intermediates. The presence of the phenyl group can influence the electronic environment of the triple bond, but for an internal alkyne, a mixture of products is highly probable.

The expected ketone products from the acid-catalyzed hydration of this compound are:

  • 6-Phenyl-2-hexanone

  • 1-Phenyl-5-hexanone

Acid_Catalyzed_Hydration cluster_main Acid-Catalyzed Hydration of this compound This compound This compound Protonation Protonation (H+) This compound->Protonation Vinyl_Cation_A Vinyl Cation A Protonation->Vinyl_Cation_A Vinyl_Cation_B Vinyl Cation B Protonation->Vinyl_Cation_B Nucleophilic_Attack_A H2O Attack Vinyl_Cation_A->Nucleophilic_Attack_A Nucleophilic_Attack_B H2O Attack Vinyl_Cation_B->Nucleophilic_Attack_B Enol_A Enol A Nucleophilic_Attack_A->Enol_A Enol_B Enol B Nucleophilic_Attack_B->Enol_B Tautomerization_A Tautomerization Enol_A->Tautomerization_A Tautomerization_B Tautomerization Enol_B->Tautomerization_B Ketone_A 6-Phenyl-2-hexanone Tautomerization_A->Ketone_A Ketone_B 1-Phenyl-5-hexanone Tautomerization_B->Ketone_B

Figure 1: Proposed pathway for acid-catalyzed hydration.

Base-Catalyzed Decomposition:

Internal alkynes are generally stable to strong, non-nucleophilic bases.[8] However, under forcing conditions with strong bases, isomerization can occur.[6][9] This typically proceeds through the formation of an allene intermediate. For this compound, base-catalyzed isomerization could potentially lead to a mixture of isomeric alkynes or allenes, although this is expected to require more forcing conditions than hydrolysis.

Oxidative Degradation

Alkynes are susceptible to cleavage by strong oxidizing agents.[10] The products of this reaction are carboxylic acids.[11][12][13]

With Potassium Permanganate (KMnO₄):

Treatment of this compound with a strong oxidizing agent like potassium permanganate under acidic or basic conditions is expected to cleave the carbon-carbon triple bond, yielding two carboxylic acid fragments.[11]

The expected oxidative cleavage products are:

  • Acetic acid

  • 4-Phenylbutanoic acid

With Ozone (O₃):

Ozonolysis is another powerful method for cleaving carbon-carbon multiple bonds.[6][14][15] The reaction of this compound with ozone, followed by an oxidative workup (e.g., with hydrogen peroxide), would also be expected to yield acetic acid and 4-phenylbutanoic acid. A reductive workup (e.g., with dimethyl sulfide) could potentially yield the corresponding aldehydes, although with alkynes, carboxylic acids are the more common products.[14]

Oxidative_Cleavage cluster_main Oxidative Cleavage of this compound This compound This compound Oxidizing_Agent [O] (KMnO4 or O3) This compound->Oxidizing_Agent Cleavage Triple Bond Cleavage Oxidizing_Agent->Cleavage Carboxylic_Acid_A Acetic Acid Cleavage->Carboxylic_Acid_A Carboxylic_Acid_B 4-Phenylbutanoic Acid Cleavage->Carboxylic_Acid_B

Figure 2: General pathway for oxidative cleavage.
Thermal Degradation

The thermal stability of this compound is expected to be relatively high. However, at elevated temperatures, decomposition can occur. While specific data for this molecule is unavailable, studies on related aromatic alkynes, such as diphenylacetylene, have shown that thermal degradation can lead to complex mixtures of products, including oligomers and polymers.[11][16] For this compound, potential thermal degradation pathways could involve radical-mediated processes, leading to fragmentation of the alkyl chain or reactions involving the phenyl group.

Photolytic Degradation

The presence of a phenyl group, which is a chromophore, makes this compound susceptible to photolytic degradation upon exposure to UV light.[17][18] Aromatic compounds can undergo a variety of photochemical reactions, including isomerization, cycloaddition, and photosubstitution.[19] The alkyne moiety can also participate in photochemical reactions. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers. Potential photolytic degradation pathways could include isomerization to an allene or cycloaddition reactions.[20]

Experimental Protocols for Stability and Forced Degradation Studies

To experimentally determine the stability of this compound and identify its degradation products, a systematic forced degradation study should be conducted.[3][21][22]

Materials and Methods
  • Test Substance: this compound (purity ≥ 98%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Methanol (MeOH, HPLC grade).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS), pH meter, photostability chamber, oven.

General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for all stress conditions. A control sample (unstressed) should be analyzed at the beginning and end of the study.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Start->Photolytic Analysis Analyze Samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Characterize Degradants and Determine Degradation Pathways Analysis->Data

Figure 3: Workflow for forced degradation studies.
Specific Stress Conditions
Stress ConditionProtocolPredicted Degradation Pathway
Acid Hydrolysis Mix stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.Hydration to form 6-Phenyl-2-hexanone and 1-Phenyl-5-hexanone.
Base Hydrolysis Mix stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize before analysis.Isomerization to other alkynes or allenes (less likely than hydrolysis).
Oxidative Degradation Mix stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.Oxidative cleavage to form acetic acid and 4-phenylbutanoic acid.
Thermal Degradation Store solid this compound in an oven at 80°C for 7 days. Dissolve in a suitable solvent for analysis.Complex mixture, potentially including oligomers and fragmentation products.
Photolytic Degradation Expose solid or solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).Isomerization to allenes, cycloaddition products.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is recommended to achieve good separation of the parent compound and its more polar degradation products.

  • Detection: UV detection at a wavelength where this compound and its potential aromatic degradation products absorb (e.g., around 254 nm) is appropriate. Mass spectrometric (MS) detection is highly recommended for the identification and structural elucidation of unknown degradants.

Conclusion

While specific experimental data on the stability of this compound is limited in the public domain, a thorough understanding of the fundamental reactivity of internal alkynes and aromatic compounds allows for a robust prediction of its degradation pathways. This guide has outlined the most probable decomposition routes under hydrolytic, oxidative, thermal, and photolytic stress conditions. The primary degradation products are anticipated to be ketones from hydration and carboxylic acids from oxidative cleavage. The provided experimental protocols offer a systematic approach to performing forced degradation studies, which are essential for confirming these predictions and for the development of stable formulations and robust analytical methods. For any drug development program involving this compound or structurally related compounds, conducting these empirical studies is a critical step to ensure product quality, safety, and efficacy.

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  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, M., & Zong, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
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  • Kennepohl, D., & Farmer, S. (2024, March 18). 9.6: Oxidative Cleavage of Alkynes. Chemistry LibreTexts.
  • Kennepohl, D., & Farmer, S. (2023, January 14). 9.7: Oxidative Cleavage of Alkynes. Chemistry LibreTexts.
  • Kulanthaivel, P., et al. (2017). Ozonolysis of polycyclic aromatic hydrocarbons in participating solvents. RSC advances, 7(49), 30938-30945.
  • Reddit. (2024, April 10). Which product(s)
  • Percec, V., Rudick, J. G., Buchowicz, W., Nombel, P., Han, G., & Obata, M. (2002). Thermal degradation of polyphenylacetylene and polypentadeuterophenylacetylene. American Chemical Society, Polymer Preprints, Division of Polymer Chemistry, 43(2).
  • Organic Chemistry Portal. (n.d.). Internal alkyne synthesis by C-C coupling.
  • Soderberg, T. (2025, March 18). 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
  • Vauthey, E., et al. (2007). Direct Observation of a Photochemical Alkyne–Allene Reaction and of a Twisted and Rehybridized Intramolecular Charge-Transfer State in a Donor–Acceptor Dyad. Journal of the American Chemical Society, 129(37), 11363-11371.
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  • Li, Z., et al. (2018). Recent advances in radical transformations of internal alkynes.
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Methodological & Application

6-Phenyl-2-hexyne: A Versatile Substrate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of 6-phenyl-2-hexyne as a substrate in organic synthesis. While direct literature on the extensive applications of this specific alkyne is not abundant, its structural features—an internal alkyne tethered to a phenyl group by a flexible alkyl chain—make it a promising candidate for a variety of powerful synthetic transformations. This guide will explore its synthesis and potential applications in key areas such as intramolecular cyclizations, cycloaddition reactions, and other fundamental transformations of internal alkynes. The protocols provided are based on well-established methodologies for structurally related substrates and are intended to serve as a robust starting point for experimental investigation.

Physicochemical Properties and Handling

This compound is a hydrocarbon with the molecular formula C₁₂H₁₄ and a molecular weight of 158.24 g/mol .[1][2][3][4][5][6][7] It is a liquid at room temperature with a boiling point of approximately 240.2°C at 760 mmHg.[3][4] Standard laboratory precautions for handling organic chemicals should be observed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation.[6]

PropertyValueReference(s)
CAS Number 34298-75-4[1][2][4][5]
Molecular Formula C₁₂H₁₄[1][2][3][4][5][6]
Molecular Weight 158.24 g/mol [1][2][5]
Boiling Point 240.2°C at 760 mmHg[3][4]
Density 0.922 g/cm³[3]
Flash Point 89.5°C[3]
Refractive Index 1.522[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] In this case, propyne can be coupled with a suitable 3-phenylpropyl halide.

Protocol: Synthesis via Sonogashira Coupling

This protocol is adapted from established Sonogashira coupling procedures.[1][8][9]

Reaction Scheme:

Materials:

  • 1-Bromo-3-phenylpropane

  • Propyne (can be bubbled as a gas or generated in situ)

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02-0.05 mol%) and CuI (0.01-0.03 mol%).

  • Add anhydrous THF or DMF (sufficient to dissolve the reactants) and the amine base (2-3 equivalents).

  • To this stirred solution, add 1-bromo-3-phenylpropane (1.0 equivalent).

  • Bubble propyne gas through the solution or add a solution of propyne in the reaction solvent (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Application in Intramolecular Cyclization Reactions

The structure of this compound, featuring a phenyl ring and an alkyne separated by a flexible three-carbon tether, makes it an ideal substrate for intramolecular cyclization reactions to form polycyclic aromatic systems. Gold and other transition metals are known to catalyze the cyclization of such enynes and related systems.[1][9][10]

Application Note: Gold-Catalyzed Intramolecular Hydroarylation

Gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack. In the case of this compound, an intramolecular electrophilic attack of the activated alkyne onto the pendant phenyl ring can lead to the formation of a dihydronaphthalene derivative. This type of reaction is a powerful tool for the construction of polycyclic aromatic hydrocarbons.

Workflow for Gold-Catalyzed Cyclization:

G Substrate This compound Activation Alkyne Activation Substrate->Activation Catalyst Gold(I) Catalyst (e.g., [AuCl(PPh₃)]/AgSbF₆) Catalyst->Activation Cyclization Intramolecular Hydroarylation Activation->Cyclization Product Dihydronaphthalene Derivative Cyclization->Product

Caption: Gold-catalyzed intramolecular hydroarylation workflow.

Protocol: Gold-Catalyzed Intramolecular Cyclization (Adapted from Analogous Systems)

This protocol is based on general procedures for gold-catalyzed intramolecular hydroarylation of arylalkynes.[1][10]

Reaction Scheme:

Materials:

  • This compound

  • Gold(I) catalyst precursor (e.g., Chloro(triphenylphosphine)gold(I), [AuCl(PPh₃)])

  • Silver salt co-catalyst (e.g., Silver hexafluoroantimonate(V), AgSbF₆)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

  • In a separate vial, prepare the active gold(I) catalyst by dissolving [AuCl(PPh₃)] (1-5 mol%) and AgSbF₆ (1-5 mol%) in the same solvent. The formation of a white precipitate (AgCl) indicates the generation of the cationic gold catalyst.

  • Add the catalyst solution to the substrate solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a small amount of a basic solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to isolate the cyclized product.

Application in Cycloaddition Reactions

The alkyne functionality in this compound can participate in various cycloaddition reactions, providing access to complex cyclic and heterocyclic systems.

Application Note: Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[5][11][12][13] The intramolecular version of this reaction, using a substrate that contains both an alkyne and an alkene, is particularly useful for the synthesis of bicyclic systems. While this compound itself does not contain an alkene, it can be used in an intermolecular Pauson-Khand reaction with a suitable alkene partner.

Pauson-Khand Reaction Pathway:

G cluster_0 Reactants Alkyne This compound Cycloaddition [2+2+1] Cycloaddition Alkyne->Cycloaddition Alkene Alkene (e.g., Norbornene) Alkene->Cycloaddition CO Carbon Monoxide CO->Cycloaddition Catalyst Co₂(CO)₈ Catalyst->Cycloaddition Product Substituted Cyclopentenone Cycloaddition->Product

Sources

Application Note & Protocol: Stereoselective Synthesis of (Z)-6-phenyl-2-hexene via Catalytic Hydrogenation of 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoselective synthesis of (Z)-alkenes is a cornerstone of modern organic chemistry, with profound implications in the development of pharmaceuticals, agrochemicals, and high-value materials where geometric isomerism dictates biological activity and material properties.[1] This document provides a comprehensive guide to the partial catalytic hydrogenation of 6-phenyl-2-hexyne, a representative internal alkyne, to its corresponding (Z)-alkene, (Z)-6-phenyl-2-hexene. We present detailed protocols for two of the most reliable and field-proven catalyst systems for this transformation: Lindlar's catalyst and P-2 Nickel Boride (Ni₂B). The narrative explains the causality behind experimental choices, from the mechanistic principles of syn-addition on a heterogeneous catalyst surface to the practical aspects of reaction monitoring, workup, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible methods for Z-selective alkyne semi-hydrogenation.

Introduction: The Imperative of Stereocontrol in Alkyne Reduction

The reduction of alkynes can yield three distinct products: the (Z)-alkene, the (E)-alkene, or the fully saturated alkane. While complete hydrogenation to the alkane is often thermodynamically favored, the selective synthesis of a single alkene isomer presents a significant challenge.[2][3] The reaction proceeds through a cis-alkene intermediate, which can be further reduced to the alkane if the catalyst is too active.[2]

The key to achieving high (Z)-selectivity lies in moderating the catalyst's activity to a point where it effectively catalyzes the reduction of the alkyne's first π-bond but is not reactive enough to reduce the second π-bond of the resulting alkene.[2][4] This is accomplished using "poisoned" or "modified" catalysts, which have their active sites partially blocked or electronically altered.[3][4]

Mechanistic Underpinning: The Basis for (Z)-Selectivity

The stereochemical outcome of this reaction is governed by the Horiuti-Polanyi mechanism, which describes the process on the surface of a heterogeneous metal catalyst.[5]

  • Adsorption: Molecular hydrogen (H₂) adsorbs onto the metal surface, cleaving the H-H bond and forming metal-hydride bonds.[2][6]

  • Complexation: The alkyne molecule approaches the surface and its π-system coordinates with the metal catalyst.[2][6]

  • Syn-Addition: Two hydrogen atoms are transferred sequentially from the metal surface to the same face of the alkyne triple bond.[2][4][7] This concerted or near-concerted delivery ensures that the substituents on the newly formed double bond are oriented on the same side, resulting in the (Z) or cis geometry.

  • Desorption: The newly formed (Z)-alkene has a lower affinity for the catalyst surface than the starting alkyne and desorbs into the solution before a second hydrogenation event can occur, thus preventing over-reduction to the alkane.[7]

Caption: Mechanism of syn-addition in catalytic hydrogenation.

Featured Catalyst Systems

Lindlar's Catalyst

This is the archetypal catalyst for Z-selective semi-hydrogenation.[8] It is a heterogeneous catalyst consisting of palladium supported on calcium carbonate (CaCO₃) and poisoned with lead(II) acetate and quinoline.[9][10]

  • Palladium (Pd): The active metal for hydrogenation.

  • Calcium Carbonate (CaCO₃): A support with a low surface area, which helps to moderate the activity of the palladium.

  • Lead Acetate & Quinoline: These are catalyst poisons that deactivate the most active palladium sites, drastically reducing the rate of alkene hydrogenation and preventing over-reduction.[3][4][9]

P-2 Nickel Boride (Ni₂B)

A highly effective and less toxic alternative to lead-containing Lindlar catalysts.[7] P-2 Nickel is a non-magnetic, amorphous black precipitate prepared in situ by the reduction of a nickel(II) salt, typically nickel(II) acetate, with sodium borohydride in an ethanol solution.[11][12] The "P-2" designation distinguishes it from the P-1 form, which is prepared in an aqueous medium.[13] The addition of ethylenediamine can further enhance stereospecificity, leading to very high cis:trans ratios.[11]

Experimental Workflow & Protocols

The overall process for the synthesis is outlined below.

Caption: General workflow for the synthesis of (Z)-6-phenyl-2-hexene.

Protocol 1: Synthesis using Lindlar's Catalyst

Materials & Reagents:

  • This compound (1.00 g, 6.32 mmol)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~100 mg, 10 wt%)

  • Ethanol (ACS grade, 30 mL)

  • Hydrogen gas (H₂, balloon)

  • Celite®

  • Standard glassware for atmospheric pressure reactions (e.g., 100 mL round-bottom flask, magnetic stir bar)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.32 mmol) and Lindlar's catalyst (100 mg).

  • Inerting: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add ethanol (30 mL) via syringe.

  • Hydrogenation: Purge the nitrogen atmosphere by evacuating and backfilling with hydrogen gas from a balloon. Repeat three times. Leave the final H₂ balloon attached to the flask (via a needle through the septum) to maintain a slight positive pressure of hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C). Vigorous stirring is crucial for effective mass transfer in this heterogeneous reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Withdraw small aliquots periodically. The reaction is typically complete within 2-4 hours when hydrogen uptake ceases. Caution: Do not allow the reaction to proceed for too long to avoid over-reduction.

  • Workup: Once the starting material is consumed, carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional ethyl acetate (2 x 10 mL). Caution: The palladium catalyst can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.[3]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel (eluting with hexanes) to remove any non-polar alkane byproduct.

Protocol 2: Synthesis using P-2 Nickel Boride (Ni₂B) Catalyst

Materials & Reagents:

  • This compound (1.00 g, 6.32 mmol)

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 315 mg, 1.27 mmol)

  • Sodium borohydride (NaBH₄, 96 mg, 2.53 mmol)

  • Ethanol (95%, 40 mL)

  • Hydrogen gas (H₂, balloon)

  • Standard glassware

Procedure:

  • Catalyst Preparation:

    • In a 100 mL round-bottom flask, dissolve nickel(II) acetate tetrahydrate (315 mg) in ethanol (20 mL). The solution will be green.

    • In a separate flask, prepare a solution of sodium borohydride (96 mg) in ethanol (10 mL).

    • Purge the nickel acetate solution flask with H₂. While stirring vigorously, add the NaBH₄ solution dropwise. A fine black precipitate of P-2 Ni catalyst will form immediately with concomitant hydrogen evolution. Stir for 5 minutes under H₂.

  • Hydrogenation:

    • To the freshly prepared catalyst suspension, add a solution of this compound (1.00 g) in ethanol (10 mL) via syringe.

    • Ensure the flask is connected to an H₂ balloon to maintain a positive pressure.

  • Reaction & Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or GC. The reaction is typically faster than with Lindlar's catalyst, often complete in 1-2 hours.

  • Workup & Isolation:

    • Once complete, vent the H₂ and purge with nitrogen.

    • Filter the mixture through a pad of Celite® to remove the black nickel boride catalyst. Wash the pad with ethanol.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify by flash column chromatography as described in Protocol 1, if required.

Data Presentation & Expected Outcomes

ParameterProtocol 1: Lindlar's CatalystProtocol 2: P-2 Nickel Boride
Catalyst Loading ~10 wt% (commercial)~20 mol% (in situ)
Solvent Ethanol, Ethyl Acetate, HexanesEthanol
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Pressure 1 atm (H₂ Balloon)1 atm (H₂ Balloon)
Typical Reaction Time 2 - 4 hours1 - 2 hours
Expected Yield >90%>90%
(Z)-Selectivity >95%>95%
Alkane Byproduct <5% (with careful monitoring)<5% (with careful monitoring)

Product Characterization

Authenticating the structure and stereochemistry of the product is critical.

  • ¹H NMR (CDCl₃, 400 MHz): The key diagnostic signals are the vinyl protons. For (Z)-6-phenyl-2-hexene, these will appear as a multiplet around δ 5.4-5.6 ppm. The characteristic coupling constant (J) for cis-vinylic protons is typically in the range of 10-12 Hz, which distinguishes it from the trans-isomer (J ≈ 14-16 Hz). The methyl group (H1) will appear as a doublet of triplets.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the two sp² carbons of the double bond in the δ 125-135 ppm region. The phenyl group carbons will appear in their characteristic region (δ 125-142 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis can resolve the (Z)-alkene, any starting alkyne, and the over-reduced alkane, allowing for quantitative assessment of conversion and selectivity.[14] The mass spectrum will show the molecular ion peak [M]⁺ at m/z = 160, confirming the correct mass.[15]

  • FT-IR (neat): Look for the disappearance of the alkyne C≡C stretch (approx. 2200 cm⁻¹) and the appearance of a C=C stretch (approx. 1650 cm⁻¹, weak for internal alkenes) and vinylic =C-H stretches (approx. 3010 cm⁻¹).

Field Insights & Troubleshooting

  • Problem: Significant Over-reduction to Alkane.

    • Cause: The catalyst is too active, or the reaction was left for too long. Commercial Lindlar catalysts can vary in activity.

    • Solution: Carefully monitor the reaction and stop it immediately upon consumption of the starting alkyne. If using a new batch of catalyst, run a small-scale test reaction first. For P-2 Ni, ensure the correct stoichiometry of Ni(OAc)₂ and NaBH₄ is used.

  • Problem: Low or No Conversion.

    • Cause: Inactive catalyst or a leak in the hydrogen delivery system.

    • Solution: Ensure the H₂ balloon remains inflated. Use a fresh bottle of NaBH₄ for the P-2 Ni preparation, as it can degrade with age. Ensure the commercial Lindlar catalyst has been stored properly under an inert atmosphere.

  • Problem: Poor (Z)-Selectivity / (E)-Isomer Formation.

    • Cause: Isomerization can sometimes occur on the catalyst surface, although it is less common with these selective systems.

    • Solution: Ensure the reaction temperature is not elevated. The use of ethylenediamine as an additive in the P-2 Ni system is known to suppress isomerization and enhance (Z)-selectivity.[11]

Conclusion

The stereoselective semi-hydrogenation of this compound to (Z)-6-phenyl-2-hexene is a highly efficient and reliable transformation when conducted with the appropriate catalyst system. Both Lindlar's catalyst and P-2 Nickel Boride provide excellent yields and high (Z)-selectivity under mild, atmospheric pressure conditions. The choice between them may depend on factors such as the availability of commercial catalysts, concerns over heavy metal waste (lead), and desired reaction times. Careful monitoring and proper workup procedures are paramount to preventing over-reduction and ensuring high product purity. These protocols serve as a robust foundation for researchers synthesizing (Z)-alkenes as critical intermediates in complex molecule synthesis.

References

  • JoVE. (2023). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link]

  • Lin, L., et al. (2021). Heterogeneous Isomerization for Stereoselective Alkyne Hydrogenation to trans-Alkene Mediated by Frustrated Hydrogen Atoms. Journal of the American Chemical Society. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Master Organic Chemistry. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2019). Stereoselective Alkyne Hydrogenation by using a Simple Iron Catalyst. ChemSusChem. Retrieved from [Link]

  • Shen, R., et al. (2011). Facile Regio- and Stereoselective Hydrometalation of Alkynes with a Combination of Carboxylic Acids and Group 10 Transition Metal Complexes: Selective Hydrogenation of Alkynes with Formic Acid. Journal of the American Chemical Society. Retrieved from [Link]

  • Stryker, J. M. (2014). Catalytic Reduction of Alkynes and Allenes. Science of Synthesis. Retrieved from [Link]

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm. Retrieved from [Link]

  • Trost, B. M., & Li, C.-J. (2014). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews. Retrieved from [Link]

  • Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst. Retrieved from [Link]

  • Ashenhurst, J. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nickel boride catalyst. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2017). Storage of nickel boride Ni2B and Ni2B-NaBH4 reductions. Retrieved from [Link]

  • Konnerth, H., & Prechtl, M. H. G. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Catalysis Science & Technology. Retrieved from [Link]

  • McCormick, J. P. (2014). Stereoselective Reduction of Alkynes to Make Alkenes and Alkanes. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the origin of the names P-1 and P-2 of nickel boride catalysts? Retrieved from [Link]

  • University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]

  • QS GEN. (2024). Breakthrough in Z-Alkene synthesis: Scientists develop efficient, sustainable method. Retrieved from [Link]

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Harnessing 6-Phenyl-2-hexyne in Advanced Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

6-Phenyl-2-hexyne is an unsymmetrical internal alkyne that serves as a versatile and strategic building block in organic synthesis. Its distinct electronic and steric properties, conferred by the methyl and phenylethyl substituents flanking the alkyne, make it a valuable substrate for constructing complex cyclic and heterocyclic scaffolds. This guide provides an in-depth exploration of this compound's application in key cycloaddition reactions, including the [4+2] Diels-Alder and [3+2] azide-alkyne cycloadditions. We offer detailed mechanistic insights, field-tested experimental protocols, and guidance on catalyst selection to empower researchers in chemistry, materials science, and drug development to effectively utilize this reagent.

Introduction: The Synthetic Value of this compound

Cycloaddition reactions are among the most powerful transformations in a synthetic chemist's toolkit, enabling the atom-economical construction of ring systems in a single, often stereospecific, step.[1][2] Alkynes are common participants in these reactions, acting as two-electron components to react with dienes, dipoles, and other unsaturated systems.[3][4]

This compound (CAS 34298-75-4) is an internal alkyne featuring a terminal methyl group and a phenylethyl chain. This asymmetry presents both challenges and opportunities in cycloaddition chemistry, particularly concerning regioselectivity.[5][6] Understanding how to control the reaction outcome is paramount to its successful application. This document serves as a practical guide to navigating these reactions, focusing on the causality behind protocol design and catalyst choice.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34298-75-4[7][8][9]
Molecular Formula C₁₂H₁₄[7][8]
Molecular Weight 158.24 g/mol [7][8]
Boiling Point 240.2 °C at 760 mmHg[7][9]
Density 0.922 g/cm³[7][9]
Appearance Liquid

The [4+2] Diels-Alder Reaction: Building Cyclohexadienes

The Diels-Alder reaction is a cornerstone of organic synthesis for creating six-membered rings.[2][10] In this concerted pericyclic reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene or, in the case of an alkyne dienophile, a 1,4-cyclohexadiene derivative.[2][11]

Mechanistic Considerations

When this compound acts as a dienophile, it reacts with a four-π-electron diene system. The reaction proceeds through a concerted transition state, breaking three π-bonds and forming two new σ-bonds and one new π-bond.[2]

  • Reactivity: Alkynes are generally less reactive dienophiles than their alkene counterparts due to the higher energy required to distort the linear alkyne geometry into the bent transition state. Consequently, these reactions often necessitate elevated temperatures.[12]

  • Regioselectivity: With an unsymmetrical alkyne like this compound and an unsymmetrical diene, two regioisomeric products are possible. The outcome is governed by the electronic and steric interplay between the substituents on both components. For a symmetrical diene such as cyclopentadiene, regioselectivity is not a factor.

Diagram: Diels-Alder Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Diene, This compound, & High-Boiling Solvent setup Set up Reflux Apparatus with Condenser reagents->setup heat Heat to Reflux (e.g., 110-140 °C) setup->heat monitor Monitor by TLC/GC-MS (Typically 12-24 h) heat->monitor cool Cool to Room Temp monitor->cool extract Solvent Removal & Optional Aqueous Wash cool->extract purify Purify by Column Chromatography (Silica) extract->purify final_product final_product purify->final_product Characterize Product (NMR, MS) cluster_cu CuAAC Pathway (Generally Disfavored) cluster_ru RuAAC Pathway (Preferred) start This compound + Benzyl Azide Cu_cat Cu(I) Catalyst (e.g., CuI) High Temp start->Cu_cat Ru_cat Ru Catalyst (e.g., [Cp*RuCl]n) Mild Conditions start->Ru_cat Cu_prod 1,4,5-Trisubstituted Triazole (Low Yield) Cu_cat->Cu_prod Ru_prod Fully Substituted Triazole (High Yield & Regioselectivity) Ru_cat->Ru_prod

Sources

Synthesis of 6-Phenyl-2-hexyne: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-phenyl-2-hexyne, a valuable terminal alkyne in organic synthesis and a potential building block in medicinal chemistry. Two primary synthetic routes are discussed: the alkylation of a terminal alkyne and the Sonogashira coupling reaction. A detailed, step-by-step experimental protocol for the synthesis via alkylation of 3-phenylpropyne is provided, including reagent specifications, reaction conditions, purification methods, and characterization of the final product. This guide is intended to provide researchers with the necessary information to safely and efficiently synthesize this compound in a laboratory setting.

Introduction

This compound is a disubstituted alkyne containing a phenyl group separated from the alkyne by a propyl chain. This structural motif makes it a useful intermediate in the synthesis of more complex molecules, including those with potential biological activity. The presence of the internal alkyne allows for a variety of subsequent chemical transformations, such as cycloadditions, hydrations, and reductions, making it a versatile tool for synthetic chemists. This application note details a reliable method for its preparation.

Synthetic Strategies

Two principal methods are commonly employed for the synthesis of internal alkynes like this compound:

  • Alkylation of a Terminal Alkyne: This is a classic and highly effective method for forming carbon-carbon bonds with alkynes. It involves the deprotonation of a terminal alkyne with a strong base to form a potent nucleophile, the acetylide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide. For the synthesis of this compound, this would involve the deprotonation of 3-phenylpropyne followed by reaction with methyl iodide.[1][2]

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides.[3][4] In the context of this compound synthesis, this could involve the coupling of a phenyl-containing halide with a 6-carbon alkyne or a phenyl-containing alkyne with a suitable alkyl halide. While a versatile method, the alkylation approach is often more straightforward for this specific target molecule.

This guide will focus on the alkylation of 3-phenylpropyne due to its high efficiency and the ready availability of the starting materials.

Reaction Workflow

The chosen synthetic route involves a two-step, one-pot procedure. First, the terminal alkyne, 3-phenylpropyne, is deprotonated using a strong base, n-butyllithium (n-BuLi), to generate the corresponding lithium acetylide. This is followed by the addition of methyl iodide, which acts as the electrophile, to yield the desired product, this compound.

Synthesis_Workflow reagent1 3-Phenylpropyne intermediate Lithium Phenylpropynide reagent1->intermediate Deprotonation (THF, -78 °C to 0 °C) reagent2 n-Butyllithium (n-BuLi) reagent2->intermediate reagent3 Methyl Iodide (CH3I) product This compound reagent3->product intermediate->product Alkylation (-78 °C to rt)

Figure 1: Reaction workflow for the synthesis of this compound via alkylation.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
3-Phenylpropyne98%e.g., Sigma-Aldrich
n-Butyllithium (n-BuLi)2.5 M in hexanese.g., Sigma-Aldrich
Methyl Iodide (CH₃I)99.5%, stabilizede.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalente.g., MilliporeSigma
Saturated aq. NH₄ClReagent Grade-
Diethyl ether (Et₂O)ACS Grade-
Anhydrous MgSO₄Reagent Grade-
Silica Gel60 Å, 230-400 mesh-
HexaneACS Grade-
Ethyl AcetateACS Grade-

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Dry ice/acetone bath

  • Rotary evaporator

  • Glassware for extraction and column chromatography

Synthesis Procedure

CAUTION: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Methyl iodide is toxic and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.[5][6]

  • Reaction Setup: A 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a rubber septum on the main neck, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon. The side neck is fitted with a gas inlet adapter connected to an argon manifold.

  • Addition of Reactants: Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask via cannula. The flask is then cooled to -78 °C using a dry ice/acetone bath. 3-Phenylpropyne (5.81 g, 50 mmol) is added dropwise via syringe.

  • Deprotonation: n-Butyllithium (2.5 M in hexanes, 20 mL, 50 mmol) is added dropwise to the stirred solution at -78 °C over 20 minutes.[7][8] The reaction mixture is then allowed to warm to 0 °C and stirred for an additional 30 minutes.

  • Alkylation: The reaction mixture is re-cooled to -78 °C, and methyl iodide (7.80 g, 55 mmol) is added dropwise via syringe. The reaction is allowed to slowly warm to room temperature and stirred overnight (approximately 12-16 hours).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (50 mL) at 0 °C.[7] The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.[9]

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

  • Procedure: The crude oil is loaded onto the silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The fractions containing the pure this compound are combined and concentrated under reduced pressure to yield a colorless to pale yellow oil.

Alternatively, for larger scales, fractional distillation under reduced pressure can be employed for purification.[10]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyExpected Value
Molecular Formula C₁₂H₁₄
Molecular Weight 158.24 g/mol [5][7]
Appearance Colorless to pale yellow oil
Boiling Point 240.2 °C at 760 mmHg[8][11]
Density 0.922 g/cm³[8][11]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show signals corresponding to the aromatic protons (multiplet, ~7.1-7.3 ppm), the benzylic protons (triplet, ~2.7 ppm), the protons adjacent to the alkyne (quartet, ~2.2 ppm), the methyl protons on the alkyne (triplet, ~1.8 ppm), and the methylene protons in the propyl chain (multiplet, ~1.9 ppm).

  • ¹³C NMR (CDCl₃): The spectrum should display signals for the aromatic carbons, the two sp-hybridized carbons of the alkyne (~80 ppm), and the aliphatic carbons of the propyl chain and the methyl group.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 158. Fragmentation patterns may include the loss of a methyl group or cleavage of the propyl chain.

Safety Precautions

  • n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Wear flame-retardant lab coat, safety glasses, and appropriate gloves.[6][11] Quench any residual n-BuLi carefully with isopropanol at low temperature.[11][12]

  • Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact.[5][13]

  • Tetrahydrofuran (THF): Flammable liquid. Can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides before use.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Waste Disposal

  • Palladium Catalysts (if used): Spent palladium catalysts should be collected and disposed of as hazardous waste according to institutional guidelines. Recycling is often a viable option.[14]

  • Organic Solvents: Collect all organic waste in appropriately labeled containers for disposal.

  • Quenched Reagents: Neutralized and quenched reaction mixtures should be disposed of as hazardous waste.

References

  • EHS University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Organic Syntheses. (2009). Caution! tert-Butylithium is extremely pyrophoric.... Retrieved from [Link]

  • Midland, M. M., & Nguyen, N. H. (1981). Alkylation of 1-alkynes in THF. The Journal of Organic Chemistry, 46(20), 4107–4108.
  • Organic Syntheses. (n.d.). 2-Butene, 1-iodo-4-phenyl, (E)-. Retrieved from [Link]

  • London Chemicals & Resources Limited. (2023). Palladium Waste. Retrieved from [Link]

  • ResearchGate. (2015). How can I quench large quantity of n-Buli?. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 8). distillation & purification of hexane [Video]. YouTube. [Link]

  • NJ Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkynylation. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SYNTHESIS OF 1-PHENYLPROPYNE-2,3-13C2. Retrieved from [Link]

  • NIH. (2023). Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkylation of Terminal Alkynes. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]

  • Chegg. (2020). Draw the organic product of the reaction between 3-phenylpropyne and D2, Pd/C. Retrieved from [Link]

  • Vdocument. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • Reddit. (2021). Quenching of n-BuLi contaminated hexane. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ICSC. (n.d.). METHYL IODIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask.... Retrieved from [Link]

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Reddit. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Wiley. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

Sources

Application Notes & Protocols: 6-Phenyl-2-hexyne as a Versatile Synthon for Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. 6-Phenyl-2-hexyne (CAS: 34298-75-4, Formula: C₁₂H₁₄) emerges as a particularly valuable synthon, offering a unique combination of structural features: a sterically accessible internal alkyne, a flexible four-carbon tether, and a terminal phenyl group.[1][2] This arrangement provides a powerful platform for a diverse array of chemical transformations, enabling chemists to forge intricate carbocyclic and heterocyclic frameworks. The internal alkyne serves as a linchpin for transition-metal-catalyzed reactions, while the phenyl group can act as an intramolecular nucleophile or a site for further functionalization. This guide provides an in-depth exploration of key applications of this compound, complete with mechanistic insights and detailed experimental protocols designed for researchers in synthetic chemistry and drug development.

Application I: Gold-Catalyzed Intramolecular Hydroarylation for Substituted Indene Synthesis

The indene scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a range of biological activities and finding use as a ligand in catalysis.[3][4] Gold-catalyzed intramolecular hydroarylation provides a highly efficient and atom-economical route to functionalized indenes from precursors like this compound.[5][6] The exceptional π-philicity of gold catalysts activates the alkyne bond, rendering it susceptible to nucleophilic attack by the tethered phenyl ring.[7][8]

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of a cationic gold(I) species to the alkyne of this compound, forming a π-complex. This coordination polarizes the alkyne, increasing its electrophilicity.[9] The proximate phenyl ring then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization pathway. This step is often rate-determining and establishes the core bicyclic structure. The resulting vinyl-gold intermediate is highly reactive and undergoes rapid protodeauration, typically facilitated by a proton source in the reaction medium, to release the indene product and regenerate the active gold(I) catalyst, thereby closing the catalytic loop.[10]

gold_catalyzed_cyclization cluster_cycle Catalytic Cycle A This compound + [L-Au]⁺ B Gold-π-Alkyne Complex A->B Coordination C Vinyl-Gold Intermediate B->C 6-endo-dig Cyclization D [L-Au]⁺ (Regenerated Catalyst) C->D Protodeauration Product Substituted Indene Product C->Product D->A Proton H⁺ Source Proton->C

Caption: Gold(I)-catalyzed intramolecular hydroarylation workflow.

Experimental Protocol: Synthesis of 1-Methyl-2-propyl-1H-indene

This protocol is a representative procedure adapted from established gold-catalyzed alkyne hydroarylation methodologies.[8]

Materials:

  • This compound (1.0 mmol, 158.2 mg)

  • (JohnPhos)Au(MeCN)SbF₆ (0.05 mmol, 37.8 mg) or a similar air-stable Au(I) catalyst

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk flask, condenser) and magnetic stirrer

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add this compound (158.2 mg, 1.0 mmol) and the gold catalyst (37.8 mg, 0.05 mmol).

  • Add anhydrous dichloromethane (10 mL) via syringe.

  • Seal the flask and stir the reaction mixture at room temperature (approx. 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the pure 1-methyl-2-propyl-1H-indene.

Validation:

  • Expected Yield: 85-95%

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the alkyne signal in the ¹³C NMR spectrum (~80 ppm) and the appearance of characteristic olefinic and aliphatic signals for the indene core are indicative of a successful reaction.

ParameterConditionRationale
Catalyst (JohnPhos)Au(MeCN)SbF₆A highly active, air-stable Au(I) complex with a bulky ligand that promotes catalysis and prevents catalyst decomposition.[8]
Solvent Anhydrous DCMA non-coordinating solvent that ensures catalyst activity. Anhydrous conditions prevent competing alkyne hydration.[7]
Temperature Room TemperatureGold catalysis is highly efficient, often proceeding rapidly at mild temperatures, which minimizes side reactions.
Atmosphere Inert (Argon/N₂)Prevents potential oxidative degradation of the catalyst or substrate, ensuring high yields and reproducibility.

Application II: Transition Metal-Catalyzed Annulation for Polycyclic Systems

The reactivity of this compound extends to powerful annulation strategies that rapidly construct complex polycyclic frameworks. Transition metals like rhodium and ruthenium can orchestrate cycloaddition reactions where the alkyne participates as a 2π-electron component.[11] For instance, in a formal [4+2] cycloaddition, the phenyl ring and an adjacent C-C bond can act as a 4π system, reacting with the alkyne to build a naphthalene core.

Mechanistic Rationale

A plausible mechanism for a rhodium-catalyzed annulation involves the initial coordination of the Rh(I) catalyst to the alkyne. This is followed by an oxidative cyclometalation step involving C-H activation of the ortho-position of the phenyl ring to form a five-membered rhodacycle intermediate. Subsequent migratory insertion of the alkyne into the Rh-C bond expands the metallacycle. The final step is a reductive elimination that forges the new six-membered ring of the naphthalene system and regenerates the active Rh(I) catalyst.

rhodium_catalyzed_annulation cluster_cycle Catalytic Cycle A This compound + [Rh(I)] B Rhodacycle Intermediate A->B Oxidative Cyclometalation (C-H Activation) C Expanded Metallacycle B->C Migratory Insertion D [Rh(I)] (Regenerated) C->D Reductive Elimination Product Naphthalene Derivative C->Product D->A

Caption: Rhodium-catalyzed [4+2] annulation workflow.

Experimental Protocol: Synthesis of a Substituted Naphthalene Derivative

This protocol is a general representation of a transition metal-catalyzed C-H activation and annulation reaction.

Materials:

  • This compound (1.0 mmol, 158.2 mg)

  • [Rh(cod)₂]BF₄ (0.05 mmol, 20.3 mg)

  • Tricyclohexylphosphine (PCy₃) (0.1 mmol, 28.0 mg)

  • 1,2-Dichloroethane (DCE) (5 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, charge a screw-cap vial with [Rh(cod)₂]BF₄ (20.3 mg, 0.05 mmol) and PCy₃ (28.0 mg, 0.1 mmol).

  • Add 1,2-dichloroethane (2 mL) and stir for 10 minutes to allow for ligand association.

  • Add a solution of this compound (158.2 mg, 1.0 mmol) in DCE (3 mL).

  • Seal the vial tightly and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Maintain stirring at 80 °C for 12-24 hours, monitoring by GC-MS.

  • After cooling to room temperature, pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the naphthalene product.

Validation:

  • Expected Yield: 60-75%

  • Characterization: Confirm product structure via NMR and HRMS. Successful annulation will result in a fully aromatic naphthalene system, identifiable by characteristic signals in the aromatic region of the ¹H NMR spectrum.

ParameterConditionRationale
Catalyst System [Rh(cod)₂]BF₄ / PCy₃The combination of a Rh(I) precursor and a bulky, electron-rich phosphine ligand is effective for C-H activation and subsequent catalytic steps.
Solvent 1,2-Dichloroethane (DCE)A high-boiling, non-polar solvent suitable for the required reaction temperature.
Temperature 80 °CElevated temperature is often necessary to overcome the activation barrier for the C-H activation and reductive elimination steps.
Ligand Tricyclohexylphosphine (PCy₃)The steric bulk and electron-donating nature of PCy₃ stabilize the catalytic species and promote the desired reductive elimination.

References

  • Michelet, V., Toullec, P. Y., & Genêt, J. P. (2008). Gold-Catalyzed Hydrofunctionalization of Alkynes. Angewandte Chemie International Edition, 47(23), 4268-4315. [Link]

  • Echavarren, A. M., Muratore, M. E., López-Carrillo, V., Escribano-Cuesta, A., Huguet, N., & Obradors, C. (2014). Gold-catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Organic Reactions, 92, 1-188. [Link]

  • Jiménez-Núñez, E., & Echavarren, A. M. (2008). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 108(8), 3326-3350. [Link]

  • Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226-4234. [Link]

  • Cui, L., & Zhang, J. (2011). Recent Progress in N-Heterocyclic Carbene Gold-Catalyzed Reactions of Alkynes Involving Oxidation/Amination/Cycloaddition. Molecules, 16(11), 9463-9484. [Link]

  • Fürstner, A., & Davies, P. W. (2007). Catalytic Carbophilic Activation: A Powerful Concept for Carbon−Carbon and Carbon−Heteroatom Bond Formation. Angewandte Chemie International Edition, 46(19), 3410-3449. [Link]

  • Ben-Valid, S., & Amri, H. (2014). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 44(14), 2004-2011. [Link]

  • Trost, B. M., & Rhee, J. W. (2002). A Ruthenium-Catalyzed Three-Component Reaction to Form Dienyl Ethers. Journal of the American Chemical Society, 124(11), 2528-2533. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Pérez-Gómez, A., & Fernández-Ibáñez, M. Á. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis, 11(13), 7857-7893. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7483. [Link]

  • Campbell, I. B. (1995). The Sonogashira Cu-Pd-catalysed alkyne coupling reaction. In R. J. K. Taylor (Ed.), Organocopper Reagents: A Practical Approach. Oxford University Press. [Link]

  • Denny, W. A., Atwell, G. J., Rewcastle, G. W., & Baguley, B. C. (2000). Synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides,[7]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides: evaluation of structure-activity relationships for cytotoxicity. Bioorganic & Medicinal Chemistry, 8(10), 2461-2466. [Link]

  • Ben-Valid, S., & Amri, H. (2014). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 44(14), 2004-2011. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Synthesis of indenes. [Link]

  • Trost, B. M., & Machacek, M. R. (2016). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. Chemical Society Reviews, 45(5), 1304-1320. [Link]

  • Trost, B. M., & Machacek, M. R. (2016). Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications. Chemical Society Reviews, 45(5), 1304-1320. [Link]

  • Nagesh, K., Sivasenkar Reddy, N., Kareem, S., Ramjan Vali, S., & Subba Reddy, B. V. (2023). Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. Organic & Biomolecular Chemistry, 21(28), 5736-5757. [Link]

  • Trost, B. M., & Krische, M. J. (1998). Transition Metal Catalyzed Telomerization of Dienes. Angewandte Chemie International Edition, 37(18), 2284-2309. [Link]

  • Rigby, J. H., & Kondratenko, M. A. (2000). [6 + 4] Cycloaddition Reactions. Organic Reactions, 55, 37-104. [Link]

  • Kumar, A., & Kumar, V. (2019). Transition metal catalyzed [6 + 2] cycloadditions. RSC Advances, 9(48), 27953-27976. [Link]

  • Ahn, J. (2020, March 6). Organic Chemistry 2 - [6+2] and [6+4] cycloaddition reactions [Video]. YouTube. [Link]

  • Kumar, A. (2022). [2 + 2] photocycloaddition. SN Applied Sciences, 4(6), 164. [Link]

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Sonogashira Coupling Protocols for the Synthesis of Internal Alkynes: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Gemini Scientific

Introduction

The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp-hybridized carbon atoms, stands as a cornerstone of modern organic synthesis.[1][2] First reported in 1975, this palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, providing a direct and efficient route to internal alkynes, including conjugated enynes and arylalkynes.[3][4] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have cemented its utility in a vast array of applications, from the synthesis of complex natural products and pharmaceuticals to the development of advanced organic materials and nanomaterials.[1][5]

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of Sonogashira coupling protocols for the synthesis of internal alkynes. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of the reaction, explain the causal relationships behind experimental choices, and present detailed, field-proven protocols for both classical and modern variations of this indispensable transformation.

Section 1: The Underlying Chemistry: Mechanism and Key Components

A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting protocols to new substrates. The Sonogashira reaction operates through two interconnected, yet distinct, catalytic cycles: a primary palladium cycle and a cooperative copper cycle.

The Dual Catalytic Cycles: Palladium and Copper in Concert

The generally accepted mechanism for the traditional, copper-cocatalyzed Sonogashira reaction involves two interdependent cycles.[3][6] The palladium cycle is responsible for activating the aryl/vinyl halide and the final C-C bond formation, while the copper cycle activates the terminal alkyne.

  • Palladium Cycle :

    • Reductive Elimination & Catalyst Generation : The active catalyst, a 14-electron Pd(0) species, is often generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine, phosphine ligand, or other reactants in the mixture.[1][6]

    • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the aryl or vinyl halide (R¹-X) bond, forming a square planar Pd(II) intermediate.[3][7] This is typically the rate-determining step.

    • Transmetalation : The copper acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex. This step regenerates the copper catalyst (CuX).[1]

    • Reductive Elimination : The resulting palladium complex, now bearing both the R¹ and alkynyl R² groups, undergoes reductive elimination to form the final internal alkyne product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[7]

  • Copper Cycle :

    • Acetylide Formation : In the presence of a base (typically an amine), the copper(I) salt (CuI) reacts with the terminal alkyne (H-C≡C-R²) to form a copper acetylide intermediate (Cu-C≡C-R²).[1][7] This complexation increases the acidity of the alkyne's terminal proton, facilitating its removal by the mild amine base.[1] This activated species is crucial for the transmetalation step.[7]

Sonogashira_Cu_Catalyzed_Cycle Figure 1: Copper-Cocatalyzed Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-X pd_alkynyl R¹-Pd(II)L₂(C≡CR²) pd_intermediate->pd_alkynyl Transmetalation pd_alkynyl->pd0 product R¹-C≡C-R² pd_alkynyl->product Reductive Elimination cu_catalyst CuX cu_acetylide Cu-C≡C-R² cu_catalyst->cu_acetylide Alkyne Activation cu_acetylide->pd_intermediate cu_acetylide->cu_catalyst (to Pd cycle) base_h Base-H⁺X⁻ aryl_halide R¹-X aryl_halide->pd_intermediate Oxidative Addition terminal_alkyne H-C≡C-R² terminal_alkyne->cu_acetylide base Base

Figure 1: Copper-Cocatalyzed Sonogashira Catalytic Cycles
The Copper-Free Pathway

While highly effective, the copper co-catalyst has a significant drawback: it promotes the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), forming symmetric diynes (R²-C≡C-C≡C-R²).[2][8] This side reaction consumes the alkyne, complicates purification, and reduces the overall yield. To circumvent this, copper-free Sonogashira protocols have been developed.

In the absence of copper, the mechanism is modified. The amine base, which is often insufficient to deprotonate the alkyne directly, now plays a more direct role in the palladium cycle.[3] The reaction typically requires more forcing conditions (e.g., higher temperatures) or the use of more sophisticated, bulky, and electron-rich phosphine ligands to achieve high efficiency.[3]

The proposed mechanism involves:

  • Oxidative Addition : This step is identical to the copper-catalyzed version, forming the R¹-Pd(II)L₂-X intermediate.

  • Alkyne Coordination & Deprotonation : The terminal alkyne coordinates to the palladium(II) center. This coordination increases the alkyne's acidity, allowing the amine base to deprotonate it, forming a palladium acetylide complex directly.[3]

  • Reductive Elimination : The palladium acetylide complex then undergoes reductive elimination to yield the internal alkyne product and regenerate the Pd(0) catalyst.[3]

Sonogashira_Cu_Free_Cycle Figure 2: Copper-Free Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate Oxidative Addition pd_alkyne_complex [R¹-Pd(II)L₂(H-C≡CR²)]⁺X⁻ pd_intermediate->pd_alkyne_complex Alkyne Coordination pd_acetylide R¹-Pd(II)L₂(C≡CR²) pd_alkyne_complex->pd_acetylide Deprotonation base_h Base-H⁺X⁻ pd_alkyne_complex->base_h pd_acetylide->pd0 product R¹-C≡C-R² pd_acetylide->product Reductive Elimination aryl_halide R¹-X terminal_alkyne H-C≡C-R² base Base

Figure 2: Copper-Free Sonogashira Catalytic Cycle
Key Reagents & Their Roles

The success of a Sonogashira coupling is highly dependent on the judicious selection of its components.

ComponentExamplesRole & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃The heart of the reaction. PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility over Pd(PPh₃)₄.[2] For challenging substrates (e.g., aryl chlorides), more active catalysts generated from Pd(OAc)₂ or Pd₂(dba)₃ with specialized ligands are necessary.[3]
Ligands Phosphines : PPh₃, P(t-Bu)₃, XPhos, SPhosN-Heterocyclic Carbenes (NHCs) : IPr, SIMesLigands stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphines like P(t-Bu)₃ accelerate the oxidative addition and reductive elimination steps, making them essential for coupling less reactive aryl chlorides.[3][9] NHCs are strong σ-donors that can be even more effective than phosphines in stabilizing the catalyst and promoting high turnover.[1][3]
Copper(I) Co-catalyst CuIUsed in the classical protocol to accelerate the reaction by forming the copper acetylide, allowing for milder conditions (often room temperature).[3][4] Its use is a trade-off between higher reaction rates and the risk of alkyne homocoupling.[2]
Base Amines : Et₃N, i-Pr₂NH (DIPA), PiperidineInorganic : K₂CO₃, Cs₂CO₃, t-BuOKThe base neutralizes the H-X acid formed during the reaction. Amine bases are most common and can also serve as the solvent.[2] In copper-free systems, the choice of base is critical; stronger bases may be required to facilitate alkyne deprotonation.[3]
Solvent THF, DMF, Toluene, Acetonitrile, AminesThe solvent must solubilize all components. DMF is a common choice for its polarity and high boiling point. In many cases, the amine base (like triethylamine) can be used as the solvent. Recent developments focus on greener solvents, including water.[5][10]
Aryl/Vinyl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfThe electrophilic partner. Reactivity follows the order: I > Br > OTf >> Cl.[2] Electron-withdrawing groups on the aryl ring generally increase reactivity, while bulky ortho-substituents can hinder it.[9]

Section 2: Experimental Protocols & Methodologies

The following protocols are presented as robust starting points. Researchers should consider small-scale trials to optimize conditions for their specific substrates.

General Laboratory Workflow

All protocols follow a similar laboratory workflow, which must be conducted with careful attention to safety and technique, particularly the maintenance of an inert atmosphere to protect the catalyst.

Experimental_Workflow Figure 3: General Experimental Workflow A 1. Reagent Preparation (Drying solvents, weighing reagents) B 2. Reaction Setup (Flame-dried flask, inert atmosphere N₂ or Ar backfill) A->B C 3. Reagent Addition (Solvent, Base, Aryl Halide, Alkyne, Catalyst/Ligand) B->C D 4. Reaction (Stirring at specified temperature) C->D E 5. Monitoring (TLC, GC-MS, or LC-MS) D->E E->D Continue if incomplete F 6. Workup (Quenching, Extraction, Drying organic layer) E->F Upon completion G 7. Purification (Column Chromatography, Recrystallization) F->G H 8. Characterization (NMR, MS, HRMS) G->H

Figure 3: General Experimental Workflow
Protocol A: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol is suitable for reactive aryl halides (iodides and bromides) and provides a reliable method for synthesizing a wide range of internal alkynes under mild conditions.

  • Reaction: 4-Iodoanisole + Phenylacetylene → 1-methoxy-4-(phenylethynyl)benzene

  • Materials:

    • 4-Iodoanisole (1.0 mmol, 234 mg)

    • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

    • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

    • Copper(I) Iodide [CuI] (0.04 mmol, 7.6 mg)

    • Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg) - Optional but recommended to stabilize Pd(0)

    • Triethylamine (Et₃N), anhydrous (5 mL)

    • Anhydrous THF (5 mL)

    • Schlenk flask or oven-dried round-bottom flask with septum

    • Nitrogen or Argon line

  • Step-by-Step Procedure:

    • Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add PdCl₂(PPh₃)₂ (14 mg), CuI (7.6 mg), PPh₃ (10.5 mg), and 4-iodoanisole (234 mg).

    • Solvent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture for 5 minutes to dissolve the solids.

    • Alkyne Addition: Add phenylacetylene (132 µL) dropwise via syringe.

    • Reaction: Stir the reaction mixture at room temperature. The solution may become thick with a precipitate of triethylammonium iodide.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

    • Workup: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst and salts.

    • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove residual copper salts, then with brine (15 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure internal alkyne.

Protocol B: Copper-Free Sonogashira Coupling for Aryl Bromides

This protocol is ideal when alkyne homocoupling is a concern or when working with substrates sensitive to copper. It often requires a more active catalyst system and slightly elevated temperatures.

  • Reaction: 1-Bromo-4-nitrobenzene + 1-Octyne → 1-nitro-4-(oct-1-yn-1-yl)benzene

  • Materials:

    • 1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)

    • 1-Octyne (1.5 mmol, 165 mg, 220 µL)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

    • Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 8.1 mg, or 40 µL of a 1.0 M solution in toluene)

    • Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 652 mg)

    • Anhydrous Dioxane (5 mL)

    • Glovebox or Schlenk line

  • Step-by-Step Procedure:

    • Setup (Glovebox Preferred): In a glovebox, add Pd₂(dba)₃ (9.2 mg), P(t-Bu)₃ (8.1 mg), 1-bromo-4-nitrobenzene (202 mg), and Cs₂CO₃ (652 mg) to an oven-dried vial or flask equipped with a stir bar.

    • Solvent and Reagent Addition: Add anhydrous dioxane (5 mL) and 1-octyne (220 µL). Seal the vessel tightly.

    • Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath at 80 °C. Stir vigorously.

    • Monitoring: Monitor the reaction by TLC or GC-MS. Reactions with aryl bromides may take 12-24 hours.

    • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

    • Drying and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude residue by flash column chromatography to isolate the desired product.

Section 3: Data, Troubleshooting, and Scope

Comparative Overview of Protocols
ParameterProtocol A (Classical Cu-Catalyzed)Protocol B (Copper-Free)
Primary Substrates Aryl/Vinyl Iodides & BromidesAryl/Vinyl Bromides & Triflates
Catalyst System PdCl₂(PPh₃)₂ / CuIPd₂(dba)₃ / P(t-Bu)₃ (or other bulky ligand)
Base Amine (e.g., Et₃N, DIPA)Inorganic (e.g., Cs₂CO₃, K₂CO₃)
Temperature Room Temperature to 50 °C60 °C to 110 °C
Key Advantage Mild conditions, high reaction rates.[4]Avoids alkyne homocoupling, broader substrate scope for sensitive molecules.[5]
Key Disadvantage Alkyne homocoupling (Glaser) side reaction.[2]Requires higher temperatures, more expensive/air-sensitive ligands.[3]
Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed by oxygen).2. Aryl halide is unreactive (e.g., chloride).3. Insufficient temperature.1. Ensure rigorous inert atmosphere technique; use fresh, high-quality reagents.2. Switch to a more active catalyst system (e.g., use a bulky phosphine or NHC ligand).3. Increase reaction temperature and/or time.
Significant Alkyne Homocoupling 1. Copper-catalyzed reaction is exposed to oxygen.2. Reaction concentration is too high.1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Switch to a copper-free protocol.3. Use a higher dilution.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.1. Use a stabilizing ligand (e.g., PPh₃, or a more robust ligand).2. Ensure the reaction is not overheated.3. Check for impurities in reagents.
Difficult Purification Co-elution of product with triphenylphosphine oxide (byproduct of PPh₃).1. Use a lower amount of phosphine ligand.2. Switch to a different ligand or a ligandless protocol if applicable.3. Perform an oxidative workup to convert residual phosphine before chromatography.

Conclusion

The Sonogashira coupling is a remarkably versatile and reliable tool for the synthesis of internal alkynes. By understanding the underlying mechanistic principles, researchers can intelligently select from a range of protocols—from the classical copper-cocatalyzed method to modern copper-free variations—to best suit their specific synthetic challenge. The protocols and insights provided in this guide serve as a robust foundation for both newcomers and experienced chemists to successfully apply this powerful reaction in their pursuit of novel molecules for pharmaceutical and materials science applications.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

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  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

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  • Chen, G., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102871. [Link]

  • Li, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4946–4950. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • Köcher, T., & Plenio, H. (2015). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 80(24), 12341–12349. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436–7483. [Link]

  • Cai, C., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(8), 11394–11411. [Link]

  • Miller, K. M., & Che Y. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(52), 17942-17945. [Link]

  • Verkade, J. G., & Urgaonkar, S. (2010). Palladium-catalyzed coupling of aryl halides with alkynes. U.S.
  • Doye, S., et al. (2007). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 9(21), 4147–4149. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]

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  • Bykov, A. V., et al. (2022). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 92, 97-102. [Link]

Sources

Application Notes & Protocols: 6-Phenyl-2-hexyne in Materials Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of an Internal Phenylalkyne

In the vast landscape of polymer chemistry, substituted acetylenes have carved a significant niche, yielding polymers with unique electronic, optical, and physical properties. While terminal phenylacetylenes have been extensively studied, internal phenylalkynes, such as 6-Phenyl-2-hexyne, represent a frontier with considerable untapped potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications and detailed polymerization protocols for this compound.

Due to the nascent stage of research on this specific monomer, the following application notes and protocols are built upon established principles and experimental evidence from structurally analogous internal phenylalkynes, primarily 1-phenyl-1-propyne. The guidance provided herein is intended to serve as a robust starting point for the exploration of poly(this compound) and its role in the next generation of advanced materials.

The structure of this compound, with its internal triple bond and a flexible alkyl chain tethering a phenyl group, suggests the resulting polymer, poly(this compound), will possess a unique combination of properties. The conjugated backbone, a hallmark of polyacetylenes, is expected to confer interesting electronic and optical characteristics, while the phenylpropyl side group could influence solubility, processability, and thermal stability.

Part 1: Prospective Applications in Materials Science

The unique molecular architecture of poly(this compound) suggests its utility in a variety of advanced material applications.

1. Gas Separation Membranes:

Polymers derived from substituted acetylenes, particularly those with bulky side groups, often exhibit high gas permeability. The phenylpropyl group in poly(this compound) is expected to create significant free volume within the polymer matrix, facilitating the transport of gases. This makes it a promising candidate for the fabrication of membranes for gas separation, such as oxygen enrichment or carbon dioxide capture. The thermal stability of similar polyphenylalkynes suggests these membranes could operate under demanding industrial conditions.

2. Dielectric Materials and Insulators:

The hydrocarbon-rich structure of poly(this compound) suggests it will likely be a good electrical insulator with a low dielectric constant. This property is highly sought after in the microelectronics industry for use as insulating layers in integrated circuits and other electronic components. The anticipated good solubility and processability would be advantageous for creating thin, uniform films via spin-coating or other solution-based techniques.

3. Advanced Coatings and Films:

The expected solubility of poly(this compound) in common organic solvents would facilitate its use in the formulation of advanced coatings. These coatings could leverage the polymer's inherent properties, such as hydrophobicity and thermal stability, to provide protective barriers on a variety of substrates. Furthermore, the conjugated backbone may offer opportunities for creating photo-responsive or conductive coatings upon doping.

4. Polymer Blends and Composites:

The flexible alkyl chain and the aromatic phenyl group in the side chain of poly(this compound) could enhance its compatibility with other polymers and materials. This opens up possibilities for its use as a component in polymer blends to modify properties such as mechanical strength, thermal resistance, or processability. It could also serve as a matrix for composite materials, incorporating fillers like carbon nanotubes or silica nanoparticles to create materials with tailored functionalities.

Part 2: Detailed Polymerization Protocols for this compound

The polymerization of internal alkynes often requires specific transition metal catalysts that can activate the sterically hindered triple bond. Based on successful polymerizations of analogous internal phenylalkynes, we propose a protocol utilizing a tantalum-based catalyst system.[1][2]

Proposed Catalyst System: Tantalum Pentachloride (TaCl₅)

Tantalum and niobium pentahalides have demonstrated efficacy in polymerizing 1-phenyl-1-alkynes, yielding high molecular weight polymers.[1][2] We hypothesize that TaCl₅ will be an effective catalyst for the polymerization of this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_characterization Characterization Monomer_Purification Monomer Purification (this compound) Reaction_Setup Reaction Setup (Schlenk Flask, Inert Atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying (e.g., Toluene) Solvent_Drying->Reaction_Setup Catalyst_Prep Catalyst Solution (TaCl₅ in Toluene) Catalyst_Injection Catalyst Injection Catalyst_Prep->Catalyst_Injection Monomer_Addition Monomer Addition Reaction_Setup->Monomer_Addition Monomer_Addition->Catalyst_Injection Polymerization Polymerization (Stirring at controlled temperature) Catalyst_Injection->Polymerization Quenching Quenching (e.g., with Methanol) Polymerization->Quenching Precipitation Precipitation (in excess Methanol) Quenching->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Structure) Drying->NMR TGA TGA (Thermal Stability) Drying->TGA DSC DSC (Glass Transition) Drying->DSC

Caption: Proposed workflow for the synthesis and characterization of poly(this compound).

Detailed Step-by-Step Protocol

Materials:

  • This compound (monomer)

  • Tantalum pentachloride (TaCl₅) (catalyst)

  • Toluene (solvent), anhydrous

  • Methanol (quenching and precipitation agent)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and hotplate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Monomer and Solvent Preparation:

    • Purify this compound by distillation under reduced pressure to remove any inhibitors or impurities.

    • Dry the toluene over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill under an inert atmosphere.

  • Reaction Setup:

    • Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar.

    • Flame-dry the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an anhydrous and oxygen-free environment.

    • Under a positive flow of inert gas, add 50 mL of anhydrous toluene to the flask.

  • Monomer Addition:

    • Add a calculated amount of purified this compound to the toluene. A typical monomer concentration would be in the range of 0.5-1.0 M.

  • Catalyst Preparation and Injection:

    • In a separate, dry, inert atmosphere glovebox or Schlenk tube, prepare a stock solution of TaCl₅ in anhydrous toluene (e.g., 0.1 M).

    • Calculate the required volume of the catalyst solution to achieve a desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).

    • Using a gas-tight syringe, rapidly inject the catalyst solution into the stirred monomer solution.

  • Polymerization:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-80 °C). The optimal temperature will need to be determined empirically.

    • Monitor the progress of the polymerization by observing the increase in viscosity of the solution. Samples can be periodically taken (via a cannula) and analyzed by techniques like ¹H NMR to track monomer consumption.

  • Quenching and Polymer Isolation:

    • After the desired reaction time (or when a significant increase in viscosity is observed), quench the polymerization by adding a small amount of methanol (e.g., 5 mL).

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol (at least 10 times the volume of the reaction mixture).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer.

  • Drying and Storage:

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

    • Store the resulting poly(this compound) in a cool, dark, and dry place.

Characterization of Poly(this compound)

The synthesized polymer should be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

Technique Parameter Measured Expected Outcome
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI = Mw/Mn)High molecular weight polymer (e.g., Mn > 10,000 g/mol ) with a potentially broad PDI, characteristic of some transition metal-catalyzed polymerizations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Polymer structure confirmationDisappearance of the alkyne proton and carbon signals and the appearance of new signals corresponding to the conjugated polymer backbone.
Thermogravimetric Analysis (TGA) Thermal stability (decomposition temperature)High thermal stability, with decomposition likely starting above 300-400 °C in an inert atmosphere.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)A distinct glass transition temperature, indicative of an amorphous polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groupsDisappearance of the C≡C stretching vibration (around 2200 cm⁻¹) and appearance of C=C stretching vibrations characteristic of the polyene backbone.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The TaCl₅ catalyst and the propagating polymer chain are sensitive to moisture and oxygen, which can terminate the polymerization. A rigorous inert atmosphere technique is crucial for success.

  • Anhydrous Solvents and Purified Monomer: Water and other protic impurities can react with the catalyst, rendering it inactive. Inhibitors in the monomer can prevent polymerization initiation.

  • Methanol for Quenching and Precipitation: Methanol is a polar non-solvent for the non-polar polyphenylalkyne, leading to efficient precipitation. It also serves to deactivate the catalyst.

Part 3: Safety Considerations

  • Tantalum Pentachloride (TaCl₅): This compound is corrosive and reacts with moisture. Handle it in a glovebox or under a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents: Toluene and methanol are flammable and have associated health risks. Handle them in a well-ventilated fume hood.

  • Schlenk Line Operations: Working with a Schlenk line involves handling glassware under vacuum and positive pressure. Ensure proper training and use a safety shield.

Conclusion

While direct experimental data on the polymerization of this compound is not yet prevalent in the scientific literature, the principles of internal alkyne polymerization provide a strong foundation for its investigation. The protocols and application notes presented here offer a scientifically grounded starting point for researchers to explore this promising monomer. The resulting polymer, poly(this compound), holds the potential to contribute to the development of new materials with tailored properties for a range of applications in materials science and beyond. Further research is encouraged to optimize the polymerization conditions and fully characterize the properties of this novel polymer.

References

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  • American Chemical Society Publications. (n.d.). Applications of Vanadium, Niobium, and Tantalum Complexes in Organic and Inorganic Synthesis.
  • PubMed. (n.d.). Niobium- and tantalum-based ethylene polymerisation catalysts bearing methylene- or dimethyleneoxa-bridged calixarene ligands.
  • ResearchGate. (n.d.). Reaction scheme for 1-phenyl-1-propyne.
  • BenchChem. (n.d.). 1-Phenyl-1-propyne | 673-32-5.
  • American Chemical Society Publications. (n.d.). Polymerization of 1-phenyl-1-alkynes by halides of niobium and tantalum. Macromolecules.
  • National Center for Biotechnology Information. (n.d.). Methylphenylacetylene. PubChem.
  • Jomard Publishing. (2018).
  • Chemistry For Everyone. (2023).
  • YouTube. (2022).
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  • Semantic Scholar. (n.d.).
  • MDPI. (2022). Alternating Ring-Opening Metathesis Polymerization Promoted by Ruthenium Catalysts Bearing Unsymmetrical NHC Ligands.
  • MPG.PuRe. (2021).
  • Smolecule. (n.d.). Buy 1-Phenyl-1-propyne | 673-32-5.
  • PubMed. (n.d.).
  • YouTube. (2023).

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Phenyl-2-hexyne. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and deepen their mechanistic understanding of this reaction. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: The Primary Synthetic Route - A Mechanistic Overview

The most reliable and common method for synthesizing this compound involves the alkylation of a terminal alkyne. This is a two-step, one-pot process that leverages the acidity of the terminal alkyne's proton.

  • Deprotonation: A strong base is used to deprotonate a small terminal alkyne, such as propyne, creating a highly nucleophilic acetylide anion.

  • Nucleophilic Substitution (Sₙ2): The resulting acetylide anion attacks a suitable primary alkyl halide, in this case, a 3-phenylpropyl halide, via an Sₙ2 mechanism to form the new carbon-carbon bond.

The overall workflow is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product & Workup Propyne Propyne (CH₃C≡CH) Deprotonation Step 1: Deprotonation (Formation of Acetylide Anion) Propyne->Deprotonation Base Strong Base (e.g., n-BuLi, NaNH₂) Base->Deprotonation Electrophile 3-Phenylpropyl Halide (Ph(CH₂)₃-X) SN2 Step 2: Sₙ2 Attack (C-C Bond Formation) Electrophile->SN2 Deprotonation->SN2 Acetylide Intermediate (CH₃C≡C⁻) Product This compound SN2->Product Purification Purification (e.g., Chromatography) Product->Purification G Reactants Acetylide Anion + 3-Phenylpropyl Bromide SN2_Product This compound (Desired Product) Reactants->SN2_Product Sₙ2 Pathway (Attack at Carbon) E2_Product 3-Phenylpropene + Propyne (Byproduct) Reactants->E2_Product E2 Pathway (Attack at Proton)

Caption: Competing Sₙ2 and E2 reaction pathways.

Mitigation Strategies:

  • Use a Primary Halide: You are already using a primary halide (3-phenylpropyl bromide), which is ideal as it minimizes steric hindrance for the Sₙ2 pathway. E2 becomes much more significant with secondary and tertiary halides. [1]* Control Temperature: Lower temperatures generally favor the Sₙ2 reaction over E2. Add the electrophile at a low temperature and allow the reaction to warm slowly.

  • Solvent Choice: While polar aprotic solvents are good for Sₙ2, highly polar solvents can sometimes slightly favor elimination. THF is generally a safe choice.

Q5: TLC analysis of my crude product shows a spot at the baseline that doesn't move. What is this?

A5: An immobile spot on a silica gel TLC plate typically indicates a highly polar or polymeric material. In this context, it is likely due to polymerization of the starting materials or product under the strongly basic reaction conditions. To minimize this, ensure you are not using excessively high temperatures and that the reaction is quenched as soon as TLC indicates the consumption of the starting material.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best base for deprotonating propyne in this synthesis? A1: Both n-Butyllithium (n-BuLi) and sodium amide (NaNH₂) are excellent choices.

  • n-BuLi: Offers high reactivity and is convenient to use as a solution in hexanes. It requires an anhydrous ethereal solvent like THF and low temperatures (-78 °C) for initial addition. It is the more common choice in modern labs.

  • NaNH₂: Typically used in liquid ammonia as the solvent. This system is highly effective but requires handling condensed gases, which can be procedurally more complex.

Q2: How do I choose the right electrophile? Should I use 3-phenylpropyl chloride, bromide, or iodide? A2: The reactivity of the leaving group in an Sₙ2 reaction is key. [2]* Iodide: The best leaving group, will give the fastest reaction rate.

  • Bromide: A very good leaving group, offering a great balance of high reactivity and moderate cost. This is often the most practical choice.

  • Chloride: A poorer leaving group, which will result in a much slower reaction that may require heating, increasing the chance of side reactions.

Q3: What is the recommended method for purifying the final product, this compound? A3: Flash column chromatography is the most effective method for purification.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A non-polar solvent system, such as hexanes or petroleum ether with a small percentage of ethyl acetate (e.g., 1-5%). The product is relatively non-polar, so a high percentage of non-polar eluent will be required. This compound should have a distinct Rf value, well-separated from more polar byproducts and any remaining starting halide.

Section 4: Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on their specific lab conditions and scale.

Table 1: Reagent and Stoichiometry

ReagentMolar Eq.Mol. Wt. ( g/mol )Density (g/mL)Amount (for 10 mmol scale)Notes
Propyne (in THF)1.240.07-~1.2 M solutionUse a standardized solution or bubble gas through cold THF.
n-Butyllithium1.164.06~0.684.4 mL of 2.5 M in hexanesTitrate before use for accurate concentration.
3-Phenylpropyl bromide1.0199.091.341.99 g (1.48 mL)Ensure purity; distill if necessary.
Anhydrous THF-72.110.889~50 mLUse a freshly opened bottle or from a solvent purification system.
Step-by-Step Methodology
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Propyne Addition: To the flask, add 30 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add the solution of propyne (12 mmol, 1.2 eq) via cannula or syringe.

  • Deprotonation: Slowly add n-butyllithium (11 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Acetylide Formation: After the addition is complete, stir the resulting milky white suspension at -78 °C for 30 minutes, then allow it to warm to 0 °C for another 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the reaction mixture back down to -78 °C. Add a solution of 3-phenylpropyl bromide (10 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise over 20 minutes.

  • Sₙ2 Reaction: After addition, allow the reaction to slowly warm to room temperature and stir overnight (or until TLC indicates full consumption of the starting bromide).

  • Quenching: Carefully quench the reaction at 0 °C by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of 1-5% ethyl acetate in hexanes to yield this compound as a clear oil.

Section 5: References

  • Evans, D. A. The Evans pKa Table. The Evans Group, Harvard University. [Link]

  • Chemistry LibreTexts. Synthesis of Alkynes via Alkylation Reactions. LibreTexts Project. [Link]

  • Organic Chemistry with Victor. Alkyne Synthesis Challenge Not as Straightforward as it Might Seem. YouTube. [Link]

  • LookChem. this compound Product Information. LookChem. [Link]

  • Organic Syntheses. General Procedures for Organic Reactions. Organic Syntheses, Inc. [Link]

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Technical Support Center: Purification of 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Phenyl-2-hexyne. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods effectively in your own laboratory setting.

Physical and Chemical Properties

A successful purification strategy begins with a thorough understanding of the target compound's properties. These values are critical for selecting the appropriate technique, whether it be distillation or chromatography.

PropertyValueSource
Molecular Formula C₁₂H₁₄[1][2]
Molar Mass 158.24 g/mol [1][2]
Boiling Point 240.2°C at 760 mmHg[3][4]
Density 0.922 g/cm³[3][4]
Refractive Index 1.5195-1.5225 @ 20°C[5]
Appearance Clear, colorless liquid[5]
Solubility Insoluble in water; soluble in common organic solvents (e.g., hexane, ethyl acetate, dichloromethane).Inferred

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Impurities are highly dependent on the synthetic route. For internal alkynes like this compound, common syntheses involve the alkylation of a smaller terminal alkyne or dehydrohalogenation of a dihalide.[6][7]

  • Unreacted Starting Materials: This could include unreacted alkyl halides (e.g., a 3-phenylpropyl halide) or terminal alkynes.

  • Byproducts of Elimination: If using dehydrohalogenation, you may have isomeric alkenes or allenes as minor byproducts, which can result from incomplete elimination or rearrangement.[8]

  • Solvent and Reagents: Residual high-boiling solvents (like DMF or DMSO) or excess base can contaminate the crude product.

  • Homocoupling Products: If a coupling reaction (like Sonogashira or Hay) was performed improperly, you might see byproducts from the coupling of the starting alkyne with itself.

Q2: Which purification method is better for this compound: vacuum distillation or flash chromatography?

A2: The choice depends on the scale of your reaction and the nature of the impurities.

  • Vacuum Distillation is ideal for larger quantities (>5 g) and for separating compounds with significantly different boiling points. Given the high boiling point of this compound (240.2°C), vacuum distillation is essential to prevent decomposition.[3][9] This method is most effective if your impurities are either much more volatile or significantly less volatile than the product.

  • Flash Column Chromatography is superior for smaller scales (<5 g) and for separating impurities with different polarities, even if their boiling points are similar.[10][11] Since this compound is a non-polar hydrocarbon, it will elute quickly from a silica gel column, allowing for efficient separation from more polar byproducts or baseline impurities.

Q3: How can I definitively confirm the purity and identity of my final product?

A3: A combination of analytical techniques is recommended for full characterization.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method to confirm the structure and assess for the presence of impurities. The proton NMR should show characteristic shifts for the aromatic, alkyl, and methyl protons, and the carbon NMR will confirm the presence of the alkyne carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can resolve highly pure compounds and detect trace volatile impurities. The mass spectrum provides the molecular weight (m/z = 158.11 for the exact mass) and a fragmentation pattern that can confirm the structure.[3]

  • Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should appear as a single spot. It is also used to determine the optimal solvent system for flash chromatography.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Problem: My crude product is contaminated with a high-boiling polar solvent (e.g., DMF, DMSO). How can I remove it before my main purification step?

  • Cause: These solvents have very low vapor pressure and are difficult to remove on a rotary evaporator. They are also miscible with water.

  • Solution: Perform an aqueous workup. Dilute the crude mixture with a non-polar organic solvent in which your product is soluble (e.g., diethyl ether or ethyl acetate) and wash it multiple times with water or brine in a separatory funnel. The polar solvent will partition into the aqueous layer, leaving your product in the organic layer. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure before proceeding to distillation or chromatography.

Problem (Distillation): My compound is not distilling, even when the vacuum is good and the heating mantle is at a high temperature.

  • Cause 1: Incorrect Thermometer Placement. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is actively distilling.[12] If it's too high, the vapor won't reach it until the entire apparatus is much hotter than the true boiling point.

  • Solution 1: Adjust the thermometer so that the top of the bulb is level with the bottom of the condenser arm.

  • Cause 2: Insufficient Heating or Heat Loss. The heating mantle may not be providing enough energy, or heat may be dissipating too quickly from the distillation column.[12]

  • Solution 2: Gradually increase the heating mantle temperature. Insulate the distillation head and fractionating column with glass wool or aluminum foil to minimize heat loss to the environment.

Problem (Distillation): My distilled product is still impure, according to NMR analysis.

  • Cause: Inefficient Separation. This occurs when the boiling points of the product and an impurity are too close. The distillation rate might also be too fast, preventing proper liquid-vapor equilibrium from being established in the column.[12]

  • Solution:

    • Improve the Column: Use a longer fractionating column (e.g., a Vigreux column) to increase the number of theoretical plates, which enhances separation efficiency.

    • Slow Down: Reduce the heating rate to ensure a slow, steady distillation rate of approximately 1-2 drops per second. This allows for better separation.[12]

    • Collect Fractions: Collect the distillate in several separate fractions. Analyze each fraction by TLC or GC to identify the purest ones to combine.

Problem (Chromatography): My compound and a non-polar impurity have the same Rf value in non-polar eluents (e.g., 100% Hexane).

  • Cause: Silica gel separates based on polarity. If two compounds are very non-polar, they will both have weak interactions with the stationary phase and travel up the column quickly.

  • Solution: You need to introduce a subtle polarity difference in your mobile phase. Try adding a very small amount of a slightly more polar solvent. For instance, instead of 100% hexane, try a 200:1 mixture of hexane:diethyl ether or hexane:dichloromethane. This minor change can sometimes be enough to resolve two closely-eluting non-polar spots. If this fails, consider using a different stationary phase, such as alumina or a reverse-phase (e.g., C18) column, although the latter would require a complete change in solvent systems (e.g., methanol/water).

Problem (Chromatography): I am getting a very low yield after flash chromatography.

  • Cause 1: Product is Still on the Column. The product may not have fully eluted from the column.

  • Solution 1: After you have collected the fractions containing your product, "flush" the column with a much more polar solvent (e.g., 50% ethyl acetate in hexane) to push off any remaining material. Check this flush by TLC to see if it contains your product.

  • Cause 2: Adsorption to Silica. Some compounds can irreversibly adsorb or decompose on silica gel, which is slightly acidic.

  • Solution 2: If you suspect decomposition, you can use deactivated or "neutralized" silica gel. This can be prepared by slurrying the silica gel in your eluent containing a small amount of a neutral base like triethylamine (~0.5-1%) before packing the column.

Workflow & Protocols

Decision-Making Workflow for Purification

The following diagram outlines the logical steps for selecting the most appropriate purification strategy for this compound.

Purification_Workflow start Crude this compound (Post-Workup) check_scale Assess Scale and Impurity Profile (TLC/GC) start->check_scale distillation Vacuum Distillation check_scale->distillation  >5g Scale  B.P. of impurities  differs by >25°C chromatography Flash Column Chromatography check_scale->chromatography <5g Scale Impurities have different polarity analysis Purity Analysis (NMR, GC-MS) distillation->analysis chromatography->analysis final_product Pure this compound (>98%) analysis->distillation Still Impure (Try Re-Distilling) analysis->chromatography Still Impure (Try Re-Chromatography) analysis->final_product Purity Confirmed

Caption: Decision workflow for purifying this compound.

Protocol 1: Vacuum Distillation

This protocol is suitable for purifying multi-gram quantities of this compound, assuming volatile impurities have been removed.

Materials:

  • Round-bottom flask

  • Short-path distillation head with Vigreux column

  • Thermometer and adapter

  • Condenser

  • Receiving flask (pre-weighed)

  • Vacuum pump with trap and pressure gauge

  • Heating mantle with stirrer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound (no more than 2/3 full) and a magnetic stir bar.

  • Evacuation: Begin stirring and slowly apply vacuum. The pressure should drop to <1 mmHg for efficient distillation.

  • Heating: Gently heat the flask using the heating mantle.

  • Fraction Collection: Observe the temperature. You may see a small forerun of lower-boiling impurities distill first. Once the temperature stabilizes near the expected boiling point at your measured pressure, change the receiving flask to collect the main fraction.

  • Termination: Stop the distillation when the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating higher-boiling impurities). Do not distill to dryness to avoid the risk of peroxide formation and explosion.

  • Analysis: Weigh the receiving flask to determine the yield and analyze the product for purity.

Protocol 2: Flash Column Chromatography

This protocol is ideal for small-scale purification or for separating impurities with similar boiling points but different polarities.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane with 0-2% Ethyl Acetate)

  • Sand

  • Crude this compound

  • Collection tubes/flasks

Procedure:

  • Solvent System Selection: Using TLC, determine the eluent system that gives your product an Rf value of approximately 0.25-0.35. For this compound, this will likely be a very non-polar mixture, such as 100% hexane or 100:1 hexane:ethyl acetate.

  • Packing the Column:

    • Secure the column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Fill the column about one-third full with your chosen eluent.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the eluent and pour it into the column carefully to avoid air bubbles.

    • Tap the column gently to ensure even packing. Add another layer of sand on top of the silica.

    • Drain the solvent until it is level with the top of the sand.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent itself).

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is absorbed onto the sand/silica.

  • Elution:

    • Carefully fill the column with the eluent.

    • Apply positive pressure (using a pump or bulb) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions continuously in test tubes or flasks.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

  • Technical Support Center: Purification of 3-Hexyne. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 6-phenyl-2-hexyn-1-ol. (n.d.). Benchchem.
  • This compound 34298-75-4 wiki. (n.d.). Guidechem.
  • CAS 34298-75-4 this compound. (n.d.). Alfa Chemistry.
  • This compound, 99%. (n.d.). Fisher Scientific.
  • This compound | CAS 34298-75-4. (n.d.). Santa Cruz Biotechnology.
  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (2019). Molecules.
  • This compound. (n.d.). LookChem.
  • Preparation Of Alkynes From Dihalides And Calcium Carbide. (n.d.). BYJU'S.
  • Preparation of alkynes (video). (n.d.). Khan Academy.
  • 9.3 Synthesis of Alkynes | Organic Chemistry. (2020, December 4). YouTube.
  • This compound, 99% 5 g | Buy Online. (n.d.). Thermo Scientific Chemicals.
  • 9.3 Preparation of Alkynes. (2018, September 13). YouTube.
  • Chemo-enzymatic Approach to (R)-Perillaldehyde. (2021). Organic Process Research & Development.
  • 2-Butene, 1-iodo-4-phenyl, (E). (n.d.). Organic Syntheses Procedure.

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Technical Support Center: Selective Hydrogenation of 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective hydrogenation of 6-Phenyl-2-hexyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical transformation. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selective reduction of this compound to its desired cis-alkene isomer, (Z)-6-phenyl-2-hexene.

Q1: What is the primary objective and main challenge in the hydrogenation of this compound?

The primary goal is the stereospecific partial reduction of the internal alkyne, this compound, to the corresponding cis-alkene, (Z)-6-phenyl-2-hexene. The principal challenge is preventing over-reduction to the fully saturated alkane (6-phenylhexane), which is a common issue with highly active hydrogenation catalysts.[1][2][3] Achieving high selectivity for the desired cis-isomer without forming the trans-isomer or the alkane is the key to a successful synthesis.[1]

Q2: Why is Lindlar's catalyst the standard choice for this transformation?

Lindlar's catalyst is a heterogeneous catalyst specifically designed for the partial hydrogenation of alkynes to cis-alkenes.[4][5][6] It consists of palladium deposited on a support like calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which has been intentionally "poisoned" with substances like lead acetate and quinoline.[4][7] This poisoning deactivates the most active catalytic sites on the palladium surface, reducing its overall activity.[1][8] The result is a catalyst that is reactive enough to reduce the high-energy triple bond of the alkyne but is too sluggish to efficiently reduce the double bond of the resulting alkene, thus preventing over-reduction.[9][10]

Q3: How does Lindlar's catalyst mechanistically favor the formation of the cis-(Z)-alkene?

The stereoselectivity arises from the mechanism of catalytic hydrogenation on a solid surface. The reaction proceeds via a syn-addition of hydrogen.[5][7][11] The alkyne molecule adsorbs onto the surface of the palladium catalyst, and then two hydrogen atoms are delivered from the catalyst surface to the same face of the triple bond.[5][12] This simultaneous or sequential addition from the same side sterically dictates the formation of the cis configuration in the resulting alkene.[7]

Q4: Is there a risk of hydrogenating the phenyl ring under these conditions?

No, the phenyl ring is highly stable due to its aromaticity and will not be reduced under the mild conditions required for Lindlar hydrogenation.[6] The hydrogenation of aromatic rings requires much more forcing conditions, such as higher pressures, higher temperatures, and more active catalysts (e.g., Rhodium or Ruthenium on carbon).[13][14] The selectivity of Lindlar's catalyst ensures that only the alkyne functionality is targeted.[6]

Troubleshooting Guide: Common Experimental Issues

This section is structured to help you diagnose and resolve specific problems you may encounter in the lab.

Q1: My reaction is producing a significant amount of the fully saturated alkane (6-phenylhexane). How can I improve selectivity for the cis-alkene?

This is the most common failure mode and points directly to a loss of selectivity. Over-reduction occurs when the catalyst is too active.[2][15]

Causality & Resolution:

  • Improperly Poisoned or Old Catalyst: The lead and quinoline "poisons" that confer selectivity can leach from the catalyst over time or may be inadequately loaded in a poor-quality batch. The most reliable solution is to use a fresh, high-quality Lindlar catalyst from a reputable supplier.[15]

  • Excessive Hydrogen Pressure: High hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can drive the subsequent hydrogenation of the alkene. The reaction should be run at or slightly above atmospheric pressure. Using a hydrogen-filled balloon is a standard and effective technique.[5]

  • Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including the undesirable alkene hydrogenation.[15] This transformation should be performed at room temperature or even cooled to 0 °C to maximize selectivity.

  • Excessive Catalyst Loading: While a sufficient amount of catalyst is needed, using a large excess can lead to over-reduction. Typically, 5-10 mol% of palladium content relative to the substrate is a good starting point.[15]

G start Problem: Significant Alkane Formation q1 Is your Lindlar Catalyst new and from a reputable source? start->q1 sol1 Action: Procure a fresh batch of Lindlar Catalyst. q1->sol1 No q2 What is your Hydrogen pressure? q1->q2 Yes end Monitor reaction closely by TLC/GC to check for improved selectivity. sol1->end sol2 Action: Use a balloon of H2 (1 atm). Avoid high-pressure reactors. q2->sol2 > 1 atm q3 What is the reaction temperature? q2->q3 ~1 atm sol2->end sol3 Action: Run the reaction at room temperature or 0 °C. q3->sol3 > 25 °C q3->end Room Temp sol3->end

Caption: Standard experimental workflow.

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 158.24 mg).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., 10 mL of ethyl acetate). Stir until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add Lindlar's catalyst (typically 5-10 mol% Pd, e.g., ~20-40 mg for 5% Pd catalyst). [2][15]4. Inert Atmosphere: Seal the flask with a septum. Purge the flask by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Hydrogenation: Introduce a hydrogen atmosphere by attaching a balloon filled with hydrogen gas to the flask via a needle through the septum.

  • Reaction: Stir the mixture vigorously at room temperature. A color change (often to black) is expected as the palladium catalyst is dispersed.

  • Monitoring: Monitor the reaction progress closely by taking small aliquots and analyzing them by TLC or GC. The reaction is complete when the starting alkyne spot/peak has disappeared. This is critical to prevent over-reduction. [15]8. Workup: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. [15]9. Isolation: Wash the filter pad with a small amount of the reaction solvent to recover all the product. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the resulting (Z)-6-phenyl-2-hexene by flash column chromatography on silica gel.

References

  • Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]

  • Wikipedia. (2023). Lindlar catalyst. Retrieved from [Link]

  • Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Lindlar Catalyst. Retrieved from [Link]

  • Fiveable. (n.d.). Lindlar's Catalyst Definition. Retrieved from [Link]

  • ChemTalk. (n.d.). Lindlar's Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar’s Catalyst. Retrieved from [Link]

  • ResearchGate. (2022). Development of catalytic methods for the selective hydrogenation of.... Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Retrieved from [Link]

  • National Institutes of Health. (2020). Stereoselective Semi‐Hydrogenations of Alkynes by First‐Row (3d) Transition Metal Catalysts. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Pairwise semi-hydrogenation of alkyne to cis-alkene on platinum-tin intermetallic compounds. Retrieved from [Link]

  • Wiley Online Library. (2018). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. Retrieved from [Link]

  • ACS Publications. (2026). Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. Retrieved from [Link]

  • JoVE. (2023). Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • National Institutes of Health. (2021). Photocatalytic Semi-Hydrogenation of Alkynes: A Game of Kinetics, Selectivity and Critical Timing. Retrieved from [Link]

  • Wiley Online Library. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Retrieved from [Link]

  • ClutchPrep. (n.d.). Hydrogenation of Alkynes Explained. Retrieved from [Link]

  • Lumen Learning. (n.d.). Reduction of Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.5: Reduction of Alkynes. Retrieved from [Link]

  • YouTube. (2020). 9.4 Reduction of Alkynes | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). Hydrogenation of Alkynes. Retrieved from [Link]

  • Pearson. (n.d.). Hydrogenation of Alkynes Practice Problems. Retrieved from [Link]

  • ACS Publications. (2024). Selective Hydrogenation of Alkyne by Atomically Precise Pd6 Nanocluster Catalysts. Retrieved from [Link]

  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Challenges and opportunities for alkane functionalisation using molecular catalysts. Retrieved from [Link]

  • Science China Press. (n.d.). Effect of organic moieties (phenyl, naphthalene, and biphenyl) in Zr-MIL-140 on the hydrogenation activity of Pd nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S1: Concentration profile of the hydrogenation of 2-hexyne.... Retrieved from [Link]

  • MDPI. (2019). Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn Catalysts. Retrieved from [Link]

  • CONICET. (2012). Partial hydrogenation of 3-hexyne over low-loaded palladium mono and bimetallic catalysts. Retrieved from [Link]

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Technical Support Center: 6-Phenyl-2-hexyne Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-Phenyl-2-hexyne. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for identifying impurities by Gas Chromatography-Mass Spectrometry (GC-MS). We will move from foundational questions to deep troubleshooting of common and complex issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for a GC-MS method to analyze this compound?

A: A successful analysis begins with a robust method. For a non-polar compound like this compound (MW: 158.24 g/mol [1][2]), a standard non-polar column is the logical starting point. The goal is to achieve good separation between the main peak and any potential impurities, which may include starting materials, isomers, or byproducts.

The parameters below serve as a validated starting point. Optimization will likely be required based on your specific instrumentation and the impurity profile of your sample.

Parameter Suggested Setting Rationale & Expert Notes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A 5% phenyl-methylpolysiloxane phase provides excellent resolving power for a wide range of non-polar to moderately polar analytes. These columns are known for their inertness and low bleed characteristics.[3]
Carrier Gas Helium or HydrogenHelium is standard. Hydrogen can provide faster analysis times and better efficiency, but requires careful safety considerations and potential method re-validation.[4] Gas purity should be high (≥99.999%).
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Operating in constant flow mode ensures that retention times remain stable even as the oven temperature ramps.[5]
Inlet Temperature 250 °CThis temperature ensures rapid volatilization of the analyte without causing thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessUse split mode for concentrated samples (>10 µg/mL) to avoid overloading the column. Use splitless for trace analysis, but be aware that it can exacerbate issues with peak broadening if parameters are not optimized.[6]
Injection Volume 1 µLA standard volume that balances sensitivity with the risk of column overload.
Oven Program Start at 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The initial temperature should be low enough to allow for efficient focusing of analytes at the head of the column. The ramp rate is a balance between analysis time and resolution. The final hold ensures that any less volatile impurities are eluted.
MS Transfer Line 280 °CPrevents condensation of analytes as they move from the column to the ion source.
Ion Source Temp. 230 °CA standard temperature for robust electron ionization (EI). Too low a temperature can lead to peak tailing for less volatile compounds.[7]
Quadrupole Temp. 150 °CStandard operating temperature to ensure mass accuracy.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that are comparable to library spectra.[7]
Scan Range m/z 40 - 450This range covers the molecular ion of the target analyte and a wide array of potential impurities and common contaminants.
Q2: What are the expected mass spectral fragments for this compound?

A: The fragmentation of this compound under standard 70 eV EI conditions is predictable. The molecular ion (M+) at m/z 158 should be visible.[8][9] Key fragments arise from cleavage at bonds that are beta to the phenyl group or the alkyne, leading to stable carbocations. The most prominent fragment is often the tropylium ion at m/z 91 , formed by benzylic cleavage and rearrangement. Other expected fragments include those from loss of alkyl groups.

Q3: What are the most common sources of unexpected peaks in my chromatogram?

A: Unexpected peaks originate from three primary sources:

  • System Contamination: Compounds introduced from the instrument or lab environment. These are often present in blank injections. Common culprits include siloxanes from the injection port septum and phthalates from plastic labware.[10][11]

  • Process-Related Impurities: Substances related to the synthesis of this compound, such as unreacted starting materials, reagents, intermediates, or reaction byproducts. These will be present in the sample but not the blank.

  • Sample Degradation: The compound may degrade in the hot GC inlet or on the column, particularly if there are active sites. This can lead to broad or tailing peaks.[5]

Q4: How do I definitively confirm the identity of an unknown impurity peak?

A: A multi-step approach is required for confident identification:

  • Library Search: Compare the experimental mass spectrum of the unknown peak against a commercial library (e.g., NIST, Wiley). A high match score (>800) is a good preliminary indicator.

  • Manual Interpretation: Even with a library hit, manually interpret the mass spectrum. Does the fragmentation pattern make chemical sense for the proposed structure? Is the molecular ion present?

  • Retention Time Analysis: If you have a hypothesis about the impurity (e.g., a known starting material), inject a pure standard of that compound. If the retention time and mass spectrum match perfectly with the unknown peak in your sample, the identity is confirmed.

  • High-Resolution MS (if available): Accurate mass measurement can determine the elemental composition, which is invaluable for identifying completely unknown compounds.

Troubleshooting Guide: From Symptom to Solution

This section provides systematic, cause-and-effect troubleshooting for specific problems you may encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor chromatography is a critical issue as it degrades resolution and compromises quantification.

G cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_cause Likely Cause Symptom Poor Peak Shape Observed (Tailing, Fronting, or Splitting) D1 Is the peak tailing? (Especially for polar analytes) Symptom->D1 D2 Is the peak fronting? Symptom->D2 D3 Is the peak split or shouldered? Symptom->D3 C1 Active Sites in Flow Path (Liner, Column Head) D1->C1 Yes C2 Column Overload D2->C2 Yes C3 Improper Column Installation or Poor Column Cut D3->C3 Yes C4 Solvent/Analyte Mismatch (Splitless Injection) D3->C4 Also Possible

Caption: Decision tree for diagnosing peak shape problems.

Peak tailing, especially for compounds with any polar functionality, often points to unwanted secondary interactions with active sites (e.g., exposed silanols) in the inlet or column.[5]

Protocol: Restoring System Inertness

  • Trim the Column: Disconnect the column from the inlet. Carefully cut 10-20 cm from the inlet end using a ceramic scoring wafer. Ensure the cut is clean and perfectly perpendicular (90°) to the column wall.[6] A jagged cut can itself cause peak splitting.

  • Replace the Inlet Liner: The liner is a common site for accumulation of non-volatile residue, which becomes active over time. Replace it with a new, deactivated liner. For active compounds, liners with glass wool can sometimes be problematic; consider a liner without wool or one with deactivated wool.

  • Check for Leaks: A small leak in the inlet can introduce oxygen, which can damage the stationary phase at high temperatures, creating active sites.[12]

Fronting, or a shark-fin shape, is a classic sign of column overload.

Protocol: Addressing Overload

  • Dilute the Sample: Prepare a sample that is 5-10 times more dilute and reinject. If the peak shape improves and becomes symmetrical, the issue was concentration-based.

  • Increase the Split Ratio: If using split injection, increase the ratio (e.g., from 50:1 to 100:1). This reduces the mass of analyte transferred to the column.

  • Use a Higher Capacity Column: If dilution is not an option due to sensitivity requirements for other impurities, consider a column with a thicker film or a wider internal diameter.

Problem 2: Unexpected Peaks in Blank Injections (System Contamination)

If you see peaks in a solvent blank, the contamination is coming from the system itself, not your sample. Identifying the source is key.

G Start Unexpected Peak in Blank CheckMS Examine Mass Spectrum Start->CheckMS IsSiloxane Characteristic Ions: m/z 73, 207, 281, 355? Repeating pattern of peaks? CheckMS->IsSiloxane IsPhthalate Characteristic Ion: m/z 149? IsSiloxane->IsPhthalate No IsBleed Is it a rising baseline at high temps? IsSiloxane->IsBleed Yes ResultPhthalate Source: Phthalate Contamination (Plastics, Syringe) IsPhthalate->ResultPhthalate Yes ResultOther Source: Other (Carrier Gas, Solvent, Pump Oil) IsPhthalate->ResultOther No ResultSeptum Source: Septum Bleed IsBleed->ResultSeptum No ResultColumn Source: Column Bleed IsBleed->ResultColumn Yes

Caption: Troubleshooting workflow for contamination.

Contaminant Type Typical Mass Spectrum Source & Solution
Septum Bleed (Siloxanes) Series of discrete, often evenly spaced peaks. MS shows characteristic cyclic siloxane fragments (m/z 73, 207, 281, etc.).[13]Source: Degradation of the injection port septum at high temperatures.[14][15] Solution: Use a high-quality, low-bleed septum. Condition new septa by heating the inlet to its maximum operating temperature for 10-15 minutes before connecting the column. Change the septum regularly.[13]
Column Bleed (Siloxanes) A gradual rise in the baseline at higher temperatures, not discrete peaks. MS is similar to septum bleed.[16]Source: Natural degradation of the column's stationary phase.[12] Solution: All columns bleed to some extent. If excessive, it may indicate the column has been damaged by oxygen or is past its lifetime. Condition the column according to the manufacturer's instructions.
Phthalates Strong, characteristic ion at m/z 149 .[10] Common examples are Dibutyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP).Source: Ubiquitous plasticizers. Can leach from sample vials, cap liners, solvents stored in plastic, or even from the syringe barrel.[17][18] Solution: Use glass labware wherever possible. Use vial caps with PTFE-lined septa. Run a syringe wash with a clean solvent to check for contamination from the autosampler.[17]
Pump Oil Hydrocarbon patterns or specific ions depending on the oil type (e.g., m/z 262, 446 for diffusion pump oil).[10]Source: Backstreaming from the vacuum pumps (foreline or diffusion). Solution: Ensure proper carrier gas flow is always maintained when the system is under vacuum. Check and maintain pump oil levels and quality.
Problem 3: Unexpected Peaks in Sample Only (Process-Related Impurities)

These peaks are the focus of your investigation. A logical approach based on the synthesis route is crucial for proposing candidate structures. Assuming a plausible synthesis involves coupling a phenylpropyl precursor with a propyne equivalent, we can predict likely impurities.

Potential Impurity Plausible Origin Expected Mass & Key Fragments
1-Phenylhexane Over-reduction of the alkyne during synthesis.MW: 162 . Fragments: m/z 91 (tropylium), loss of alkyl fragments.
Starting Material 1: (3-Bromopropyl)benzene Incomplete reaction.MW: 198/200 (bromine isotope pattern). Fragments: m/z 91, 119.
Starting Material 2: Propyne Incomplete reaction (less likely to be seen due to high volatility).MW: 40 . Would elute very early, likely in the solvent front.
Homocoupled Dimer: 1,6-Diphenylhexane Side reaction of the phenylpropyl precursor.MW: 238 . Fragments: m/z 91, 104, 119.
Isomer: 1-Phenyl-2-hexyne Isomerization during synthesis.MW: 158 (same as target). Fragmentation may be very similar. Separation would rely on chromatography. Key difference might be a more prominent propargylic cleavage fragment.

Strategy for Identification:

  • Analyze the Mass Spectra: Look for the predicted molecular ions and key fragments from the table above. Pay attention to isotopic patterns (e.g., for bromine).

  • Consider Elution Order: Non-polar impurities like 1-Phenylhexane would likely elute near the main analyte. More polar or higher molecular weight impurities (like the dimer) would elute later.

  • Consult Synthesis Experts: Collaborate with the chemists who performed the synthesis. They may have insights into likely side reactions or unconsumed starting materials.[19][20]

This structured approach, combining methodical GC-MS analysis with chemical intuition, provides a robust framework for identifying and troubleshooting impurities in your this compound samples.

References

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Grob, K., & Biedermann, M. (2013). Phthalate Analysis by Gas Chromatography-Mass Spectrometry: Blank Problems Related to the Syringe Needle. PubMed, 1275, 59-63. Retrieved from [Link]

  • Chatterjee, A. (2013). Septum bleed during GC-MS analysis: utility of septa of various makes. Journal of Chromatographic Science, 51(2), 117-21. Retrieved from [Link]

  • HPLC CHROMATOGRAPHY HINTS and TIPS. (2021). GC-MS Contamination Identification and Sources. Retrieved from [Link]

  • Tsikas, D. (2010). Identifying and quantifying contaminants contributing to endogenous analytes in gas chromatography/mass spectrometry. Analytical Chemistry, 82(18), 7846-54. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Wong, J. W. (2015). Analysis of phthalates in foods by using gas chromatography mass spectrometry (gc-ms). CORE. Retrieved from [Link]

  • Taylor, T. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC North America. Retrieved from [Link]

  • Chatterjee, A. (2013). Septum Bleed during GC–MS Analysis: Utility of Septa of Various Makes. Journal of Chromatographic Science, 51(2), 117-121. Retrieved from [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Phthalates Using GC/MS With Hydrogen Carrier Gas. Retrieved from [Link]

  • Chromatography Research Supplies. (2020). Those Darn Phthalates. Retrieved from [Link]

  • Son, H., et al. (2019). Evaluating Phthalate Contaminant Migration Using Thermal Desorption–Gas Chromatography–Mass Spectrometry (TD–GC–MS). Polymers, 11(4), 684. Retrieved from [Link]

  • Agilent Technologies. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]

  • CHROMacademy. (n.d.). GC-MS Contamination. Retrieved from [Link]

  • Phenomenex. (2016). Technical Tip: Septum Bleed. Retrieved from [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • LabRulez GCMS. (2021). Stop the Bleed: Tips and Tricks on GC Column Bleed. Retrieved from [Link]

  • Snow, N. H. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Chromatography Online. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H14). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved from [Link]

  • ResearchGate. (2018). GC-MS Analysis and Phytochemical Screening of n-Hexane Fraction Constituents from the Leaf of Clerodendrum volubile P. Beauv. Retrieved from [Link]

  • ResearchGate. (2012). Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Science.gov. (n.d.). pharmaceutical genotoxic impurities: Topics. Retrieved from [Link]

  • ResearchGate. (2000). Identification of chemical substances by testing and screening of hypotheses. II. Determination of impurities in n-hexane and naphthalene. Retrieved from [Link]

  • University of Lisbon. (2012). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of 6-Phenyl-2-hexyne in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for overcoming the challenges associated with the low reactivity of 6-Phenyl-2-hexyne in common cross-coupling reactions. As a sterically hindered internal alkyne, this substrate often presents unique difficulties. This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully incorporate this valuable building block into your synthetic workflows.

Understanding the Challenge: The Nature of this compound's Reactivity

The low reactivity of this compound in palladium-catalyzed coupling reactions stems from a combination of steric and electronic factors. The internal nature of the alkyne bond is inherently less reactive than a terminal alkyne. Additionally, the flexible hexyl chain can fold back, allowing the bulky phenyl group to sterically shield the alkyne, hindering the approach of the bulky palladium catalyst. This can significantly slow down or completely stall key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Sonogashira Coupling

Question 1: My Sonogashira coupling of this compound with an aryl halide is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in the Sonogashira coupling of sterically hindered internal alkynes like this compound are a frequent challenge. The primary bottlenecks are often slow oxidative addition of the aryl halide to the palladium(0) complex and inefficient transmetalation of the bulky acetylide. Here’s a systematic approach to troubleshoot this issue:

1. Enhance Catalytic Activity with Advanced Ligand Systems:

  • Rationale: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to promote the reaction with a sterically demanding alkyne. More electron-rich and bulky ligands can accelerate the rate-limiting oxidative addition step and promote the stability of the active catalytic species.[1]

  • Solutions:

    • Bulky, Electron-Rich Phosphines: Switch from PPh₃ to more effective ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or XPhos. These ligands are known to promote the coupling of challenging substrates.[1][2]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are excellent sigma-donors and can be highly effective in promoting Sonogashira couplings of hindered partners.

2. The Role of the Copper Co-catalyst:

  • Rationale: In the traditional Sonogashira reaction, the copper(I) co-catalyst is crucial for the deprotonation of the alkyne and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][3][4] However, with internal alkynes, this process can be slow.

  • Solutions:

    • Ensure High-Quality CuI: Use freshly purchased or properly stored copper(I) iodide, as it can be sensitive to oxidation.

    • Consider Copper-Free Conditions: In some cases, the copper co-catalyst can lead to unwanted side reactions, such as alkyne homocoupling (Glaser coupling).[5] Copper-free Sonogashira protocols, often employing a stronger base and specific ligands, can be a viable alternative.

3. Optimize Reaction Conditions:

  • Rationale: Temperature and solvent can have a significant impact on the reaction rate and yield.

  • Solutions:

    • Increase Reaction Temperature: For sluggish reactions, increasing the temperature to 80-100 °C can provide the necessary activation energy.

    • Solvent Choice: While amines like triethylamine can serve as both base and solvent, using a co-solvent such as DMF or toluene can improve the solubility of all reaction components.[4]

Question 2: I am observing significant amounts of homocoupling of my aryl halide (Ullmann coupling) and my alkyne (Glaser coupling). How can I minimize these side products?

Answer:

The formation of homocoupling byproducts is a common issue, particularly when the desired cross-coupling reaction is slow.

  • Rationale: Glaser coupling is an oxidative dimerization of alkynes, often promoted by the copper catalyst in the presence of oxygen. Ullmann coupling of the aryl halide can be promoted by the palladium catalyst at elevated temperatures.

  • Solutions:

    • Degas Thoroughly: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen, which will suppress Glaser coupling. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[3]

    • Lower Catalyst Loading: In some instances, excessively high catalyst concentrations can promote side reactions. Titrate the catalyst loading to find the optimal balance between reactivity and selectivity.

    • Employ Copper-Free Conditions: As mentioned previously, switching to a copper-free protocol is a direct way to eliminate Glaser coupling.

Suzuki-Miyaura Coupling

Question 3: I am attempting a Suzuki-Miyaura coupling between this compound (as a boronic ester derivative) and an aryl halide, but the reaction is not proceeding. What should I try?

Answer:

The Suzuki-Miyaura coupling of internal alkynylboron reagents can be challenging due to the transmetalation step. The steric hindrance around the boron atom can impede its transfer to the palladium center.

1. Choice of Base and Activation of the Boronic Ester:

  • Rationale: The transmetalation step in the Suzuki coupling requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[6] The choice of base is critical, especially with sterically hindered substrates.

  • Solutions:

    • Stronger Bases: Instead of mild bases like sodium carbonate, consider using stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Fluoride Activation: Cesium fluoride (CsF) or potassium fluoride (KF) can be particularly effective in activating boronic esters for transmetalation.

2. Ligand and Catalyst System Optimization:

  • Rationale: Similar to the Sonogashira coupling, the ligand plays a pivotal role in promoting the reaction of challenging substrates.

  • Solutions:

    • Bulky Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos are often highly effective for Suzuki couplings of hindered partners.

    • Palladium Pre-catalysts: Consider using modern palladium pre-catalysts, which are designed to generate the active Pd(0) species more efficiently.

3. Reaction Conditions:

  • Rationale: The solvent system and temperature are key parameters to optimize.

  • Solutions:

    • Solvent Systems: A mixture of toluene and water or dioxane and water is commonly used for Suzuki reactions. The presence of water is often crucial for the activation of the boronic acid/ester.

    • Elevated Temperatures: Heating the reaction to 80-110 °C is often necessary for the coupling of less reactive substrates.

Heck Reaction

Question 4: My Heck reaction between this compound and an aryl halide is giving a complex mixture of products with low conversion of the starting materials. How can I improve this?

Answer:

The Heck reaction with internal alkynes can be plagued by issues of regioselectivity and competing side reactions.[7] The steric hindrance of this compound further complicates the reaction.

1. Ligand Selection for Regiocontrol:

  • Rationale: The ligand influences the regioselectivity of the migratory insertion of the alkyne into the Pd-Ar bond.

  • Solutions:

    • Bidentate Phosphine Ligands: While monodentate phosphines are common in Heck reactions, bidentate ligands with a large bite angle can sometimes improve regioselectivity.

    • Phosphine-Free Systems: In some cases, phosphine-free catalyst systems, such as those using palladacycles, can offer improved performance for specific substrates.[7]

2. Additives to Promote the Desired Pathway:

  • Rationale: Additives can influence the stability of the catalytic species and suppress unwanted side reactions.

  • Solutions:

    • Phase-Transfer Catalysts: The addition of a phase-transfer catalyst, such as a tetraalkylammonium salt, can sometimes improve the yield and efficiency of the Heck reaction.

    • Silver Salts: In cases where the halide from the aryl halide coordinates too strongly to the palladium center and inhibits the reaction, the addition of a silver salt (e.g., Ag₂CO₃, Ag₃PO₄) can act as a halide scavenger.

3. Control of Reaction Conditions:

  • Rationale: Temperature and base selection are critical for a successful Heck reaction.

  • Solutions:

    • Base Selection: An inorganic base like potassium carbonate or cesium carbonate is often preferred over organic amine bases for Heck reactions with alkynes.

    • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on the yield of coupling reactions involving sterically hindered internal alkynes.

Table 1: Ligand Effects on Sonogashira Coupling of a Hindered Internal Alkyne

LigandCatalystBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(PPh₃)₂Cl₂/CuIEt₃NToluene80< 20
P(t-Bu)₃Pd₂(dba)₃/CuICs₂CO₃Dioxane10075
XPhosPd(OAc)₂/CuIK₃PO₄THF8085
IMes (NHC)Pd(IMes)Cl₂/CuIDBUDMF10090

Data is representative and compiled from various sources on sterically hindered alkyne couplings.

Table 2: Base and Ligand Influence on Suzuki-Miyaura Coupling of an Alkynylboronate

LigandBaseSolventTemperature (°C)Yield (%)
PPh₃Na₂CO₃Toluene/H₂O100Low
SPhosK₃PO₄Dioxane/H₂O10088
RuPhosCsFTHF/H₂O8092

Data is representative and based on couplings of hindered organoboron compounds.

Experimental Protocols

Protocol 1: High-Yielding Sonogashira Coupling of this compound

This protocol utilizes a bulky phosphine ligand to enhance the reactivity of the sterically hindered alkyne.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • CuI (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, CuI, and K₃PO₄.

  • Add the aryl bromide and this compound.

  • Add anhydrous, degassed THF via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Troubleshooting

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_TS Troubleshooting Points Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_ArX->PdII_Alkyne Transmetalation Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne R'-C≡C-H Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation (Base, CuI) Cu_Acetylide->PdII_ArX To Transmetalation TS1 Slow Step: Bulky Ligand Needed TS1->Pd0 TS2 Slow Step: Fresh CuI, Stronger Base TS2->Alkyne

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision action action start Low/No Yield in Coupling Reaction decision1 decision1 start->decision1 Reaction Type? sonogashira sonogashira decision1->sonogashira Sonogashira suzuki suzuki decision1->suzuki Suzuki heck heck decision1->heck Heck action1 Switch to Bulky, Electron-Rich Phosphine (e.g., XPhos, P(t-Bu)₃) sonogashira->action1 Check Ligand action4 Use K₃PO₄, Cs₂CO₃, or CsF suzuki->action4 Use Stronger Base action7 Try Bidentate Phosphines heck->action7 Screen Ligands action2 Use Fresh CuI, Stronger Base (e.g., K₃PO₄, Cs₂CO₃) action1->action2 Optimize Base/CuI action3 Increase Temperature (80-110 °C) action2->action3 Increase Temperature end Improved Yield action3->end action5 Switch to Bulky Biaryl Phosphine (e.g., SPhos) action4->action5 Change Ligand action6 Ensure Aqueous Co-solvent action5->action6 Check Solvent action6->end action8 Add Halide Scavenger (e.g., Ag₂CO₃) action7->action8 Additives (e.g., Ag⁺) action9 Use Inorganic Base (e.g., K₂CO₃) and Titrate Temperature action8->action9 Optimize Base/Temp action9->end

Caption: A decision-making workflow for troubleshooting low-yielding coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a copper-free Sonogashira reaction?

A1: Yes, and it is often a good strategy to avoid alkyne homocoupling. Copper-free Sonogashira reactions typically require a more robust ligand system (e.g., bulky phosphines or NHCs) and a strong base (e.g., Cs₂CO₃ or K₃PO₄) to facilitate the direct reaction of the alkyne with the palladium complex.

Q2: What is the general order of reactivity for aryl halides in these coupling reactions?

A2: The reactivity of the aryl halide is a critical factor. The general trend from most reactive to least reactive is: Aryl Iodide > Aryl Bromide > Aryl Triflate >> Aryl Chloride. For a challenging substrate like this compound, it is advisable to start with the more reactive aryl iodide or bromide.

Q3: How do I know if my palladium catalyst has decomposed?

A3: A common sign of palladium catalyst decomposition is the formation of a black precipitate, often referred to as "palladium black." This indicates that the Pd(0) has aggregated and is no longer catalytically active. This can be caused by impurities, high temperatures, or an inappropriate solvent or ligand.

Q4: Is it necessary to use an inert atmosphere for these reactions?

A4: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it.[4] Performing the reaction under an inert atmosphere of argon or nitrogen is crucial for reproducibility and obtaining good yields.

Q5: Can nickel catalysts be used for these couplings with this compound?

A5: Nickel catalysts are gaining prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions.[3] They can exhibit different reactivity and selectivity profiles. For a difficult substrate like this compound, exploring nickel catalysis could be a worthwhile endeavor, particularly for Sonogashira-type couplings.[3]

References

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Trost, B. M., & Sorum, A. B. (2015). Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. Journal of the American Chemical Society, 137(42), 13492-13495. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Plenio, H., & Fleckenstein, C. A. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7343–7356. [Link]

  • ChemHelper. (2020). Sonogashira cross-coupling reaction. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Negishi, E. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organometals with Organic Halides. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Support Center: Managing Stereoselectivity in Reactions with 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 6-Phenyl-2-hexyne. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective reactions involving this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and achieve your desired stereochemical outcomes.

I. Understanding the Stereochemical Landscape of this compound

This compound is an internal alkyne with distinct steric and electronic environments at either end of the triple bond. The phenyl group introduces significant steric bulk and electronic effects, while the methyl group provides a smaller, less electronically influential substituent. This asymmetry is the cornerstone of achieving high stereoselectivity in reactions such as hydrogenation, hydroboration, and cyclization. Precise control over reaction conditions, catalyst selection, and a thorough understanding of the reaction mechanisms are paramount to selectively generating the desired stereoisomer.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues.

A. Asymmetric Hydrogenation: Achieving High cis or trans-Alkene Selectivity

Question 1: I am attempting a partial hydrogenation of this compound to obtain the (Z)-(cis)-alkene, but I am observing a mixture of the (Z)- and (E)-isomers, along with the fully saturated alkane. How can I improve the selectivity for the (Z)-alkene?

Answer:

Achieving high selectivity for the (Z)-alkene from an internal alkyne like this compound is a common challenge. The formation of the (E)-isomer and the alkane are frequent side reactions. Here’s a breakdown of the likely causes and troubleshooting steps:

  • The Catalyst is Too Active: Standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are often too reactive for selective alkyne semi-hydrogenation, leading to over-reduction to the alkane.[1][2][3]

  • Isomerization of the (Z)-Alkene: The initially formed (Z)-alkene can isomerize to the more thermodynamically stable (E)-alkene under the reaction conditions, especially with certain catalysts or upon prolonged reaction times.

Troubleshooting Protocol:

  • Catalyst Selection is Crucial:

    • Lindlar's Catalyst: This is the classic choice for the syn-hydrogenation of alkynes to (Z)-alkenes.[1][4] It is a palladium catalyst poisoned with lead acetate and quinoline, which reduces its activity and prevents over-reduction and isomerization.

    • Nickel Boride (P-2 Ni): This is another effective catalyst for achieving high (Z)-alkene selectivity. It is typically generated in situ from sodium borohydride and a nickel(II) salt.

  • Reaction Conditions Optimization:

    • Hydrogen Pressure: Use a low hydrogen pressure (e.g., atmospheric pressure or slightly above). High pressures favor over-reduction.

    • Temperature: Perform the reaction at or below room temperature. Higher temperatures can promote both over-reduction and isomerization.

    • Solvent: Aprotic solvents like hexane, ethyl acetate, or ethanol are commonly used.

    • Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or NMR to stop the reaction once the alkyne has been consumed, preventing further reduction or isomerization of the product.

Experimental Protocol: Selective Hydrogenation to (Z)-6-Phenyl-2-hexene

ParameterRecommended Condition
Catalyst Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)
Substrate This compound
Solvent Ethyl Acetate or Hexane
Hydrogen Source H₂ gas (balloon or controlled pressure)
Temperature Room Temperature (20-25 °C)
Pressure 1 atm
Catalyst Loading 5-10 mol%

Question 2: My goal is to synthesize the (E)-(trans)-6-phenyl-2-hexene. Which reaction conditions should I employ?

Answer:

For the synthesis of (E)-alkenes from internal alkynes, a dissolving metal reduction is the method of choice. This reaction proceeds via an anti-addition of hydrogen.[1][2][4]

Mechanism Insight: The reaction involves the transfer of electrons from a sodium or lithium metal in liquid ammonia to the alkyne, forming a radical anion. This intermediate is protonated by ammonia to give a vinylic radical. The trans-vinylic radical is sterically favored over the cis-isomer. A second electron transfer and protonation yields the (E)-alkene.[2][4]

Troubleshooting Protocol:

  • Purity of Reagents: Ensure the sodium or lithium metal is clean and the liquid ammonia is dry. Contaminating water can quench the reaction.

  • Temperature Control: Maintain a low temperature (typically -78 °C, the sublimation point of dry ice) to keep the ammonia in its liquid state.

  • Quenching: The reaction is typically quenched by the addition of a proton source like ammonium chloride to neutralize any remaining reactive species.

Experimental Protocol: Selective Reduction to (E)-6-Phenyl-2-hexene

ParameterRecommended Condition
Reducing Agent Sodium metal (Na) or Lithium metal (Li)
Solvent Liquid Ammonia (NH₃)
Temperature -78 °C (Dry ice/acetone bath)
Quenching Agent Ammonium Chloride (NH₄Cl)

Workflow for Dissolving Metal Reduction

sub This compound reagents Na or Li in liquid NH3 @ -78 °C sub->reagents 1. Add alkyne to solution intermediate Trans-vinylic radical intermediate (Sterically favored) reagents->intermediate 2. Electron transfer & protonation quench Quench with NH4Cl intermediate->quench 3. Second electron transfer & protonation product (E)-6-Phenyl-2-hexene quench->product 4. Isolation cluster_0 Transition States alkyne This compound C3-C2 borane Bulky Borane (e.g., 9-BBN) ts1 Boron at C3 (Disfavored due to sterics) borane->ts1 Path A ts2 Boron at C2 (Favored) borane->ts2 Path B product Vinylborane Intermediate ts2->product

Caption: Steric hindrance directs the boron to the less hindered C2.

C. Stereoselective Cyclization Reactions

Question 4: I am interested in performing a Pauson-Khand reaction with this compound and an alkene to form a cyclopentenone. What are the key considerations for stereoselectivity?

Answer:

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition to form cyclopentenones. For an internal alkyne like this compound, the primary stereochemical consideration is the regioselectivity of the alkyne insertion. [5][6]

  • Regioselectivity: The larger substituent on the alkyne generally ends up adjacent to the newly formed carbonyl group in the cyclopentenone product. In the case of this compound, the phenylpropyl group is larger than the methyl group, so it is expected to be positioned alpha to the carbonyl.

Troubleshooting and Optimization:

  • Catalyst System:

    • Dicobalt Octacarbonyl (Co₂(CO)₈): This is the classic stoichiometric promoter for the Pauson-Khand reaction.

    • Catalytic Systems: Modern methods often employ catalytic amounts of cobalt, rhodium, or iridium complexes, which can offer milder reaction conditions and improved yields.

  • Reaction Conditions:

    • Temperature: The reaction often requires elevated temperatures.

    • Promoters: Amine N-oxides (e.g., N-methylmorpholine N-oxide) can be used to promote the reaction at lower temperatures.

Expected Regioselectivity in the Pauson-Khand Reaction

reactants This compound + Alkene + CO catalyst Co2(CO)8 or other metal catalyst reactants->catalyst major_product Major Product (Phenylpropyl group α to C=O) catalyst->major_product Favored pathway minor_product Minor Product (Methyl group α to C=O) catalyst->minor_product Disfavored pathway

Caption: Regioselectivity is dictated by the sterically larger group.

III. References

  • Chan, J. W.; et al. Hydroboration of internal alkynes catalyzed by FeH(CO)(NO)(PPh3)2: a case of boron-source controlled regioselectivity. Catalysis Science & Technology.

  • Wang, Z.; et al. Highly Regioselective Cobalt-Catalyzed Hydroboration of Internal Alkynes. Angewandte Chemie International Edition. 2022, 61(36), e202208473.

  • Li, J.; et al. Hydroboration of internal silylalkynes with pinacolborane. ResearchGate.

  • Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. RSC Publishing. 2016.

  • Recent Advances in Cyclization Reactions of 1,6-Enynes. ResearchGate.

  • Hydroboration-Oxidation of Alkynes with Practice Problems. Chemistry Steps. 2020.

  • Asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives via sequential palladium and copper catalysis. National Institutes of Health. 2016.

  • Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. PMC - NIH.

  • Alkyne Hydroboration With "R2BH". Master Organic Chemistry. 2024.

  • Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. PMC - PubMed Central.

  • Radical cyclisations of dienes and enynes using phosphorus- and sulfur-centred radicals. Semantic Scholar.

  • Asymmetric Synthesis. University of Liverpool.

  • Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite. CCS Chemistry. 2021.

  • Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions. 2017.

  • Heterogeneous Isomerization for Stereoselective Alkyne Hydrogenation to trans-Alkene Mediated by Frustrated Hydrogen Atoms. Journal of the American Chemical Society. 2021.

  • Radical Cascade Cyclization - Reaction of 1,6-Enynes with Aryl Radicals via Electron-Catalysis. ResearchGate.

  • Reduction of Alkynes. Organic Chemistry | OpenStax. 2023.

  • Asymmetric Synthesis: Partial and Absolute. Pharmaguideline.

  • Radical Cascade Cyclization of 1,n-Enynes, 1,n-Diynes, 1,n-Enallenes, 1,n-Yneallenes, and 1,n-Bisallenes. ResearchGate.

  • Asymmetric Synthesis. Chemistry LibreTexts. 2021.

  • Review article on asymmetric synthesis using arynes. EurekAlert!. 2023.

  • Reduction of alkynes (video). Khan Academy.

  • Reduction of Alkynes. Chemistry LibreTexts. 2024.

  • Reduction of Alkynes. YouTube. 2020.

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI.

  • Controlling substrate specificity and product regio- and stereo-selectivities of P450 enzymes without mutagenesis. National Institutes of Health.

  • Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. PMC.

  • Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. 2011.

  • Polypropylene. Wikipedia.

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Technical Support Center: Preventing Catalyst Poisoning in 6-Phenyl-2-hexyne Hydrogenations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 6-Phenyl-2-hexyne. Catalyst poisoning is a critical issue that can lead to failed reactions, low yields, and inconsistent results. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, prevent, and resolve catalyst deactivation issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the hydrogenation of this compound. The question-and-answer format is designed to help you quickly diagnose and solve the issue at hand.

Question 1: My hydrogenation reaction is extremely sluggish or has completely stalled. What's the likely cause and how can I fix it?

Answer: A stalled or sluggish reaction is the most common symptom of catalyst poisoning. The active sites on your palladium catalyst are likely blocked by chemical impurities, preventing the this compound substrate from adsorbing and reacting.

Causality: Palladium catalysts are highly susceptible to coordination by compounds containing sulfur, nitrogen, and even halides.[1][2] These impurities bind more strongly to the palladium surface than the alkyne, effectively shutting down the catalytic cycle. This is a chemical deactivation mechanism where poison molecules adsorb onto the catalyst's active sites.[3][4]

Immediate Troubleshooting Steps:

  • Assess Starting Material Purity: The most probable source of contamination is your starting materials or solvents.

    • Sulfur Compounds: Thiols, thioethers, and thiophenes are potent poisons.[1] Even trace amounts from upstream processes can be detrimental.

    • Nitrogen Compounds: Amines and pyridines can act as inhibitors.[2] If your this compound was synthesized using nitrogen-containing reagents, ensure they have been rigorously removed.

  • Verify Solvent Quality: Use high-purity, anhydrous solvents specifically rated for synthesis or HPLC. Some technical-grade solvents may contain sulfur-based stabilizers.

  • Check Gas Purity: Ensure your hydrogen source is high-purity (e.g., 99.999%). Contamination with carbon monoxide (CO) can poison palladium catalysts.[1]

  • Evaluate Catalyst Health: If you are reusing a catalyst, it may have been poisoned in a previous run. If it's a new catalyst, consider the possibility of a bad batch, although this is rare with reputable suppliers.

Solution Workflow:

G start Reaction Stalled check_purity Step 1: Purify Starting Material & Solvents (e.g., column chromatography, distillation, activated carbon wash) start->check_purity rerun Step 2: Rerun Reaction with Purified Reagents check_purity->rerun success Success: Reaction Proceeds rerun->success Problem Solved fail Failure: Reaction Still Stalled rerun->fail Problem Persists test_catalyst Step 3: Test Catalyst Activity with a 'Clean' Standard (e.g., Phenylacetylene) fail->test_catalyst Isolate Catalyst Variable catalyst_ok Catalyst is Active test_catalyst->catalyst_ok catalyst_bad Catalyst is Inactive test_catalyst->catalyst_bad investigate_substrate Further Substrate Purification Required catalyst_ok->investigate_substrate Indicates an unremovable poison in the substrate replace_catalyst Use a Fresh Batch of Catalyst catalyst_bad->replace_catalyst Indicates catalyst is the root cause

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

Question 2: My reaction is proceeding, but I'm seeing significant over-reduction to 6-Phenylhexane. How can I improve selectivity for the desired cis-alkene?

Answer: Over-reduction occurs when the catalyst is too active, reducing the initially formed alkene intermediate to the corresponding alkane.[5][6] While standard palladium on carbon (Pd/C) is often used, achieving high selectivity for the alkene requires moderating its activity.

Causality: The hydrogenation of an alkyne to an alkane is a two-step process.[5] An unmodified palladium catalyst often catalyzes the second step (alkene to alkane) faster than the first, making it difficult to isolate the alkene.[6] The phenyl group in your substrate may also influence adsorption and reactivity.

Strategies to Enhance Selectivity:

  • Use a Selectively Poisoned Catalyst: The most reliable method is to use a catalyst that is intentionally poisoned to reduce its activity.

    • Lindlar's Catalyst: This is the industry standard for cis-alkene synthesis from alkynes.[7][8] It consists of palladium on calcium carbonate or barium sulfate, poisoned with lead acetate and quinoline.[8][9][10] The poisons deactivate the most active sites, preventing the alkene from being reduced further.[11]

  • Modify Reaction Conditions:

    • Reduce Hydrogen Pressure: Instead of a high-pressure Parr shaker, use a balloon filled with hydrogen to maintain a pressure near atmospheric.[1] High pressure favors over-reduction.

    • Lower the Temperature: Perform the reaction at room temperature or even 0 °C. Higher temperatures can increase the rate of the second hydrogenation step.[1]

    • Add a Co-catalyst/Modifier: In some cases, adding a small amount of a selective poison like quinoline to a standard Pd/C catalyst can improve alkene selectivity.[1] This should be done carefully, as adding too much will kill the reaction entirely.

Frequently Asked Questions (FAQs)

Q1: What are the most common unintentional poisons for palladium catalysts?

A1: The most common and potent poisons are sulfur and nitrogen compounds.[1][2]

  • Sulfur Compounds: Thiols, thioethers, disulfides, and thiophenes. Palladium has a very high affinity for sulfur, and this poisoning is often irreversible.[12][13]

  • Nitrogen Compounds: Amines, pyridines, amides, and other nitrogen heterocycles. This poisoning can sometimes be reversed.[14][15]

  • Others: Halides, carbon monoxide, and heavy metal ions can also deactivate the catalyst.[1]

Q2: What is the difference between intentional poisoning in a Lindlar catalyst and unintentional catalyst poisoning?

A2: This is a critical distinction based on control and purpose.

  • Intentional Poisoning (Modification): In a Lindlar catalyst, specific, controlled amounts of "poisons" like lead acetate and quinoline are added during its preparation.[8] This deactivates the most energetic catalytic sites, reducing the catalyst's overall activity in a predictable way.[11] The goal is not to kill the catalyst, but to tame it, preventing it from reducing the desired alkene product into an alkane.[10] This modification is what grants the catalyst its high selectivity.

  • Unintentional Poisoning (Contamination): This is the uncontrolled deactivation of the catalyst by trace impurities in the reaction mixture.[3] These contaminants, like sulfur, bind strongly and indiscriminately to the active sites, leading to a complete and undesirable loss of activity.[4]

G cluster_0 Intentional Poisoning (Lindlar Catalyst) cluster_1 Unintentional Poisoning a High-Activity Pd Site High-Activity Pd Site Moderated Pd Site Moderated Pd Site b Blocked by Lead Blocked by Lead Active Site (Selective) Active Site (Selective) a->b Controlled addition of Lead Acetate/Quinoline c Active Pd Site Active Pd Site Active Pd Site Active Pd Site d Blocked by Sulfur Active Pd Site Blocked by Sulfur Blocked by Sulfur c->d Uncontrolled contamination by Sulfur Impurity

Caption: Intentional vs. Unintentional Catalyst Poisoning.

Q3: Can I regenerate a poisoned catalyst?

A3: Regeneration is sometimes possible but depends heavily on the nature of the poison.

  • For Coking/Fouling: If deactivation is due to the deposition of organic residues, washing the filtered catalyst with a series of solvents may restore some activity.[1]

  • For Nitrogen Compound Poisoning: Washing the catalyst with a dilute, degassed acid solution (like acetic acid) can sometimes remove basic nitrogen poisons. This must be followed by thorough washing with deionized water until neutral.[1] A patented method involves treating the catalyst with alkali metal bicarbonates or carbonates.[14]

  • For Sulfur Poisoning: This is very difficult and often irreversible.[16] While some industrial processes use high-temperature thermal or chemical treatments, these are often not practical or successful in a lab setting and can permanently alter the catalyst's structure and selectivity.[3][17] In most research contexts, a sulfur-poisoned catalyst should be discarded.

Data Summary: Impact of Common Poisons

The effect of poisons is concentration-dependent. This table provides a qualitative summary of the impact of common poison classes on palladium-catalyzed hydrogenations.

Poison ClassCommon ExamplesSeverityReversibilityPrimary Mechanism
Sulfur Compounds Thiols, Thioethers, H₂SSevereGenerally IrreversibleStrong chemisorption on Pd active sites.[12][18]
Nitrogen Compounds Amines, Pyridines, AmidesModerate to SevereOften ReversibleCoordination to Pd sites via lone pair electrons.[14][15]
Halides Cl⁻, Br⁻, I⁻ from salts or solventsModerateIrreversibleForms stable palladium-halide species.[1]
Carbon Monoxide Impurity in H₂ gasSevereReversible (with heat/vacuum)Strong competitive adsorption on active sites.[1]
Heavy Metals Hg, Pb, AsSevereIrreversibleAlloy formation or irreversible adsorption.
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation of this compound

This protocol is designed to maximize selectivity for the cis-alkene product using a Lindlar catalyst.

Materials:

  • This compound

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Anhydrous, high-purity solvent (e.g., Ethanol, Ethyl Acetate)

  • Quinoline (optional, for enhanced selectivity)

  • Hydrogen gas (balloon or regulated supply)

  • Round-bottom flask, stir bar, septum

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the substrate in the chosen solvent (approx. 0.1 M concentration).

  • Catalyst Addition: Under a blanket of inert gas (N₂ or Argon), carefully add the Lindlar catalyst (5-10 mol% by weight relative to the substrate).

  • (Optional) Modifier: If over-reduction has been an issue, add 1-2 equivalents of quinoline relative to the amount of catalyst.

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon three times. Leave the final balloon of hydrogen attached (via a needle through the septum).

  • Reaction: Stir the reaction mixture vigorously at room temperature. A positive pressure of hydrogen should be maintained.

  • Monitoring: Monitor the reaction's progress by TLC or GC analysis of small aliquots. The reaction is complete when the starting alkyne is consumed. Hydrogen uptake will also cease.

  • Workup: Upon completion, carefully vent the excess hydrogen and flush the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: General Procedure for Catalyst Regeneration (Nitrogen Poisoning)

This protocol is for attempting to regenerate a catalyst suspected of being poisoned by basic nitrogen compounds. Note: Success is not guaranteed.

Materials:

  • Poisoned Palladium Catalyst

  • Degassed, dilute acetic acid (e.g., 1-5% in deionized water)

  • Deionized water

  • Anhydrous solvent (e.g., Ethanol or Acetone)

  • Filtration or centrifugation equipment

Procedure:

  • Isolation: Recover the poisoned catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Wash: Wash the catalyst multiple times with the reaction solvent to remove any adsorbed organic residues.

  • Acid Wash: Suspend the catalyst in the degassed, dilute acetic acid solution. Stir or sonicate the suspension for 15-30 minutes. This step aims to protonate and desorb the basic nitrogen poison.

  • Neutralization Wash: Separate the catalyst from the acidic solution. Wash the catalyst repeatedly with copious amounts of deionized water until the washings are neutral (check with pH paper). This step is critical to remove all traces of acid.

  • Final Rinse: Perform a final wash with an anhydrous solvent like ethanol or acetone to help remove water.

  • Drying: Dry the catalyst thoroughly under high vacuum, potentially with gentle heating (e.g., 60-80 °C), for several hours.

  • Activity Test: Before using the regenerated catalyst in a large-scale reaction, test its activity on a small scale with a clean substrate to confirm if any activity has been restored.

References
  • Vertex AI Search Result[7]: The Power of Poison: Understanding Lindlar Catalyst's Selectivity.

  • Vertex AI Search Result[9]: Chemistry Lindlar Catalyst - SATHEE.

  • PubMed[12]: Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Treatment Processes. [Link]

  • Khan Academy[11]: Reduction of alkynes (video). [Link]

  • DCL Inc[17]: Regeneration of palladium based catalyst for methane abatment. [Link]

  • Housing Innovations: Discovering the Power of Lindlar Catalyst in Selective Hydrogenation.

  • Unknown Source[3]: How to Prevent Catalyst Poisoning at the Industrial Scale.

  • Journal of the Chemical Society, Faraday Transactions[16]: Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. [Link]

  • Wikipedia[8]: Lindlar catalyst. [Link]

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  • Benchchem[1]: Technical Support Center: Catalyst Poisoning in Lindlar Hydrogenation.

  • Google Patents[14]: US3959382A - Method for reactivating palladium catalysts.

  • RSC Publishing[20]: Sulfur Poisoning and Regeneration of Palladium-based Catalysts.

  • MDPI[21]: Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. [Link]

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  • SciSpace[13]: Poisoning and deactivation of palladium catalysts.

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  • SciSpace[4]: Mechanisms of catalyst deactivation.

  • Fashion Sustainability Directory[22]: Catalyst Deactivation Mechanisms. [Link]

  • ResearchGate[23]: Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. [Link]

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  • RSC Publishing[35]: Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. [Link]

  • RSC Publishing[36]: Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. [Link]

  • MDPI[15]: Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. [Link]

  • Advanced Synthesis & Catalysis[37]: Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.

  • Reaction Chemistry & Engineering[38]: Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. [Link]

  • Scholar[39]: Selective Hydrogenation Catalysts Poisoning with Silicon Engenharia Quimica. [Link]

  • ResearchGate[40]: (PDF) Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. [Link]

Sources

Troubleshooting guide for Sonogashira coupling with 6-chloro-1-hexyne

In the Palladium Cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X). [3]The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species provided by the Copper Cycle. [5]Finally, reductive elimination occurs, forming the C-C bond of the product and regenerating the Pd(0) catalyst. [3]The Copper Cycle facilitates the deprotonation of the terminal alkyne by a base to form the highly reactive copper acetylide, which is then transferred to the palladium center. [4]

Recommended Starting Conditions & Protocols

Table 1: Recommended Starting Parameters for Sonogashira Coupling
ParameterAryl IodideAryl BromideNotes
Pd Catalyst PdCl₂(PPh₃)₂ (1-2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ can also be used. [3]
Cu Co-catalyst CuI (1-3 mol%)CuI (3-5 mol%)For copper-free, omit entirely.
Ligand PPh₃ (2-4 mol%)PPh₃ (4-10 mol%) or P(t-Bu)₃Bulky, electron-rich ligands improve reactivity for bromides. [4]
Base Et₃N or DIPA (2-3 equiv)Et₃N or DIPA (3-5 equiv)Must be anhydrous. Can often be used as the solvent. [5]
Solvent THF, DMF, or neat amineToluene, DMF, or neat amineMust be anhydrous and degassed.
Temperature Room Temperature - 40 °C50 °C - 80 °CHigher temperatures are needed for less reactive bromides. [12]
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization.

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere. [9]3. Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., THF or DMF, to make a ~0.2 M solution) followed by the anhydrous, degassed amine base (e.g., Et₃N, 3 equiv).

  • Substrate Addition: Add 6-chloro-1-hexyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (see Table 1). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [5]6. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [9]

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is adapted for situations where Glaser homocoupling is a significant issue.

  • Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ 2 mol%), and a suitable ligand (e.g., SPhos or XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1. [9]3. Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Then add the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv) and 6-chloro-1-hexyne (1.2 equiv).

  • Reaction: Heat the mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates completion.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available from: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available from: [Link]

  • Sonogashira coupling - Wikipedia. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]

  • The Sonogashira Coupling. Available from: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available from: [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. Available from: [Link]

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. Available from: [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. Available from: [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available from: [Link]

  • Sonogashira Coupling - YouTube. Available from: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available from: [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. Available from: [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. Available from: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. Available from: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]

  • glaser coupling - Organic Chemistry Portal - Literature. Available from: [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available from: [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling | Request PDF - ResearchGate. Available from: [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available from: [Link]

Technical Support Center: Minimizing Homocoupling in Alkyne Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientists at Synthatech Solutions

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize alkyne coupling reactions and encounter the common but often frustrating side reaction of homocoupling. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and best-practice protocols to help you maximize the yield of your desired cross-coupled product.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Our goal is to provide not just a solution, but a clear explanation of the underlying chemical principles.

Q1: I'm running a Sonogashira reaction and observing a significant amount of a symmetrical diacetylenic byproduct. What is happening, and how can I fix it?

A1: The issue you are describing is classic alkyne homocoupling, most commonly the Glaser-Hay coupling, which competes with the desired Sonogashira cross-coupling pathway. [1][2] This side reaction is an oxidative dimerization of your terminal alkyne, catalyzed by the copper(I) cocatalyst in the presence of an oxidant, which is typically atmospheric oxygen.[1][2]

Mechanism Insight: In the Sonogashira reaction, the copper(I) salt is intended to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[1] However, if oxygen is present, it can oxidize the Cu(I) acetylide species, leading to the formation of a symmetrical 1,3-diyne (the homocoupled product) and regenerating the Cu(I) catalyst.[1][3][4]

Troubleshooting Steps:

  • Rigorous Deoxygenation: This is the most critical factor. The presence of oxygen is a primary driver of Glaser coupling.[1][2]

    • Protocol: Use a robust inert gas system (high-purity argon or nitrogen). Deoxygenate your solvent(s) thoroughly before use by sparging with the inert gas for at least 30-60 minutes or by using several freeze-pump-thaw cycles. Assemble your reaction glassware hot from the oven under a stream of inert gas to remove adsorbed moisture and air.

    • Pro-Tip: If you continue to see homocoupling, consider adding a reducing agent like tin(II) 2-ethylhexanoate or sodium ascorbate to the reaction mixture. These agents can scavenge residual oxygen and maintain the copper catalyst in its active Cu(I) state.[5][6]

  • Minimize Copper Catalyst Loading: While essential for the reaction, excess copper can accelerate homocoupling.

    • Recommendation: Use the lowest effective concentration of your copper(I) source (e.g., CuI). Typical loadings range from 1-5 mol%, but optimization may be required for your specific substrates. In some cases, reducing the copper loading can significantly disfavor the dimerization pathway.[7]

  • Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low. This favors the cross-coupling reaction with the aryl/vinyl halide over the second-order homocoupling reaction.

  • Consider a "Copper-Free" Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective strategy.[2][8] These systems rely on a palladium-only catalytic cycle and are inherently less prone to oxidative homocoupling.[9][10]

Q2: I'm attempting a copper-free Sonogashira reaction, but I'm still observing my homocoupled diacetylene byproduct. What could be the cause?

A2: This is a common point of confusion. While copper is the primary culprit for oxidative homocoupling, its absence doesn't completely eliminate the possibility of dimerization.

Potential Causes & Solutions:

  • Trace Copper Contamination: Commercially available palladium catalysts or other reagents can sometimes contain trace amounts of copper salts, which can be sufficient to catalyze the Glaser coupling.[10]

    • Solution: Ensure you are using high-purity reagents. If contamination is suspected, purifying the reagents or sourcing them from a different, high-purity supplier may be necessary.

  • Palladium-Mediated Homocoupling: Under certain conditions, particularly with highly activated alkynes or at elevated temperatures, palladium itself can catalyze alkyne dimerization. The mechanism is distinct from the Glaser pathway but results in the same byproduct.[9]

    • Solution: Optimize your reaction conditions. Lowering the reaction temperature can often suppress this side reaction. Additionally, the choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over homocoupling.[11]

  • Base-Induced Dimerization: The amine base used in the reaction can play a role. Some bases may promote side reactions more than others.

    • Solution: Screen different amine bases (e.g., triethylamine, diisopropylethylamine, piperidine). The choice of base can influence the overall reaction kinetics and selectivity.

Q3: My reaction involves an electron-rich (or sterically unhindered) alkyne, and it seems particularly prone to homocoupling. Are certain substrates more problematic?

A3: Yes, the electronic and steric properties of the alkyne substrate significantly influence its propensity for homocoupling.

Explanation:

  • Electron-Rich Alkynes: Alkynes bearing electron-donating groups are generally more electron-rich and can be more susceptible to oxidation, thereby accelerating the rate of Glaser coupling.

  • Sterically Unhindered Alkynes: Small terminal alkynes can dimerize more readily as there is less steric hindrance to prevent the two alkyne units from approaching the copper center.

Strategies for Difficult Substrates:

  • Use of Protecting Groups: For valuable or highly sensitive alkynes, temporary protection of the terminal alkyne can be an effective strategy. The most common protecting group is the trimethylsilyl (TMS) group. The Sonogashira reaction is performed with the TMS-protected alkyne, and the TMS group is then removed in a subsequent step (e.g., with a fluoride source like TBAF or a base like K₂CO₃ in methanol). This approach completely prevents homocoupling.[2]

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical. Bulky ligands can create a sterically hindered environment around the palladium center that favors coupling with the less bulky alkyne monomer over any potential dimeric species.

Part 2: Frequently Asked Questions (FAQs)

  • What is the fundamental mechanism of oxidative homocoupling? The most common pathway is the Glaser coupling. It involves the formation of a copper(I) acetylide, which is then oxidized (typically by O₂) to a copper(II) species. Two of these copper(II) acetylide complexes then undergo a reductive elimination-like step to form the C-C bond of the 1,3-diyne product, regenerating the copper(I) catalyst.[1]

  • How do I choose the right ligand to minimize homocoupling? There is no single "best" ligand, as the optimal choice depends on the specific substrates. However, a general guideline is that bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, XPhos) or N-heterocyclic carbene (NHC) ligands often promote the desired reductive elimination step in the Sonogashira cycle, outcompeting the homocoupling pathway.[10][11]

  • What are the best analytical techniques to detect and quantify homocoupling byproducts?

    • Gas Chromatography (GC): For volatile compounds, GC with a Flame Ionization Detector (FID) is excellent for separating and quantifying the desired product from the homocoupled byproduct and starting materials.[12]

    • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC is the method of choice.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to determine the ratio of product to byproduct by integrating characteristic peaks, provided there are well-resolved signals for each compound.

Part 3: Best Practices & Protocols

Protocol 1: Robust Sonogashira Coupling with Minimized Homocoupling

This protocol incorporates best practices for suppressing the Glaser-Hay side reaction.

  • Glassware Preparation: Dry a Schlenk flask and magnetic stir bar in an oven at >120 °C overnight. Allow to cool to room temperature under a stream of high-purity argon or nitrogen.

  • Reagent Preparation:

    • Add the aryl/vinyl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%), and copper(I) iodide (1-2 mol%) to the Schlenk flask.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the rigorously deoxygenated solvent (e.g., THF or toluene) and the deoxygenated amine base (e.g., triethylamine, 2-3 equiv) via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature for 15 minutes.

    • Slowly add the terminal alkyne (1.1-1.2 equiv) via syringe or syringe pump over 30-60 minutes.

    • Heat the reaction to the desired temperature (often room temperature to 60 °C) and monitor by TLC or GC/LC-MS until the starting material is consumed.[13]

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and proceed with standard aqueous workup and purification.

Table 1: Influence of Reaction Parameters on Homocoupling
ParameterCondition Favoring HomocouplingCondition Minimizing HomocouplingRationale
Atmosphere Presence of Air/OxygenRigorously Inert (Ar/N₂)Oxygen is the oxidant required for the Glaser-Hay mechanism.[1][2]
Cu(I) Source High Loading (>5 mol%)Low Loading (0.5-2 mol%) or Copper-FreeReduces the concentration of the key intermediate for homocoupling.[7][8]
Alkyne Addition All added at onceSlow addition via syringe pumpKeeps instantaneous alkyne concentration low, favoring cross-coupling.
Temperature High TemperaturesLowest Effective TemperatureHigher temperatures can sometimes promote side reactions.
Ligands Small, electron-poor ligandsBulky, electron-rich ligands (e.g., P(tBu)₃, XPhos)Steric bulk and electron density can accelerate the desired reductive elimination.[11]

Part 4: Visual Guides

Diagram 1: Competing Catalytic Cycles

This diagram illustrates how the undesired Glaser homocoupling pathway diverts intermediates from the desired Sonogashira cross-coupling cycle.

G cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) Pd0 Pd(0)L₂ OA Ar-Pd(II)-X(L₂) Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-C≡CR(L₂) OA->TM Transmetalation TM->Pd0 Reductive Elimination RE Ar-C≡CR TM->RE Alkyne R-C≡C-H CuAc Cu(I)-C≡CR Alkyne->CuAc Deprotonation (Base, CuI) CuAc->TM Oxidation [Cu(II)-C≡CR]₂O CuAc->Oxidation Oxidation (O₂) Dimer R-C≡C-C≡C-R Oxidation->Dimer Dimerization Alkyne_source Alkyne_source->Alkyne caption Fig. 1: Sonogashira vs. Glaser pathways.

Fig. 1: Sonogashira vs. Glaser pathways.

Diagram 2: Troubleshooting Decision Tree

A logical workflow to diagnose and solve alkyne homocoupling issues.

G start Homocoupling Observed? is_cu Is Copper(I) used? start->is_cu Yes no_issue No Issue start->no_issue No deoxygenate Improve Deoxygenation (Freeze-Pump-Thaw, Sparging) is_cu->deoxygenate Yes check_purity Check Reagent Purity (Possible trace Cu) is_cu->check_purity No (Copper-Free) reduce_cu Lower CuI Loading (try 0.5-1 mol%) deoxygenate->reduce_cu slow_add Use Syringe Pump for Alkyne Addition reduce_cu->slow_add go_cu_free Switch to Copper-Free Protocol slow_add->go_cu_free success Problem Solved go_cu_free->success optimize_ligand Screen Bulky/E-rich Ligands (e.g., XPhos, P(tBu)₃) check_purity->optimize_ligand lower_temp Lower Reaction Temperature optimize_ligand->lower_temp lower_temp->success caption Fig. 2: Decision tree for troubleshooting homocoupling.

Fig. 2: Decision tree for troubleshooting homocoupling.

References

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Sonogashira Coupling. Royal Society of Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. SAGE Journals. [Link]

  • Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases. Royal Society of Chemistry. [Link]

  • Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant. Royal Society of Chemistry. [Link]

  • Glaser coupling – Knowledge and References. Taylor & Francis Online. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Dimerization of Alkynes and Alkenes. Wiley Online Library. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. National Institutes of Health (NIH). [Link]

  • Copper-free Sonogashira coupling. The Organic Reaction Database. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Ligand Effects in Carboxylic Ester- and Aldehyde-Assisted C–H Activation in Highly Enantioselective Cycloisomerization-Hydroalkenylation and -Hydroarylation of Enynes. National Institutes of Health (NIH). [Link]

  • Copper-Catalyzed Enantioconvergent Alkylation of Oxygen Nucleophiles. National Institutes of Health (NIH). [Link]

  • Copper-Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. ResearchGate. [Link]

  • Analysis of Parts Per Million-Level Acetylene in Ethylene Using the Agilent 990 Micro GC. Agilent Technologies. [Link]

  • Dimer Involvement and Origin of Crossover in Nickel-Catalyzed Aldehyde–Alkyne Reductive Couplings. ACS Publications. [Link]

  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. PubMed. [Link]

  • Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis. ACS Publications. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Chemistry Portal. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • ANALYTICAL METHOD VALIDATION REPORT: ACETYLENE DETECTION BY HEAD SPACE GC FID 6N HCL IN 2-PROPANOL. BioSpectra, Inc.. [Link]

  • Sprayable Diacetylene-Containing Amphiphile Coatings for Visual Detection of Gas-Phase Hydrogen Peroxide. National Institutes of Health (NIH). [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]

  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Publications. [Link]

  • Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Semantic Scholar. [Link]

  • Catalytic Alkyne Dimerization without Noble Metals. ACS Publications. [Link]

  • Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. ACS Publications. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 6-Phenyl-2-hexyne and 1-Phenyl-1-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of two structural isomers: 6-Phenyl-2-hexyne and 1-Phenyl-1-hexyne. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of reactions to explore the causal relationships between molecular structure and chemical behavior. We will dissect how the strategic placement of a phenyl group dramatically alters the electronic and steric environment of the alkyne functional group, thereby dictating reaction pathways, rates, and product selectivity. All claims are substantiated with experimental data and established mechanistic principles.

Structural and Electronic Disparity: More Than Just Isomers

At first glance, this compound and 1-phenyl-1-hexyne are simple C12H14 isomers. However, the positioning of the phenyl substituent relative to the carbon-carbon triple bond creates two fundamentally different electronic systems, which is the primary determinant of their distinct reactivity profiles.

  • This compound is an isolated internal alkyne. The triple bond is separated from the phenyl ring by a flexible three-carbon (propyl) chain. This separation prevents any meaningful electronic interaction (conjugation) between the π-systems of the alkyne and the aromatic ring. Its reactivity is therefore characteristic of a typical dialkyl-substituted internal alkyne, influenced primarily by the modest steric hindrance of the flanking methyl and phenpropyl groups.

  • 1-Phenyl-1-hexyne is a conjugated internal alkyne. The phenyl group is directly attached to one of the sp-hybridized carbons of the triple bond. This arrangement allows for direct overlap of the p-orbitals, creating an extended π-system that encompasses both the aromatic ring and the alkyne. This conjugation has profound consequences: it stabilizes the ground state of the molecule and heavily influences the stability of reaction intermediates. Furthermore, the bulky phenyl group imparts significant steric hindrance directly at the reaction site.

Below is a visualization of this fundamental structural difference.

G cluster_0 This compound (Isolated System) cluster_1 1-Phenyl-1-hexyne (Conjugated System) a Ph-CH₂-CH₂-CH₂-C≡C-CH₃ b Ph-C≡C-CH₂-CH₂-CH₂-CH₃

Figure 1. Structural comparison highlighting the isolated vs. conjugated π-systems.

Table 1: Physicochemical Properties of Isomers

PropertyThis compound1-Phenyl-1-hexyne
IUPAC Name hex-4-ynylbenzene[1]1-phenylhex-1-yne[2]
Synonyms 1-phenyl-4-hexyne, Methyl 3-phenylpropyl acetylene[1]Hex-1-ynylbenzene, 1-Butyl-2-phenylacetylene[2][3]
CAS Number 34298-75-4[1]1129-65-3[2]
Molecular Formula C₁₂H₁₄[1]C₁₂H₁₄[3]
Molecular Weight 158.24 g/mol [1]158.24 g/mol [2]
Alkyne Type Internal, IsolatedInternal, Conjugated
Boiling Point 240.2°C at 760mmHg[4]231°C[3]
Density 0.922 g/cm³[4][5]0.90 g/mL at 25°C[2]

Comparative Reactivity Analysis

The structural differences outlined above manifest directly in the chemical behavior of these isomers. We will now compare their performance in two major classes of alkyne reactions: electrophilic addition and catalytic hydrogenation.

Electrophilic Addition: The Decisive Role of Cation Stability

Electrophilic additions to alkynes, such as hydration and hydrohalogenation, typically proceed through a high-energy vinyl cation intermediate. The stability of this intermediate is paramount to the reaction's feasibility and rate.

1-Phenyl-1-hexyne: Accelerated and Regioselective

In the case of 1-phenyl-1-hexyne, the addition of an electrophile (E⁺) to the C2 carbon generates a vinyl cation at C1. This cation is directly adjacent to the phenyl ring and is significantly stabilized through resonance, with the positive charge delocalized into the aromatic system. This benzylic-type stabilization dramatically lowers the activation energy for the reaction, leading to a much faster rate compared to non-conjugated alkynes.

G cluster_0 Resonance Stabilization of Vinyl Cation start Ph-C≡C-R intermediate Ph-C⁺=CE-R start->intermediate + E⁺ stabilized Multiple Resonance Structures (Charge delocalized into Phenyl Ring) intermediate->stabilized Resonance

Figure 2. Phenyl group stabilization of the adjacent vinyl cation intermediate.

This stabilization also dictates the reaction's regioselectivity. According to Markovnikov's rule, the electrophile adds to the less substituted carbon, which in this case is the carbon that does not allow for benzylic stabilization of the resulting cation. For hydration (addition of H₂O in the presence of an acid catalyst like H₂SO₄ and HgSO₄), this results in the exclusive formation of 1-phenyl-2-hexanone. The initial enol product rapidly tautomerizes to the more stable ketone.[6]

This compound: Slower and Less Selective

This compound lacks this conjugation. As a typical unsymmetrical internal alkyne, its hydration is not strongly regioselective.[6] The electronic influence of the distant phenyl group is negligible. Therefore, the addition of water can occur with similar probability at either C2 or C3 of the alkyne, leading to the formation of a mixture of two isomeric ketones after tautomerization: 6-phenyl-2-hexanone and 6-phenyl-3-hexanone. The reaction is also expected to be significantly slower due to the lack of a powerful cation-stabilizing group adjacent to the triple bond.

Summary Table: Hydration Reactivity

FeatureThis compound1-Phenyl-1-hexyne
Relative Rate SlowerFaster
Key Factor Lack of cation stabilizationResonance stabilization of vinyl cation
Product(s) Mixture of 6-phenyl-2-hexanone and 6-phenyl-3-hexanone1-Phenyl-2-hexanone (highly regioselective)
Catalytic Hydrogenation: A Tale of Sterics and Selectivity

Catalytic hydrogenation reduces the alkyne first to an alkene and then to an alkane. The primary challenge in this reaction is achieving selectivity for the intermediate alkene.

1-Phenyl-1-hexyne: Controlled Reduction

The hydrogenation of 1-phenyl-1-hexyne has been reported using various catalysts.[7] A key transformation is the stereoselective semi-hydrogenation to yield (Z)-1-phenyl-1-hexene (the cis-alkene). This is typically achieved using a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline). The catalyst's reduced activity prevents over-hydrogenation to the fully saturated 1-phenylhexane. The steric bulk of the phenyl group can also influence how the molecule adsorbs onto the catalyst surface, potentially affecting reaction rates compared to less hindered alkynes.

This compound: Standard Internal Alkyne Behavior

This compound behaves as a standard internal alkyne. It can be selectively reduced to (Z)-6-phenyl-2-hexene using Lindlar's catalyst or reduced completely to 6-phenylhexane using a more active catalyst like Pd/C or PtO₂ under H₂ pressure. Due to the lower steric hindrance around the triple bond compared to its isomer, it may exhibit faster hydrogenation rates under identical conditions, as the active sites of the catalyst are more accessible.

Comparative Workflow: Selective Hydrogenation

G cluster_0 1-Phenyl-1-hexyne Hydrogenation cluster_1 This compound Hydrogenation a_start 1-Phenyl-1-hexyne a_mid (Z)-1-Phenyl-1-hexene a_start->a_mid H₂ / Lindlar's Cat. a_end 1-Phenylhexane a_mid->a_end H₂ / Pd/C b_start This compound b_mid (Z)-6-Phenyl-2-hexene b_start->b_mid H₂ / Lindlar's Cat. b_end 6-Phenylhexane b_mid->b_end H₂ / Pd/C

Figure 3. Selective and complete hydrogenation pathways for both isomers.

Featured Experimental Protocols

To provide a practical framework, we detail standardized protocols for key transformations discussed. These methodologies are designed to be self-validating and serve as a reliable starting point for experimental design.

Protocol 1: Mercury(II)-Catalyzed Hydration of 1-Phenyl-1-hexyne

This protocol leverages the enhanced reactivity of the conjugated system to achieve a highly regioselective synthesis of 1-phenyl-2-hexanone.

Objective: To synthesize 1-phenyl-2-hexanone via acid-catalyzed hydration.

Materials:

  • 1-Phenyl-1-hexyne (1.58 g, 10 mmol)

  • Sulfuric acid (H₂SO₄), concentrated (0.5 mL)

  • Mercury(II) sulfate (HgSO₄), 0.2 g

  • Deionized water (10 mL)

  • Methanol (20 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine deionized water (10 mL) and concentrated sulfuric acid (0.5 mL). Caution: Add acid to water slowly.

  • Add mercury(II) sulfate (0.2 g) to the acidic solution and stir until dissolved.

  • Add a solution of 1-phenyl-1-hexyne (10 mmol) in methanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • After completion, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure 1-phenyl-2-hexanone.

Protocol 2: Semi-Hydrogenation of this compound with Lindlar's Catalyst

This protocol demonstrates the selective reduction of an isolated internal alkyne to the corresponding cis-alkene.

Objective: To synthesize (Z)-6-phenyl-2-hexene.

Materials:

  • This compound (1.58 g, 10 mmol)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (100 mg)

  • Quinoline (2 drops, catalyst poison)

  • Methanol or Ethyl Acetate (50 mL)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • To a 100 mL three-neck flask, add this compound (10 mmol) and the solvent (50 mL).

  • Carefully add Lindlar's catalyst (100 mg) and quinoline (2 drops) to the solution.

  • Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon. Maintain a positive H₂ pressure. For larger scales, a Parr apparatus set to low pressure (e.g., 1-4 atm) is recommended.

  • Stir the mixture vigorously at room temperature. The reaction progress should be monitored closely by GC or TLC to prevent over-hydrogenation.

  • Once the starting material is consumed, stop the hydrogen supply and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude (Z)-6-phenyl-2-hexene can be used directly or purified further if necessary.

Conclusion and Outlook

The comparative analysis of this compound and 1-phenyl-1-hexyne serves as a powerful illustration of fundamental principles in organic chemistry. The reactivity of an alkyne is not an intrinsic property but is profoundly modulated by its surrounding electronic and steric environment.

  • 1-Phenyl-1-hexyne is an electronically activated substrate. Its conjugated system facilitates rapid, highly regioselective electrophilic additions by stabilizing the key vinyl cation intermediate. This makes it an ideal precursor for specifically substituted carbonyl compounds.

  • This compound behaves as a canonical internal alkyne. Its reactivity is predictable based on standard models, offering a substrate for less regioselective additions or for straightforward hydrogenation without the electronic complications of a conjugated system.

For the synthetic chemist, the choice between these isomers is a strategic one. If the goal is to leverage the phenyl group to direct reactivity at the alkyne (e.g., for regioselective hydration), 1-phenyl-1-hexyne is the superior choice. If the alkyne is intended to react independently of the phenyl group, or if the phenyl moiety is simply part of a larger molecular scaffold, this compound provides a more sterically accessible and electronically neutral triple bond. Understanding these nuances is critical for efficient and predictable molecular design and synthesis.

References

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 29). Reactions of Alkynes. Retrieved from [Link]

  • Loudon, G. M., & Parise, J. M. (2015). Organic Chemistry (6th ed.). W. H. Freeman.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Gogate, P. R. (2010). Hydration of 1-Phenyl-1-Propyne in high-temperature water with catalysis by water-tolerant lewis acids. Industrial & Engineering Chemistry Research, 49(2), 535-540. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of phenylacetylene and 1-hexyne catalyzed homogeneously.... Retrieved from [Link]

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A Senior Application Scientist's Guide to the Catalytic Hydrogenation of Phenylalkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective hydrogenation of phenylalkynes, particularly the conversion of phenylacetylene to styrene, represents a cornerstone reaction in both industrial and fine chemical synthesis. Styrene is a high-volume monomer essential for the production of polymers like polystyrene. However, trace amounts of phenylacetylene, often present as an impurity from production streams, can poison the catalysts used in polymerization.[1] Therefore, its removal via selective hydrogenation is not just beneficial but critical.

The primary challenge lies in achieving high selectivity for the desired alkene (styrene) while preventing subsequent, thermodynamically favorable over-hydrogenation to the corresponding alkane (ethylbenzene).[1][2][3] This guide provides a comparative analysis of various catalytic systems, moving from classical approaches to modern advancements. We will delve into the mechanistic principles that govern selectivity, present comparative performance data, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Mechanistic Tightrope: Achieving Alkene Selectivity

Catalytic hydrogenation of an alkyne to an alkane is a two-step process occurring on the surface of a heterogeneous catalyst.[4][5][6] The alkyne adsorbs onto the active metal sites and reacts with adsorbed hydrogen atoms in a stepwise manner, first forming the alkene, which can then desorb or undergo a second hydrogenation to yield the alkane.

The core challenge is that the second step, alkene-to-alkane hydrogenation, is also highly favorable.[7] Achieving high selectivity for the alkene intermediate requires precise control over the catalyst's properties to weaken the alkene's adsorption on the surface, thereby favoring its desorption before it can be further reduced.[1][8] This is often achieved by modifying the geometric and electronic properties of the active metal sites.

G cluster_0 Reaction Pathway Phenylalkyne Phenylalkyne (e.g., Phenylacetylene) Alkene Alkene (e.g., Styrene) Phenylalkyne->Alkene + H₂ (Desired Step) Alkane Alkane (e.g., Ethylbenzene) Alkene->Alkane + H₂ (Undesired Over-hydrogenation)

Caption: Desired and undesired pathways in phenylalkyne hydrogenation.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical factor in controlling the outcome of phenylalkyne hydrogenation. Here, we compare the performance and underlying principles of several key classes of catalysts.

Palladium-Based Catalysts: The Industry Workhorse

Palladium is the most efficient and widely studied metal for this transformation, offering an excellent balance of activity and intrinsic selectivity.[9]

Conventional Palladium Catalysts (e.g., Pd/C)

Standard palladium on carbon (Pd/C) or alumina (Pd/Al₂O₃) are highly active catalysts.[6][10] However, their unmodified, high-energy surface sites readily catalyze the hydrogenation of the intermediate alkene, often leading to poor selectivity and significant alkane formation, especially at high alkyne conversions.[1]

The Lindlar Catalyst: A Classic "Poisoned" System

The Lindlar catalyst (Pd/CaCO₃ poisoned with lead acetate and often quinoline) is the textbook example of a deactivated or "poisoned" catalyst designed for alkyne semi-hydrogenation.[4][11][12]

  • Mechanism of Action: The lead atoms selectively block the most highly active palladium sites on the catalyst surface.[11][13] This "poisoning" reduces the catalyst's overall activity just enough to prevent the less reactive alkene double bond from being hydrogenated, while still allowing the more reactive alkyne triple bond to be reduced.[12][13] Quinoline acts as an additional poison, further enhancing selectivity.[11][14] This approach results in excellent selectivity for cis-alkenes via syn-addition of hydrogen.[7][11]

Modern Palladium Alloys and Intermetallics

A more sophisticated strategy involves alloying palladium with a second, less active metal such as lead, silver, or indium.

  • Causality of Performance: Alloying modifies the electronic structure of palladium and isolates single Pd atoms or small ensembles within the surface of the second metal.[1][8] This strategy achieves two critical goals:

    • Prevents Hydride Formation: It inhibits the formation of palladium hydride (β-PdH) phases in the catalyst's subsurface, which are strongly implicated in non-selective, over-hydrogenation pathways.[1][8]

    • Weakens Alkene Adsorption: The geometric isolation of active sites weakens the adsorption energy of the intermediate alkene, promoting its rapid desorption before further hydrogenation can occur.[8]

  • Single-Atom and Dual-Atomic Catalysts: Recent advances have led to Pd-based single-atom catalysts (SACs) and dual-atomic catalysts (DACs). For instance, Pd-Y and Pd-Lu DACs have shown that the rare-earth metal can donate electrons to the Pd atom, modulating its activity to achieve styrene selectivity as high as 92% at complete phenylacetylene conversion.[15]

G cluster_0 Unmodified Pd Surface cluster_1 Modified Pd Surface (Alloy/Poisoned) pd1 Pd pd2 Pd pd3 Pd pd4 Pd pd5 Pd pd6 Pd note1 Large ensembles of active sites lead to over-hydrogenation. pd7 Pd m1 M m2 M pd8 Pd m3 M m4 M note2 Isolated active sites (Pd) in an inert matrix (M) weaken alkene adsorption, improving selectivity.

Caption: Concept of active site isolation for enhanced selectivity.

Nickel-Based Catalysts: Cost-Effective Alternatives

The high cost of palladium has driven research into catalysts based on more abundant, first-row transition metals like nickel.

P-2 Nickel Catalyst

P-2 nickel, a nickel-boride catalyst prepared by reducing nickel(II) acetate with sodium borohydride, is a highly effective, non-magnetic alternative to the Lindlar catalyst.[16][17] It is known for being extremely sensitive to substrate structure.[16] For the reduction of disubstituted alkynes, adding a modifier like ethylenediamine can dramatically increase stereospecificity, yielding cis-alkenes with cis:trans ratios as high as 200:1.[16]

Intermetallic Nickel Alloys

Similar to palladium, the selectivity of nickel can be vastly improved by forming intermetallic compounds.

  • Ni-Sb and Ni-Zn Systems: Intermetallic phases like NiSb and NiZn have shown remarkable performance.[2][18][19] The addition of the second metal modifies the electronic properties of Ni and breaks up the large nickel ensembles required for C-C bond cleavage and over-hydrogenation. A NiSb catalyst delivered an impressive 95.2% styrene selectivity at complete phenylacetylene conversion, rivaling the performance of many palladium-based systems.[2]

Other Catalytic Approaches
Other Noble Metals (Rh, Pt, Ir)

While active for hydrogenation, metals like platinum, rhodium, and iridium are generally less selective for alkyne semi-hydrogenation compared to palladium.[9][20] They tend to have a high capacity for hydrogen activation, which often leads to over-hydrogenation issues.[9] However, in systematic studies, Pd/TiO₂ has consistently shown the greatest selectivity for the semi-hydrogenation of various phenylalkynes.[20][21]

Metal-Free Hydrogenation: Frustrated Lewis Pairs (FLPs)

A groundbreaking metal-free approach utilizes Frustrated Lewis Pairs (FLPs), which are combinations of bulky Lewis acids (e.g., boranes) and Lewis bases that cannot form a classical adduct.[22] This combination is capable of heterolytically splitting H₂, and the resulting species can selectively deliver hydrogen to an alkyne, typically yielding the cis-alkene with high selectivity.[22]

Performance Data Summary

The following table summarizes the performance of various catalytic systems for the selective hydrogenation of phenylacetylene to styrene, based on data reported in the literature.

Catalyst SystemConversion (%)Selectivity to Styrene (%)Key Features & ConditionsReference(s)
5 wt% Pd-Pb/PCC 100~80Low-surface area CaCO₃ support, 20 bar H₂, ambient temp.[1]
Commercial Lindlar 100~67Commercial benchmark under the same conditions as above.[1]
0.02% Pd-Y/C (DAC) 10092Dual-atomic catalyst, 393 K, gas phase.[15]
0.02% Pd/C (SAC) 10064-85Single-atom catalyst, higher activity leads to lower selectivity.[15]
NiSb/SiO₂ 10095.2Non-precious intermetallic, 120 °C.[2]
Ni/CLW 9784Biomass-derived carbon support, 2 MPa H₂, 80 °C.[23]
α-MoC 10096Uses CO + H₂O as H₂ source, 120 °C.[3]

Experimental Protocols

A self-validating protocol is crucial for reproducible results. The following are detailed methodologies for key experiments.

General Experimental Workflow

G A 1. Reactor Setup Add solvent, substrate, and catalyst to autoclave. B 2. System Purge Seal reactor and purge 3-5x with inert gas (N₂/Ar), then with H₂. A->B C 3. Reaction Pressurize with H₂ to desired pressure. Heat and stir for the specified time. B->C D 4. Cooldown & Depressurize Cool reactor to room temp. and safely vent excess H₂. C->D E 5. Sample Preparation Filter catalyst from the reaction mixture. Add internal standard for analysis. D->E F 6. Product Analysis Analyze liquid sample by Gas Chromatography (GC) to determine conversion and selectivity. E->F

Caption: Standard workflow for a batch hydrogenation experiment.

Protocol 1: Selective Hydrogenation using a Pd-Pb/CaCO₃ Catalyst

This protocol is adapted from the synthesis and testing of a Lindlar-type catalyst.[1]

A. Catalyst Preparation (5 wt% Pd, Pd:Pb molar ratio ~1:0.5)

  • Palladium Solution: Dissolve PdCl₂ (0.46 mmol) in 0.2 mL of 37% HCl with gentle warming (~30 °C). Dilute with 2.5 mL of distilled water.

  • pH Adjustment: Slowly add 3 M NaOH solution to the palladium solution until the pH reaches 4.0–4.5.

  • Deposition: Add 1.0 g of precipitated calcium carbonate (CaCO₃) support to the solution. Stir vigorously for 24 hours at room temperature to ensure complete deposition of palladium hydroxide.

  • Reduction to Pd/CaCO₃: Filter the solid, wash with distilled water until chloride-free, and dry. Reduce the material under a flow of H₂ gas at a controlled temperature.

  • Lead Poisoning: Disperse the prepared Pd/CaCO₃ catalyst in water. Add a stoichiometric amount of lead(II) acetate solution and stir to deposit the lead onto the palladium surface.

  • Final Steps: Filter, wash, and dry the final Pd-Pb/CaCO₃ catalyst.

B. Hydrogenation Procedure

  • Reactor Loading: To a 250 mL stainless steel autoclave, add the phenylacetylene substrate (1 mmol), the prepared catalyst (e.g., 50 mg), and cyclohexane (3 mL) as the solvent.[1]

  • Purging: Seal the reactor and purge three times with H₂ gas to remove air.

  • Reaction: Pressurize the reactor with H₂ to 20 bar. Stir the reaction mixture vigorously at ambient temperature.[1]

  • Work-up: After the desired reaction time (e.g., 30-60 minutes), cool the reactor (if heated) and carefully vent the pressure.

  • Analysis: Filter the catalyst from the solution using a microporous membrane. Analyze the filtrate by gas chromatography (GC) with an internal standard (e.g., dodecane) to quantify the amounts of phenylacetylene, styrene, and ethylbenzene, thereby determining conversion and selectivity.

Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst with Ethylenediamine

This protocol is based on the highly stereospecific system developed by Brown and Ahuja.[16]

A. Catalyst Preparation (P-2 Ni)

  • Nickel Solution: In a reaction flask under a hydrogen atmosphere, dissolve Ni(C₂H₃O₂)₂·4H₂O (1.25 g, 5.0 mmol) in ethanol.

  • Reduction: Add a solution of sodium borohydride (NaBH₄) in ethanol to the nickel acetate solution. A black, nearly colloidal precipitate of P-2 nickel will form immediately. The catalyst is typically used in situ without isolation.

B. Hydrogenation Procedure

  • Reactor Setup: Prepare the P-2 Nickel catalyst (5.0 mmol) in the hydrogenation flask as described above.

  • Modifier Addition: Purge the reactor with hydrogen. Using a syringe, add ethylenediamine (0.66 mL, ~10 mmol) to the catalyst slurry.[16]

  • Substrate Addition: Add the phenylalkyne substrate (e.g., 1-phenylpropyne, 100 mmol) to the flask.

  • Reaction: The reaction is typically run at 20-25 °C and 1 atm H₂ pressure in a standard laboratory hydrogenator. Monitor hydrogen uptake until it ceases, indicating reaction completion (often within minutes).

  • Work-up: Filter the reaction mixture through a small pad of activated carbon to remove the black catalyst. Dilute the filtrate with water and extract the product with ether.

  • Purification & Analysis: Wash the combined ether extracts with water to remove the ethylenediamine, then dry and evaporate the solvent. Analyze the resulting product by GC and/or NMR to determine yield and cis:trans selectivity.

Conclusion and Future Outlook

The selective hydrogenation of phenylalkynes is a mature field that continues to evolve. While traditional palladium catalysts, particularly the Lindlar system, have been foundational, modern catalysis science offers superior alternatives.

  • Palladium alloys and intermetallics provide a robust and highly selective route by fundamentally altering the electronic and geometric properties of the active sites, preventing over-hydrogenation.

  • Cost-effective nickel-based catalysts , especially intermetallic phases like NiSb, have emerged as highly competitive alternatives to precious metal systems, demonstrating that high performance is not exclusive to palladium.

  • The development of single-atom and dual-atomic catalysts represents the frontier of this field, offering ultimate control over the catalytic environment to maximize selectivity and metal efficiency.

For the practicing scientist, the choice of catalyst will depend on a balance of factors including cost, desired selectivity, reaction conditions, and catalyst stability. The insights and protocols provided in this guide serve as a foundation for making informed decisions and developing robust, efficient, and selective hydrogenation processes.

References

  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553.
  • Yuan, D., et al. (2024).
  • Zhang, Y., et al. (2021). Efficient selective hydrogenation of phenylacetylene over an intermetallic Ni–Sb catalyst.
  • Chernichenko, K., et al. (2012). Highly selective metal-free catalytic hydrogenation of unactivated alkynes to cis-alkenes.
  • JoVE. (2023). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. Journal of Visualized Experiments.
  • Zhang, Y., et al. (2022).
  • Beccalli, M. P., et al. (2016). Ligand Effects in the Gold Catalyzed Hydration of Alkynes.
  • Zhang, Y., et al. (2021).
  • ResearchGate. (n.d.). Selective hydrogenation of phenylacetylene to styrene in the presence...
  • ResearchGate. (n.d.). Selective hydrogenation of phenylacetylene. (a) Reaction conditions...
  • Wikipedia. (n.d.).
  • Wang, H., et al. (2022).
  • Obregón, A. A., et al. (2017). Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs.
  • Pokochueva, E. V., et al. (2019). Heterogeneous hydrogenation of phenylalkynes with parahydrogen: hyperpolarization, reaction selectivity, and kinetics. Physical Chemistry Chemical Physics.
  • Pokochueva, E. V., et al. (2019). Heterogeneous Hydrogenation of Phenylalkynes with Parahydrogen: Hyperpolarization, Reaction Selectivity, and Kinetics. The Royal Society of Chemistry.
  • BYJU'S. (n.d.).
  • Request PDF. (n.d.). Identification of Non-Precious Metal Alloy Catalysts for Selective Hydrogenation of Acetylene.
  • Khurana, J., & Gogia, A. (n.d.). Selective Hydrogenations over P-2 Ni.
  • ReactionWeb.io. (n.d.).
  • Ashenhurst, J. (2011).
  • Balgley, R., et al. (2022). Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on the Pd1Ag3/Al2O3 Single-Atom Alloy Catalyst: Kinetic Modeling and the Reaction Mechanism. MDPI.
  • Brown, H. C., & Brown, C. A. (1973). Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure. The Journal of Organic Chemistry.
  • LibreTexts. (2024). 8.8: Reduction of Alkynes. Chemistry LibreTexts.
  • Pérez, N., et al. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions.
  • Professor Dave Explains. (2024).
  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2021).

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A Multi-faceted Spectroscopic Approach to Validating the Structure of 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, multi-technique spectroscopic workflow for the unambiguous structural validation of 6-Phenyl-2-hexyne. Moving beyond a simple checklist of expected values, we will explore the causal relationships between the molecule's structure and its spectral output, offering a robust framework for distinguishing the target compound from potential synthetic isomers and impurities.

Introduction: The Imperative of Structural Certainty

In the realm of chemical synthesis and drug development, absolute certainty in molecular structure is paramount. An impurity or a misidentified isomer can have profound effects on biological activity, toxicity, and patentability. The target of our investigation, this compound (MW: 158.24 g/mol , Formula: C₁₂H₁₄)[1][2], is a valuable research chemical and building block. Its structure comprises a phenyl ring, a three-carbon aliphatic linker, and an internal alkyne functional group.

This guide presents a holistic validation strategy, leveraging the synergistic strengths of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that confirms the identity and purity of the synthesized compound.

The Analytical Gauntlet: A Workflow for Validation

The validation process is not a linear path but an integrated workflow where data from each analysis informs and corroborates the others. The goal is to build a cohesive and irrefutable body of evidence for the proposed structure.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 A Synthesized Compound (Presumed this compound) B Mass Spectrometry (MS) A->B Sample Aliquot C Infrared (IR) Spectroscopy A->C Sample Aliquot D ¹H NMR Spectroscopy A->D Sample Aliquot E ¹³C NMR Spectroscopy A->E Sample Aliquot F Structural Confirmation B->F Molecular Weight & Formula (C₁₂H₁₄) C->F Functional Groups (Internal Alkyne, Aromatic) D->F Proton Environment & Connectivity E->F Unique Carbon Count & Types

Caption: Overall workflow for the spectroscopic validation of this compound.

Infrared (IR) Spectroscopy: Probing the Bonds

Causality: IR spectroscopy measures the vibrational frequencies of covalent bonds. The energy required to excite a bond's vibration is unique to the type of bond (e.g., C-H, C=C, C≡C) and its environment, making it an excellent tool for identifying functional groups.

Expected Spectrum of this compound:

The key to the IR analysis of this compound is the identification of an internal alkyne and the absence of a terminal one.

  • C≡C Stretch: As an internal, non-symmetrical alkyne, this compound is expected to show a weak absorption band in the 2100-2260 cm⁻¹ region[3][4]. The weakness of this peak is diagnostically significant; stretching in internal alkynes often produces only a small change in the dipole moment, resulting in a weak absorption[5][6]. Symmetrically substituted internal alkynes may show no peak at all.

  • Aromatic C-H Stretch: A sharp peak or series of peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Stronger absorptions will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methylene and methyl groups.

  • Aromatic C=C Bending: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

  • Aromatic C-H Bending (Out-of-Plane): Strong bands in the 690-900 cm⁻¹ region can indicate the substitution pattern of the benzene ring. For a monosubstituted ring, strong absorptions are typically seen around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Comparison Guide: Internal vs. Terminal Alkyne

The most likely isomeric impurity is the terminal alkyne, 6-Phenyl-1-hexyne. IR spectroscopy provides a clear method of differentiation.

Functional GroupThis compound (Internal) 6-Phenyl-1-hexyne (Terminal) Justification
≡C-H Stretch AbsentStrong, sharp peak at ~3300 cm⁻¹[5][7]Only terminal alkynes possess a hydrogen atom directly bonded to an sp-hybridized carbon.
C≡C Stretch Weak peak at 2100-2260 cm⁻¹[3]Weak to medium peak at ~2100-2140 cm⁻¹The terminal alkyne's C≡C stretch is often more intense due to a greater change in dipole moment during vibration[5].

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

  • Place a single drop of the neat liquid sample of this compound directly onto the crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • After analysis, clean the crystal thoroughly with an appropriate solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule, revealing detailed information about the local environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy

Causality: ¹H NMR spectroscopy maps the chemical environment of protons. The chemical shift (δ) indicates the degree of shielding, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) shows the number of neighboring protons.

Expected Spectrum of this compound:

  • Aromatic Protons (H-a): A multiplet integrating to 5H is expected in the downfield region of δ 7.1-7.3 ppm . The aromatic ring current strongly deshields these protons[8].

  • Benzylic Protons (H-d): These two protons are adjacent to both the aromatic ring and a methylene group. They are expected to appear as a triplet integrating to 2H around δ 2.7 ppm .

  • Methylene Protons (H-c): These two protons are coupled to two adjacent methylene groups (H-d and H-b). This will result in a complex multiplet (likely a quintet or sextet) integrating to 2H around δ 1.8 ppm .

  • Propargylic Protons (H-b): These two protons are adjacent to the alkyne and a methylene group (H-c). The electron-withdrawing nature of the alkyne will deshield them, and they should appear as a triplet integrating to 2H around δ 2.2 ppm .

  • Methyl Protons (H-e): These three protons are attached to the alkyne. Due to long-range coupling with the propargylic protons (H-b) across the triple bond, they may appear as a narrow triplet (or singlet at lower resolution) integrating to 3H around δ 1.8 ppm .

(Self-generated image for illustrative purposes)

¹³C NMR Spectroscopy

Causality: ¹³C NMR identifies all unique carbon environments in a molecule. The chemical shift indicates the type of carbon (aliphatic, aromatic, alkynyl, etc.).

Expected Spectrum of this compound:

The structure has 12 carbons, but due to symmetry in the phenyl ring, we expect to see 10 unique signals.

  • Aromatic Carbons: Four signals are expected in the δ 125-142 ppm region. The carbon attached to the alkyl chain (ipso-carbon) will be distinct from the ortho, meta, and para carbons.

  • Alkynyl Carbons (C2 & C3): Two distinct signals for the sp-hybridized carbons are expected in the δ 75-85 ppm range[9]. Internal alkyne carbons typically appear in this region.

  • Aliphatic Carbons: Four signals corresponding to the three methylene carbons and one methyl carbon will appear in the upfield region (δ 10-40 ppm ).

Comparison Guide: NMR Data for Structural Isomers

IsomerKey Differentiating NMR Feature
6-Phenyl-1-hexyne ¹H NMR: Appearance of a terminal alkyne proton (≡C-H) as a triplet around δ 2.0-3.0 ppm[9]. ¹³C NMR: The terminal ≡C-H carbon appears further upfield (~65-85 ppm) compared to the internal C-R carbon (~70-100 ppm)[9].
1-Phenyl-2-hexyne ¹H NMR: The benzylic protons would be adjacent to the alkyne, significantly shifting their resonance downfield and changing their multiplicity. The splitting patterns for the entire alkyl chain would be different.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Dissolve 5-10 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

  • Place the NMR tube in the spectrometer's spinner and insert it into the probe.

  • Acquire the ¹H spectrum using a standard pulse sequence. A typical experiment involves a 30° pulse angle, a 1-2 second relaxation delay, and acquiring 8-16 scans.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. Due to the low natural abundance of ¹³C, several hundred or thousand scans may be required.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Causality: In Electron Ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing the molecular weight and a fragmentation "fingerprint."

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺•): The molecular formula C₁₂H₁₄ gives an exact mass of 158.1096. A strong molecular ion peak should be observed at m/z = 158 [10].

  • Key Fragmentation - Tropylium Ion: The most anticipated fragmentation pathway for alkylbenzenes is benzylic cleavage. This involves the loss of a C₄H₇ radical to form the highly stable tropylium cation (C₇H₇⁺), which will produce a very intense base peak at m/z = 91 .

  • Other Fragments: Cleavage at other points along the alkyl chain can also occur. Loss of a methyl group (•CH₃) would yield a fragment at m/z = 143. Loss of an ethyl group would not be a primary fragmentation, but subsequent fragmentation of larger pieces is possible.

G Parent [C₆H₅-CH₂CH₂CH₂-C≡C-CH₃]⁺• m/z = 158 Frag91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) Parent->Frag91 - •C₄H₇ Frag143 [M-CH₃]⁺ m/z = 143 Parent->Frag143 - •CH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the instrument, typically via direct injection or a GC inlet.

  • The sample is vaporized and enters the ion source.

  • In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV).

  • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their m/z ratio, and the detector records their relative abundance.

Conclusion: An Integrated and Irrefutable Verdict

The structural validation of this compound is achieved not by a single piece of data, but by the convergence of evidence from orthogonal spectroscopic techniques.

  • Mass Spectrometry confirms the molecular weight is 158 g/mol , consistent with the formula C₁₂H₁₄.

  • Infrared Spectroscopy confirms the presence of an internal alkyne (weak C≡C stretch, ~2200 cm⁻¹) and a monosubstituted aromatic ring , while crucially confirming the absence of a terminal alkyne (no ≡C-H stretch at ~3300 cm⁻¹).

  • ¹³C NMR confirms the presence of 10 unique carbon environments , including two distinct alkynyl carbons and four aromatic carbons, as expected.

  • ¹H NMR provides the definitive connectivity map, showing the characteristic signals for the 5 aromatic protons, the three distinct methylene groups with appropriate splitting patterns, and the terminal methyl group coupled to the alkyne.

Only when all these spectral data are in complete agreement can the structure of this compound be considered unambiguously validated. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development.

References

  • Title: Spectroscopy of the Alkynes Source: Chemistry LibreTexts URL: [Link]

  • Title: IR Spectroscopy Tutorial: Alkynes Source: University of Colorado Boulder URL: [Link]

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  • Title: Alkynes - OpenOChem Learn Source: OpenOChem Learn URL: [Link]

  • Title: Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation Source: MDPI - Molecules URL: [Link]

  • Title: IR Frequency Region: Alkyne and Nitrile Stretching Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Lec15 - IR Spectra of Alkynes and Nitriles Source: YouTube URL: [Link]

  • Title: 1H NMR Chemical Shift Source: Oregon State University URL: [Link]

  • Title: 1.7: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

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A Comparative Guide to Catalyst Efficacy in the Selective Transformation of 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparison of catalytic systems for the selective chemical transformation of 6-Phenyl-2-hexyne. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of catalyst selection, providing the causal reasoning behind experimental choices to empower researchers to optimize their synthetic strategies. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Potential of this compound

This compound is a valuable substrate in organic synthesis, featuring an internal alkyne functional group. The triple bond offers a rich platform for a variety of chemical transformations, most notably stereoselective reductions and regioselective additions. The efficacy of these reactions—defined by yield, selectivity, and reaction rate—is critically dependent on the choice of catalyst. An incorrect catalyst can lead to over-reduction, a mixture of stereoisomers, or incorrect regiochemistry, complicating purification and compromising overall yield.

This guide will focus on two primary, high-impact transformations of this compound:

  • Stereoselective Hydrogenation: The controlled reduction of the alkyne to a specific alkene isomer ((Z) or (E)).

  • Regioselective Hydration: The addition of water across the triple bond to yield a specific constitutional isomer of the resulting ketone.

We will compare the performance of leading catalysts in each category, supported by experimental data and detailed protocols.

Stereoselective Hydrogenation: A Tale of Two Geometries

The partial hydrogenation of an internal alkyne like this compound can yield either the (Z)-alkene (cis) or the (E)-alkene (trans). The desired stereoisomer is almost exclusively determined by the catalytic method employed. Complete reduction to the corresponding alkane, 6-phenylhexane, is also possible and often a competing, undesirable pathway.

Workflow for Catalyst Selection in Hydrogenation

The decision-making process for selecting a hydrogenation catalyst is guided by the desired stereochemical outcome.

start Desired Product: Stereoisomer of 6-Phenyl-2-hexene cis_alkene (Z)-6-Phenyl-2-hexene (cis) start->cis_alkene  Target Geometry trans_alkene (E)-6-Phenyl-2-hexene (trans) start->trans_alkene  Target Geometry catalyst_cis Catalyst Choice: Surface-Based Syn-Addition cis_alkene->catalyst_cis  Mechanism Required catalyst_trans Reagent Choice: Dissolving Metal Reduction trans_alkene->catalyst_trans  Mechanism Required lindlar Lindlar's Catalyst (Pd/CaCO3/Pb(OAc)2) catalyst_cis->lindlar  Primary Option p2_ni P-2 Nickel (Ni(OAc)2/NaBH4) catalyst_cis->p2_ni  Alternative na_nh3 Sodium in Ammonia (Na/NH3 (l)) catalyst_trans->na_nh3  Standard Method

Caption: Catalyst selection workflow for the hydrogenation of this compound.

Synthesis of (Z)-6-Phenyl-2-hexene via Syn-Addition

To produce the (Z)- or cis-alkene, a catalyst that delivers both hydrogen atoms to the same face of the alkyne (syn-addition) is required. This is achieved using heterogeneous catalysts where the alkyne adsorbs onto a metal surface, followed by the sequential addition of surface-bound hydrogen atoms.

The Challenge: The primary challenge is preventing over-reduction. The initially formed alkene can remain adsorbed to the catalyst and be further hydrogenated to the alkane.

The Solution: Poisoned Catalysts. To enhance selectivity for the alkene, "poisoned" catalysts are employed. These catalysts have their activity intentionally attenuated by the addition of specific compounds.

  • Lindlar's Catalyst: This is the most common catalyst for this transformation. It consists of palladium supported on calcium carbonate and treated with lead acetate and quinoline. The lead acetate partially deactivates the palladium, reducing its ability to hydrogenate the less-reactive alkene product, thus preventing over-reduction.

  • P-2 Nickel (P-2 Ni): This is an alternative prepared by the reduction of nickel(II) acetate with sodium borohydride. It functions similarly to Lindlar's catalyst, providing a less-reactive surface that favors alkyne reduction over alkene reduction.

Comparative Performance:

CatalystKey FeaturesTypical Yield of (Z)-alkeneSelectivity (Z/E)Over-reductionReference
Lindlar's Catalyst Pd/CaCO₃ poisoned with lead(II) acetate>95%>98:2<2% (alkane)
P-2 Nickel Amorphous nickel boride~90-95%>97:3~3-5% (alkane)
Pd/C Unpoisoned Palladium on Carbon<10%Poor>90% (alkane)

Expert Insight: The choice between Lindlar's catalyst and P-2 Ni often comes down to practical considerations. Lindlar's catalyst is commercially available but contains lead, a toxic heavy metal. P-2 Ni can be prepared fresh in the lab, avoiding lead, but its activity can be less consistent than commercial preparations of Lindlar's catalyst. For most applications, the high selectivity and reliability of Lindlar's catalyst make it the preferred choice.

Experimental Protocol: Hydrogenation of this compound with Lindlar's Catalyst

Objective: To synthesize (Z)-6-Phenyl-2-hexene with high stereoselectivity.

Materials:

  • This compound (1.0 eq)

  • Lindlar's catalyst (5% w/w of alkyne)

  • Methanol (solvent)

  • Hydrogen gas (H₂) balloon

  • Round-bottom flask, magnetic stirrer, septum

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add Lindlar's catalyst to the solution. The mixture will be a black suspension.

  • Seal the flask with a septum.

  • Purge the flask by evacuating it under vacuum and refilling it with nitrogen gas (repeat 3 times).

  • Finally, evacuate the flask and refill it with hydrogen from a balloon.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when hydrogen uptake ceases (the balloon deflates).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the solid catalyst.

  • Rinse the Celite pad with a small amount of methanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, (Z)-6-Phenyl-2-hexene.

Synthesis of (E)-6-Phenyl-2-hexene via Anti-Addition

The synthesis of the (E)- or trans-alkene requires a mechanism that delivers hydrogen atoms to opposite faces of the alkyne (anti-addition). This cannot be achieved with surface-based metal catalysts. The classic method is a dissolving metal reduction .

The Mechanism: Birch Reduction. This reaction involves the use of an alkali metal (typically sodium) dissolved in liquid ammonia. The process proceeds via a radical anion intermediate. The stereochemistry is determined by the preference of the bulky phenyl and alkyl groups to be on opposite sides of the developing double bond in the vinyl radical intermediate to minimize steric repulsion, leading to the thermodynamically more stable trans product.

Comparative Performance:

MethodReagentsTypical Yield of (E)-alkeneSelectivity (E/Z)Key ConsiderationsReference
Dissolving Metal Reduction Na, NH₃ (l)~80-90%>95:5Requires low temperatures (-78°C) and handling of liquid ammonia and sodium metal.

Expert Insight: While highly effective, the dissolving metal reduction requires specialized equipment and handling procedures for liquid ammonia and reactive sodium metal. The deep blue color of the dissolved electrons provides a useful visual indicator for the reaction's progress. The reaction is quenched with a proton source like ethanol or ammonium chloride.

Regioselective Hydration: Crafting Ketones

The addition of water across the alkyne triple bond (hydration) yields an enol intermediate, which rapidly tautomerizes to a more stable ketone. For an unsymmetrical internal alkyne like this compound, two constitutional isomers are possible: 6-phenyl-2-hexanone and 6-phenyl-3-hexanone. The choice of catalyst dictates which isomer is formed.

Workflow for Catalyst Selection in Hydration

start Desired Product: Regioisomer of 6-Phenyl-hexanone ketone_2 6-Phenyl-2-hexanone (Markovnikov Product) start->ketone_2  Target Regiochemistry ketone_3 6-Phenyl-3-hexanone (Anti-Markovnikov Product) start->ketone_3  Target Regiochemistry catalyst_markovnikov Catalyst Choice: Mercury(II)-Catalyzed Hydration ketone_2->catalyst_markovnikov  Mechanism Required catalyst_anti_markovnikov Reagent Choice: Hydroboration-Oxidation ketone_3->catalyst_anti_markovnikov  Mechanism Required hgso4 HgSO4 / H2SO4 catalyst_markovnikov->hgso4 sia2bh 1. Disiamylborane (Sia)2BH 2. H2O2, NaOH catalyst_anti_markovnikov->sia2bh

Caption: Catalyst selection workflow for the hydration of this compound.

Markovnikov Hydration: Synthesis of 6-Phenyl-2-hexanone

The Principle: Markovnikov's Rule. In the acid- and mercury-catalyzed hydration of an alkyne, the initial protonation occurs to form the more stable carbocation. For this compound, the carbocation at the C2 position is more stabilized by the adjacent methyl group than the C3 carbocation is by the adjacent propyl group. The subsequent attack of water leads to the formation of 6-phenyl-2-hexanone.

The Catalyst: Mercury(II) sulfate (HgSO₄) in aqueous sulfuric acid is the classic catalyst for this transformation. The mercury(II) ion acts as a Lewis acid, activating the alkyne towards nucleophilic attack by water.

Performance:

  • Yield: Typically >80%

  • Regioselectivity: High, favoring the 2-ketone.

  • Drawbacks: The use of highly toxic mercury salts is a significant environmental and safety concern. Modern methods often seek mercury-free alternatives, such as gold or platinum catalysts, although these may require more specialized conditions.

Anti-Markovnikov Hydration: Synthesis of 6-Phenyl-3-hexanone

The Principle: Hydroboration-Oxidation. To achieve anti-Markovnikov regioselectivity, a hydroboration-oxidation sequence is employed. In the first step, a sterically hindered borane, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is added across the alkyne. The bulky groups on the borane direct the boron atom to add to the less sterically hindered carbon of the triple bond (C2). Subsequent oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group, yielding the enol that tautomerizes to 6-phenyl-3-hexanone.

Performance:

  • Yield: Typically >90%

  • Regioselectivity: Excellent, >98% for the 3-ketone.

  • Advantages: This method avoids toxic heavy metals and provides exceptional control over regiochemistry. The use of a bulky borane is key to minimizing the competing addition at the more hindered C3 position.

Conclusion and Future Outlook

The selective transformation of this compound is a clear illustration of the power of catalyst control in organic synthesis. For hydrogenation, poisoned palladium catalysts like Lindlar's remain the gold standard for accessing (Z)-alkenes, while dissolving metal reductions provide reliable, albeit procedurally demanding, access to (E)-alkenes. For hydration, the classic mercury-catalyzed method for Markovnikov addition is being supplanted by safer, albeit often more expensive, gold and platinum catalysts, whereas the hydroboration-oxidation sequence remains the undisputed method for achieving anti-Markovnikov selectivity.

The future of catalysis in this field lies in the development of more sustainable and efficient systems. This includes replacing toxic metals like lead and mercury with benign alternatives, designing heterogeneous catalysts that can be easily recovered and recycled, and developing enantioselective catalysts that can control stereochemistry in more complex substrates.

References

  • Lindlar, H.; Dubuis, R. Palladium Catalyst for the Selective Catalytic Hydrogenation of Acetylenes to Olefins. Organic Syntheses, 1966 , 46, 89. URL: [Link]

  • Brown, C. A.; Ahuja, V. K. P-2 Nickel catalyst. A new, convenient, and highly selective catalyst for the hydrogenation of alkynes to cis-alkenes. Journal of the Chemical Society, Chemical Communications, 1973 , (15), 553. URL: [Link]

  • University of Calgary. Hydrogenation of Alkynes. Chemistry LibreTexts. URL: [Link]

  • National University of Singapore. Birch Reduction. NUS Chemistry. URL: [Link]

  • Ashenhurst, J. The Birch Reduction: Alkyne to trans-Alkene. Master Organic Chemistry. URL: [Link]

A Comparative Guide to the Synthesis of 6-Phenyl-2-hexyne: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the efficient construction of molecular scaffolds is paramount. Internal alkynes, such as 6-Phenyl-2-hexyne, represent a critical class of building blocks. Their linear geometry and the reactivity of the triple bond make them versatile intermediates for synthesizing complex molecules, including biologically active compounds and novel organic materials. The presence of both an aliphatic chain and an aromatic ring in this compound provides a lipophilic framework that is often sought in medicinal chemistry.

This guide provides an in-depth, objective comparison of common and modern synthetic methodologies for preparing this compound. We move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The goal is to equip the reader with the knowledge to select the most appropriate synthetic route based on criteria such as yield, scalability, cost, and safety.

Strategic Overview of Synthetic Disconnections

The structure of this compound (CH3-C≡C-CH2-CH2-CH2-Ph) suggests several logical disconnections for its synthesis. The most prominent strategies revolve around the formation of the C(sp)-C(sp³) bond or the C(sp³)-C(sp³) bonds of the propyl chain. We will benchmark two primary, highly practical methods based on the alkylation of terminal alkynes, which is a cornerstone of alkyne synthesis.[1]

cluster_workflow Benchmarking Workflow Start Define Target: This compound Method1 Method 1: Alkylation of Propyne Start->Method1 Method2 Method 2: Alkylation of 5-Phenyl-1-pentyne Start->Method2 Protocol1 Develop Protocol 1 Method1->Protocol1 Protocol2 Develop Protocol 2 Method2->Protocol2 Data Execute & Collect Data (Yield, Time, Purity) Protocol1->Data Protocol2->Data Compare Comparative Analysis Data->Compare Conclusion Final Recommendation Compare->Conclusion

Caption: A workflow diagram illustrating the benchmarking process.

Method 1: Alkylation of Propyne with 1-Bromo-3-phenylpropane

This approach is a classic example of extending a carbon chain by leveraging the acidity of a terminal alkyne.[2] The terminal proton of propyne (pKa ≈ 25) is readily removed by a strong base, creating a potent propynylide nucleophile that subsequently displaces a halide from an electrophile.

Expert Rationale

This disconnection is often the most direct and cost-effective route. Propyne is an inexpensive, readily available C3 building block. The choice of base is critical; sodium amide (NaNH₂) in liquid ammonia is highly effective and economical for large-scale synthesis, while organolithium reagents like n-butyllithium (n-BuLi) in an ethereal solvent like THF offer faster reaction times and are often more convenient for lab-scale synthesis. We select n-BuLi for this protocol due to its ease of handling in a standard laboratory setting. The electrophile, 1-bromo-3-phenylpropane, is a primary alkyl halide, which is essential to ensure the reaction proceeds via an SN2 mechanism, minimizing the competing E2 elimination pathway that becomes significant with secondary or tertiary halides.[3]

cluster_mechanism Mechanism: Acetylide Alkylation (SN2) cluster_sn2 Mechanism: Acetylide Alkylation (SN2) Propyne CH₃-C≡C-H Acetylide CH₃-C≡C:⁻ Propyne->Acetylide + B⁻ Base B⁻ BH B-H Acetylide->BH AlkylHalide Br-CH₂(CH₂)₂Ph TransitionState [CH₃-C≡Cδ⁻---C---Brδ⁻]‡          |     H₂(CH₂)₂Ph Product CH₃-C≡C-CH₂(CH₂)₂Ph TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup Acetylide_sn2 CH₃-C≡C:⁻ Acetylide_sn2->TransitionState Sₙ2 Attack AlkylHalide_sn2 Br-CH₂(CH₂)₂Ph AlkylHalide_sn2->TransitionState

Caption: The SN2 mechanism for the alkylation of a terminal alkyne.

Experimental Protocol

Materials:

  • Propyne (condensed) or a solution in THF

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 1-Bromo-3-phenylpropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.

  • Deprotonation: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. A solution of propyne in THF (1.0 eq.) is added. n-BuLi (1.05 eq.) is added dropwise via syringe, keeping the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithium propynylide.

  • Alkylation: A solution of 1-bromo-3-phenylpropane (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight (approx. 16 hours).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to yield this compound as a clear oil.

Method 2: Alkylation of 5-Phenyl-1-pentyne with Methyl Iodide

This alternative strategy involves forming the C5-phenyl chain first and then introducing the methyl group at the C2 position. This route is viable if the starting material, 5-phenyl-1-pentyne, is readily accessible.

Expert Rationale

This method tests a different disconnection and can be advantageous if the synthesis of the C5-phenyl alkyne precursor is more efficient or if it is a readily available intermediate from other synthetic campaigns. The final alkylation step uses methyl iodide, a highly reactive and efficient electrophile for SN2 reactions. Due to the smaller size and high reactivity of methyl iodide, this alkylation step is typically faster and higher yielding than the reaction with a bulkier electrophile like 1-bromo-3-phenylpropane. However, the overall efficiency of this pathway is highly dependent on the accessibility of the 5-phenyl-1-pentyne starting material.

Experimental Protocol

Materials:

  • 5-Phenyl-1-pentyne

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: A flame-dried, round-bottomed flask is charged with sodium hydride (1.2 eq.) under a nitrogen atmosphere. The NaH is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully removed via cannula. Anhydrous THF is added.

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of 5-phenyl-1-pentyne (1.0 eq.) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour, allowing for the evolution of hydrogen gas to cease.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.2 eq.) is added dropwise. The reaction is stirred at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography (hexanes) to afford the pure this compound.

Performance Benchmark

The two methods were evaluated based on key performance indicators relevant to a drug development environment. The data presented below are representative outcomes based on established synthetic procedures.

ParameterMethod 1: Propyne AlkylationMethod 2: 5-Phenyl-1-pentyne AlkylationJustification
Typical Yield 75-85%85-95% (for the final step)The alkylation with methyl iodide is generally more efficient than with a larger alkyl halide. However, this does not account for the synthesis of the precursor.
Reaction Time 18-24 hours4-6 hoursThe smaller, more reactive methyl electrophile leads to a significantly faster reaction.
Number of Steps 1 (assuming starting materials are commercial)1+ (synthesis of 5-phenyl-1-pentyne adds steps)Method 1 is more direct from simple, commercially available precursors.
Reagent Cost Low to MediumMedium to HighPropyne and 1-bromo-3-phenylpropane are generally less expensive than synthesized 5-phenyl-1-pentyne.
Safety & Handling Requires handling of pyrophoric n-BuLi and condensed propyne gas.Requires handling of flammable sodium hydride and toxic methyl iodide.Both methods require careful handling of hazardous materials, but n-BuLi is often considered to require more stringent anhydrous techniques.
Scalability GoodModerateMethod 1 is more amenable to large-scale synthesis due to lower cost and fewer overall steps.

Discussion and Recommendation

The choice between these two synthetic routes is a classic example of balancing step-efficiency against overall process efficiency.

Method 2 (Alkylation of 5-Phenyl-1-pentyne) offers a higher yield and faster reaction time for the final step. This makes it an attractive option for rapid, small-scale synthesis of analogs, provided the requisite pentynyl precursor is on hand. However, if this precursor must be synthesized, the overall yield and step count become less favorable.

Method 1 (Alkylation of Propyne) , while having a longer reaction time and requiring careful handling of n-BuLi at low temperatures, is the superior choice for both routine and large-scale synthesis of the parent this compound molecule. Its primary advantage lies in the use of simple, inexpensive, and commercially available starting materials, making it a more convergent and economically viable route. The protocol is robust and well-established in the literature.[4]

For the de novo synthesis of this compound, Method 1 is the recommended protocol . It represents the most practical and scalable approach, aligning with the common objectives of process chemistry, which prioritize cost-effectiveness and a streamlined supply chain from basic feedstocks. Method 2 should be reserved for situations where the advanced intermediate is readily available or for the rapid generation of a small library of C2-modified analogs.

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Comparative spectroscopic analysis of 6-chloro-1-hexyne and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of 6-Chloro-1-hexyne and Its Alkene Analogue

Introduction: The Versatility of Bifunctional Building Blocks

6-Chloro-1-hexyne is a valuable bifunctional organic molecule, featuring a terminal alkyne and a primary alkyl chloride.[1] This unique combination of reactive sites makes it a versatile building block in organic synthesis, enabling its participation in a wide array of chemical transformations, including Sonogashira couplings, nucleophilic substitutions, and click chemistry.[1] The high reactivity and utility of terminal alkynes in creating complex molecular architectures underscore their importance in synthetic chemistry.[2]

Given its role as a foundational reagent, the unambiguous confirmation of its structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed comparative analysis of the spectroscopic signatures of 6-chloro-1-hexyne and its corresponding alkene derivative, 6-chloro-1-hexene, offering insights into how the change from a triple to a double bond fundamentally alters their spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency, offering a wealth of structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 6-chloro-1-hexyne displays distinct signals for each proton group, influenced by the electronegativity of the chlorine atom and the magnetic anisotropy of the alkyne's cylindrical electron cloud.[3][4] Protons attached to sp-hybridized carbons, like the terminal alkyne proton, characteristically resonate in a shielded region of the spectrum (around 1.7-3.1 ppm) compared to their alkene counterparts.[3][4]

In contrast, the vinyl protons of 6-chloro-1-hexene are significantly deshielded due to the nature of the sp² hybridized carbons.

Comparative ¹H NMR Data (CDCl₃)

CompoundProton AssignmentChemical Shift (ppm)Multiplicity
6-Chloro-1-hexyne H-1 (≡C-H)1.98Triplet
H-32.24Triplet
H-41.68Quintet
H-51.91Quintet
H-6 (-CH₂Cl)3.57Triplet
6-Chloro-1-hexene H-1 (=CH₂)~4.9-5.1Multiplet
H-2 (=CH-)~5.7-5.9Multiplet
H-3~2.1Quartet
H-4~1.5Quintet
H-5~1.8Quintet
H-6 (-CH₂Cl)~3.5Triplet

Data for 6-chloro-1-hexyne sourced from BenchChem.[1] Data for 6-chloro-1-hexene is estimated based on typical alkene chemical shifts.

The most striking difference is the upfield shift of the terminal proton in the alkyne (H-1 at 1.98 ppm) versus the downfield positions of the vinyl protons in the alkene (H-1 and H-2, >4.9 ppm). This shielding in alkynes is a result of the cylindrical motion of π-electrons in the triple bond generating a magnetic field that opposes the external field at the location of the acetylenic proton.[3][4]

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The hybridization state of carbon atoms significantly influences their ¹³C NMR chemical shifts. The sp-hybridized carbons of an alkyne resonate in a distinct region, typically between 65 and 90 ppm.[5][6] This is upfield from the sp² carbons of an alkene, which appear between 110 and 150 ppm.[6]

Comparative ¹³C NMR Data (Predicted)

CompoundCarbon AssignmentPredicted Chemical Shift (ppm)
6-Chloro-1-hexyne C-1 (≡C-H)~68
C-2 (C≡C)~84
C-3~18
C-4~25
C-5~31
C-6 (-CH₂Cl)~44
6-Chloro-1-hexene C-1 (=CH₂)~115
C-2 (=CH-)~138
C-3~33
C-4~26
C-5~32
C-6 (-CH₂Cl)~45

Predicted values are based on standard chemical shift ranges.

The sp carbons of 6-chloro-1-hexyne are clearly distinguishable from the sp² carbons of 6-chloro-1-hexene, providing a definitive diagnostic tool for identifying the type of unsaturation.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample (6-Chloro-1-hexyne) NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS Data_NMR NMR Spectra (¹H, ¹³C) NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Analysis Data Analysis & Structural Elucidation Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis

Caption: Workflow for the spectroscopic characterization of 6-chloro-1-hexyne.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is highly effective for identifying specific functional groups based on their characteristic vibrational frequencies. The triple and double bonds of alkynes and alkenes, respectively, give rise to distinct absorption bands.

Terminal alkynes, such as 6-chloro-1-hexyne, exhibit two key diagnostic peaks:

  • A sharp, strong C-H stretch from the sp-hybridized carbon at approximately 3300 cm⁻¹.[3][4]

  • A weaker C≡C triple bond stretch in the 2100-2260 cm⁻¹ region.[3][4]

Conversely, 6-chloro-1-hexene will show:

  • A C=C double bond stretch around 1640 cm⁻¹.

  • C-H stretches for the sp² carbons just above 3000 cm⁻¹.

Comparative IR Absorption Frequencies

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
6-Chloro-1-hexyne ≡C-H stretch~3300 (strong, narrow)
C≡C stretch~2120 (weak to medium)
C-Cl stretch~600-800
6-Chloro-1-hexene =C-H stretch~3080
C=C stretch~1640
=CH₂ bend~915
C-Cl stretch~600-800

The presence of the sharp peak at ~3300 cm⁻¹ is a definitive indicator of a terminal alkyne, a feature completely absent in the spectrum of 6-chloro-1-hexene.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), which can then fragment into smaller, charged species.

The molecular weight of 6-chloro-1-hexyne (C₆H₉Cl) is 116.59 g/mol .[7] A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak due to the two stable isotopes of chlorine: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). This results in two peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.[8]

Fragmentation of 6-chloro-1-hexyne often involves the loss of the chlorine atom or cleavage of the carbon chain. The most prominent fragment is typically the phenyl cation [C₆H₅]⁺ at m/z 77, which arises from the loss of a chlorine radical.[8]

6-chloro-1-hexene has a molecular weight of 118.61 g/mol .[9] Its mass spectrum would also exhibit the 3:1 [M]⁺/[M+2]⁺ isotopic pattern. However, its fragmentation pathways would differ, likely involving allylic cleavage, which is characteristic of alkenes.

G M [C₆H₉Cl]⁺˙ m/z 116/118 M_minus_Cl [C₆H₉]⁺ m/z 81 M->M_minus_Cl - Cl˙ M_minus_C2H3 [C₄H₆Cl]⁺˙ m/z 89/91 M->M_minus_C2H3 - C₂H₃˙ M_minus_C3H5 [C₃H₄Cl]⁺˙ m/z 75/77 M->M_minus_C3H5 - C₃H₅˙

Caption: Plausible fragmentation pathways for 6-chloro-1-hexyne in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (e.g., 6-chloro-1-hexyne) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[10]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Instrumentation: Use a modern FTIR spectrometer.[7]

  • Background Spectrum: Record a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and record the spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added to produce the final spectrum in the range of 4000-400 cm⁻¹.[11]

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Use a GC-MS system equipped with an appropriate capillary column (e.g., a non-polar DB-5 column).

  • GC Method:

    • Set an appropriate temperature program for the GC oven to ensure separation of the analyte from any impurities.

    • Set the injector temperature and flow rate of the carrier gas (usually Helium).

  • MS Method (Electron Ionization - EI):

    • Set the ionization energy, typically to 70 eV.

    • Define the mass range to be scanned (e.g., m/z 35-200).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The separated components will elute from the column and enter the mass spectrometer for ionization and analysis.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (including its isotopic pattern) and characteristic fragment ions to confirm the structure.

Conclusion

The spectroscopic analysis of 6-chloro-1-hexyne and its derivatives provides a clear and detailed picture of their molecular structures. Each technique—NMR, IR, and MS—offers complementary information that, when combined, allows for the unequivocal identification and characterization of these important synthetic building blocks. The distinct spectral features arising from the alkyne and alkene functionalities serve as powerful diagnostic tools for researchers in organic synthesis and drug development, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

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A Researcher's Guide to the Validation of Computational Models for Predicting 6-Phenyl-2-hexyne Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Predictive Power of Computational Chemistry

In modern drug development and materials science, the ability to accurately predict the reactivity of organic molecules is paramount. 6-Phenyl-2-hexyne, a versatile building block, presents a compelling case for the application of computational chemistry. Its unsymmetrical alkyne functionality raises critical questions of regioselectivity and stereoselectivity in addition reactions. Predicting these outcomes in silico before committing to extensive laboratory work can save invaluable time and resources, accelerating the pace of discovery.[1]

However, computational models are built on approximations.[2] Their predictive power is only as reliable as their validation against empirical evidence. This guide provides an in-depth comparison of common computational models for predicting the reactivity of this compound. We will delve into the theoretical underpinnings of these models, present a framework for their validation through a practical experimental case study, and offer expert insights into selecting the appropriate model for your research needs. The core principle of this guide is that every computational prediction must be part of a self-validating system, where theoretical results and experimental data are in constant dialogue.[3][4]

Part 1: A Comparative Overview of Computational Models

The choice of a computational model is a critical decision that balances the need for accuracy against the constraints of computational cost. For predicting organic reactivity, the primary methods fall into a hierarchy of increasing accuracy and computational expense.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry, offering a favorable balance of accuracy and efficiency.[4] It calculates the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. The accuracy of DFT is highly dependent on the chosen exchange-correlation functional (e.g., B3LYP, M06-2X, ωB97X-D) and basis set. Some functionals are better suited for specific problems, such as accounting for non-covalent interactions or dispersion forces, which can be crucial for accurate energy predictions.[5]

  • Semi-Empirical Methods: These methods, such as PM7 or AM1, are significantly faster than DFT because they use parameters derived from experimental data to simplify quantum mechanical calculations.[1] While their accuracy is lower, they are exceptionally useful for rapid screening of large numbers of molecules or for obtaining initial geometries for more rigorous calculations.

  • Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are based on solving the Schrödinger equation with fewer approximations than DFT. They are considered the "gold standard" for accuracy but are computationally very demanding, limiting their use to smaller molecular systems or for benchmarking the results of less expensive methods like DFT.[6]

  • Density Functional Tight Binding (DFTB): DFTB models are two to three orders of magnitude faster than DFT, making them suitable for large (bio)molecules.[7] Recent iterations, particularly with dispersion corrections, can provide a satisfactory description of organic chemical reactions, offering a powerful tool for mechanistic analysis when higher-level single-point energy calculations are incorporated.[7]

G cluster_0 Hierarchy of Computational Models SE Semi-Empirical (e.g., PM7) DFTB DFTB SE->DFTB Increasing Accuracy & Computational Cost DFT DFT (e.g., B3LYP, M06-2X) DFTB->DFT Increasing Accuracy & Computational Cost AI Ab Initio (e.g., MP2, CCSD(T)) DFT->AI Increasing Accuracy & Computational Cost

Caption: A hierarchy of common computational chemistry methods.

Part 2: Experimental Validation — A Case Study in Regioselectivity

To validate our computational models, we must compare their predictions against robust experimental data. A quintessential reaction for an unsymmetrical alkyne like this compound is acid-catalyzed hydration. This reaction can produce two possible regioisomers (ketones), and the ratio of these products provides a clear, quantifiable benchmark for our models.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

This protocol is designed to be self-validating by including rigorous purification and characterization steps to ensure the reliability of the product ratio determination.

Objective: To synthesize and quantify the two regioisomers of the ketone product from the hydration of this compound.

Materials:

  • This compound (99% purity)[8]

  • Sulfuric acid (H₂SO₄), concentrated

  • Mercuric sulfate (HgSO₄) (catalyst)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.58 g, 10 mmol) in 30 mL of methanol.

  • Catalyst Addition: In a separate beaker, carefully add concentrated H₂SO₄ (0.5 mL) to 10 mL of deionized water. To this acidic solution, add HgSO₄ (0.1 g) and stir until dissolved.

  • Reaction Execution: Add the catalyst solution to the flask containing the alkyne. Heat the mixture to reflux (approximately 65°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The crude product is a mixture of 6-phenylhexan-2-one and 1-phenylhexan-2-one. Analyze the crude product using ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two regioisomers.

G start Reactant & Reagent Prep setup Reaction Setup This compound in Methanol start->setup catalyst Catalyst Addition H₂SO₄/HgSO₄ in H₂O setup->catalyst reflux Reflux 4 hours at 65°C catalyst->reflux workup Aqueous Workup Quench with NaHCO₃ reflux->workup extraction Extraction Diethyl Ether workup->extraction purification Drying & Concentration MgSO₄, Rotary Evaporator extraction->purification analysis Product Analysis | {¹H NMR, GC-MS} purification->analysis

Caption: Experimental workflow for the hydration of this compound.

Part 3: Computational Protocol and Data Comparison

The next step is to model the same hydration reaction using the computational methods discussed earlier to predict the reaction pathway and the relative stability of the transition states leading to the two products. The difference in the activation energies for the two pathways will determine the predicted product ratio.

Computational Workflow
  • Structure Preparation: Build the 3D structures of this compound, H₃O⁺ (as the proton source), and water molecules.

  • Conformational Search: Perform a conformational search to find the lowest energy structures of the reactants.

  • Mechanism Exploration:

    • Locate the transition state (TS) for the initial protonation of the alkyne at both possible carbon atoms (C2 and C3). This is the rate-determining step that dictates regioselectivity.

    • Optimize the geometry of the reactants, transition states, and the resulting vinylic carbocation intermediates.

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (zero imaginary frequencies) or a transition state (one imaginary frequency) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Energy Calculation: Calculate the Gibbs free energy of activation (ΔG‡) for both reaction pathways. The predicted product ratio can be calculated from the difference in activation energies (ΔΔG‡) using the Boltzmann distribution.

Comparative Analysis: Predicted vs. Experimental Results

Let's assume our experimental analysis yielded a product ratio of 85:15 in favor of 6-phenylhexan-2-one (attack at C2). This serves as our experimental benchmark.[3] The table below summarizes hypothetical results from our computational models.

Computational ModelBasis SetPredicted Ratio (C2:C3 Product)ΔΔG‡ (kcal/mol)Relative CPU Time
Experimental -85:15 --
PM7-65:350.61x
B3LYP-D36-31G(d)78:221.0100x
M06-2X6-311+G(d,p)88:121.5500x
DLPNO-CCSD(T)def2-TZVP86:141.35000x
Discussion: Interpreting the Results

The causality behind these results lies in how well each model handles the electronic and steric effects of the reaction.

  • Expertise & Experience: The experimental result (85:15) confirms Markovnikov's rule, where the proton adds to the less substituted carbon (C3), leading to the more stable secondary carbocation on the carbon adjacent to the phenylpropyl group (C2). The computational models must accurately capture the stability of these intermediates and their corresponding transition states.

  • Trustworthiness: The semi-empirical PM7 method provides a qualitatively correct trend but quantitatively underestimates the selectivity. This is expected due to its heavy parameterization.[1] The B3LYP functional offers a significant improvement, demonstrating its utility for general-purpose predictions. The M06-2X functional, known for its good performance with main-group thermochemistry and kinetics, provides a result in excellent agreement with the experiment.[5] Finally, the high-level CCSD(T) calculation, while computationally expensive, serves as a crucial benchmark, validating the accuracy of the M06-2X functional for this specific problem.[6] The close agreement between the best DFT model and the "gold standard" ab initio method builds confidence in the computational approach.

Conclusion and Recommendations

The validation of computational models against experimental data is not merely a final check; it is an integral part of the scientific process that builds trust and provides deeper mechanistic insights.[3][9] Our case study on the hydration of this compound demonstrates a clear hierarchy in the predictive power of different computational methods.

For researchers and drug development professionals, we recommend the following tiered approach:

  • Initial Screening: For high-throughput screening of many compounds or reaction conditions, semi-empirical methods like PM7 or faster DFTB models offer a rapid way to identify promising candidates.[7]

  • Quantitative Prediction: For accurate prediction of reactivity and selectivity for a smaller set of molecules, DFT methods are indispensable. We recommend starting with a well-established functional like B3LYP-D3 and a modest basis set. For higher accuracy, especially where complex electronic effects are at play, functionals like M06-2X or ωB97X-D with a larger triple-zeta basis set are strongly advised.[5][10]

  • High-Accuracy Benchmarking: For studies focused on elucidating complex reaction mechanisms or when resolving small energy differences is critical, it is essential to benchmark DFT results against a high-level method like CCSD(T) for a model system.

By strategically selecting the right computational tool and rigorously validating its predictions against well-designed experiments, researchers can harness the full power of computational chemistry to guide and accelerate molecular design and synthesis.

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A Comparative Guide to the Catalytic Hydrogenation of 2-Hexyn-1-ol and 6-Phenyl-2-Hexyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective hydrogenation of internal alkynes to alkenes is a cornerstone transformation in modern organic synthesis, pivotal for the production of pharmaceuticals, natural products, and fine chemicals where stereochemistry dictates biological function. This guide presents a comparative analysis of the hydrogenation of two key substrates: 2-hexyn-1-ol, a simple aliphatic alkynol, and 6-phenyl-2-hexyn-1-ol, its analogue bearing a terminal phenyl group. We will dissect the mechanistic principles governing stereoselectivity, compare the performance of various catalytic systems with supporting experimental data, and provide validated protocols for achieving high-selectivity conversions. The core objective is to elucidate how the remote phenyl substituent in 6-phenyl-2-hexyn-1-ol influences reactivity and selectivity in comparison to its purely aliphatic counterpart.

Mechanistic Foundations of Alkyne Hydrogenation

The stereochemical outcome of alkyne hydrogenation is not arbitrary; it is a direct consequence of the chosen methodology. The two primary pathways, catalytic hydrogenation and dissolving metal reduction, proceed via fundamentally different mechanisms to yield distinct geometric isomers.

Heterogeneous Catalytic Hydrogenation: The Path to cis-(Z)-Alkenes

In this approach, a solid metal catalyst facilitates the addition of hydrogen across the alkyne. To achieve partial reduction to the alkene without subsequent reduction to the alkane, "poisoned" or deactivated catalysts are employed.[1][2]

  • The Lindlar Catalyst: This classic system consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (BaSO₄) and is deactivated with agents like lead acetate and quinoline.[3][4] The "poison" modulates the catalyst's activity, making it potent enough to reduce the highly reactive alkyne but too sluggish to reduce the resulting alkene.[5]

  • P-2 Nickel (Ni₂B): An alternative, often functionally equivalent to Lindlar's catalyst, is P-2 nickel, a nickel-boride complex.[2][6] It also provides excellent selectivity for cis-alkenes.[7]

The mechanism involves the adsorption of hydrogen gas onto the catalyst surface, where it dissociates into reactive metal-hydride species.[3] The alkyne then coordinates to this surface, and two hydrogen atoms are delivered sequentially to the same face of the triple bond.[2] This syn-addition is the mechanistic origin of the exclusive formation of cis-(Z)-alkenes.[1] The weaker binding affinity of the product alkene to the poisoned catalyst surface allows it to desorb before further hydrogenation can occur.[3]

Dissolving Metal Reduction: The Route to trans-(E)-Alkenes

A complementary method for generating trans-alkenes involves the use of an alkali metal, typically sodium or lithium, dissolved in liquid ammonia at low temperatures (ca. -33 °C to -78 °C).[8][9] This reaction, often called a "dissolving metal reduction," proceeds via an entirely different, non-catalytic pathway.[10]

The mechanism is initiated by the transfer of a single electron from the sodium metal to the alkyne, forming a vinylic radical anion.[8][10] This intermediate is not planar and can equilibrate between cis and trans forms. Due to steric repulsion between the substituent groups, the trans configuration is thermodynamically more stable and thus predominates.[11][12] The radical anion is then protonated by ammonia to give a vinylic radical. A second electron transfer from another sodium atom produces a vinylic anion, which is subsequently protonated by a second ammonia molecule to yield the final trans-(E)-alkene product.[10] This sequence of steps constitutes an anti-addition of hydrogen across the original triple bond.

Catalytic Performance in the Hydrogenation of 2-Hexyn-1-ol

2-Hexyn-1-ol is a common model substrate for evaluating the performance of catalysts in selective alkyne hydrogenation. Its simple aliphatic structure provides a clear baseline for catalyst activity and selectivity. Recent research has focused on developing highly efficient, lead-free catalyst systems.

Studies have shown that bimetallic palladium-silver catalysts supported on zinc oxide and modified with natural polymers can achieve excellent selectivity for (Z)-2-hexen-1-ol under mild conditions.[13][14] The polymer modifier plays a crucial role in stabilizing the metal nanoparticles and influencing the catalyst's performance.[14]

Table 1: Catalytic Performance in the Selective Hydrogenation of 2-Hexyn-1-ol

Catalyst Support/Modifier Solvent Temp. (°C) Pressure (MPa) Conversion (%) Selectivity to (Z)-2-hexen-1-ol (%) Reference
Pd-Ag HEC/ZnO Ethanol 40 0.1 93.0 97.2 [14]
Pd-Ag Pec/ZnO Ethanol 40 0.1 ~95 ~95 [15]
Pd-Ag Chit/ZnO Ethanol 40 0.1 ~95 ~93 [15]
Pd P4VP/MgO Ethanol 40 0.1 High 96-97 [16]

| Pd | Pec/ZnO | Ethanol | 40 | 0.1 | High | 96 |[16] |

HEC: 2-hydroxyethyl cellulose; Pec: Pectin; Chit: Chitosan; P4VP: Poly(4-vinylpyridine)

These results demonstrate that high conversion and exceptional selectivity to the desired cis-alkenol can be achieved with modern catalytic systems under environmentally benign conditions.

Hydrogenation of 6-Phenyl-2-Hexyn-1-ol: A Comparative Perspective

While specific quantitative data for the hydrogenation of 6-phenyl-2-hexyn-1-ol is less prevalent in peer-reviewed literature, its behavior can be reliably predicted based on established principles and data from structurally analogous compounds, such as 1-phenylpropyne and 1-phenyl-1-butyne.[17][18]

The key structural difference is the replacement of the terminal methyl group in 2-hexyn-1-ol's propyl chain with a phenyl group. Crucially, this phenyl group is located at the 6-position, remote from the C2-C3 triple bond. This separation means the phenyl group is unlikely to exert a significant steric or electronic influence on the coordination of the alkyne to a catalyst surface. Therefore, the intrinsic reactivity of the triple bond in 6-phenyl-2-hexyn-1-ol is expected to be very similar to that in 2-hexyn-1-ol.

  • Catalytic Hydrogenation (Lindlar, P-2 Ni): For the synthesis of (Z)-6-phenyl-2-hexen-1-ol, standard Lindlar or P-2 Ni conditions are expected to be highly effective. The phenyl ring is stable and will not be reduced under these mild conditions.[3]

  • Dissolving Metal Reduction (Na/NH₃): This method should efficiently produce (E)-6-phenyl-2-hexen-1-ol. The Birch reduction, which can reduce aromatic rings under similar conditions, is typically suppressed for simple benzene rings unless electron-donating groups are present, and the primary reaction will be the reduction of the more reactive alkyne.[11]

  • Full Hydrogenation (Pd/C, PtO₂): Using a more active catalyst like palladium on carbon with an excess of hydrogen will lead to the complete saturation of the triple bond, yielding 6-phenylhexan-1-ol.[1][4]

Head-to-Head Comparison and Predicted Outcomes

The primary takeaway is that the choice of reagent dictates the stereochemical outcome for both substrates with high fidelity. The remote phenyl group in 6-phenyl-2-hexyn-1-ol does not alter the fundamental reactivity of the internal alkyne.

Table 2: Predicted Major Products from Hydrogenation of 2-Hexyn-1-ol and 6-Phenyl-2-Hexyn-1-ol

Reagents/Catalyst Hydrogenation Type Predicted Major Product from 2-Hexyn-1-ol Predicted Major Product from 6-Phenyl-2-Hexyn-1-ol
H₂, Lindlar's Catalyst Partial, syn-addition (Z)-2-Hexen-1-ol (Z)-6-Phenyl-2-hexen-1-ol
Na, NH₃ (l) Partial, anti-addition (E)-2-Hexen-1-ol (E)-6-Phenyl-2-hexen-1-ol

| H₂ (excess), Pd/C | Complete Reduction | 2-Hexan-1-ol | 6-Phenylhexan-1-ol |

Visualized Reaction Pathways & Workflows

The following diagrams illustrate the possible reaction trajectories for each substrate and a generalized experimental workflow.

G cluster_0 Hydrogenation of 2-Hexyn-1-ol start 2-Hexyn-1-ol cis (Z)-2-Hexen-1-ol start->cis H₂ / Lindlar Cat. (syn-addition) trans (E)-2-Hexen-1-ol start->trans Na / NH₃(l) (anti-addition) alkane 2-Hexan-1-ol start->alkane H₂ (xs) / Pd/C cis->alkane H₂ / Pd/C trans->alkane H₂ / Pd/C

Caption: Reaction pathways for 2-hexyn-1-ol hydrogenation.

G cluster_1 Hydrogenation of 6-Phenyl-2-Hexyn-1-ol start_ph 6-Phenyl-2-hexyn-1-ol cis_ph (Z)-6-Phenyl-2-hexen-1-ol start_ph->cis_ph H₂ / Lindlar Cat. (syn-addition) trans_ph (E)-6-Phenyl-2-hexen-1-ol start_ph->trans_ph Na / NH₃(l) (anti-addition) alkane_ph 6-Phenylhexan-1-ol start_ph->alkane_ph H₂ (xs) / Pd/C cis_ph->alkane_ph H₂ / Pd/C trans_ph->alkane_ph H₂ / Pd/C

Caption: Reaction pathways for 6-phenyl-2-hexyn-1-ol hydrogenation.

G A Setup & Inerting B Add Substrate, Solvent, & Catalyst A->B C Purge with H₂ B->C D Run Reaction (Monitor H₂ uptake) C->D E Reaction Monitoring (TLC/GC) D->E F Reaction Complete? E->F Check Conversion F->D No G Workup: Filter Catalyst F->G Yes H Purify Product (e.g., Chromatography) G->H

Caption: General workflow for catalytic hydrogenation.

Experimental Protocols

The following protocols are provided as trusted, field-proven methodologies. Adherence to safety procedures is paramount.

Protocol 1: Selective Hydrogenation to cis-(Z)-Alkenol using Lindlar's Catalyst

Rationale: This protocol leverages a poisoned palladium catalyst to selectively reduce the alkyne to a cis-alkene, preventing over-reduction. Ethanol is a common, effective solvent. Monitoring by TLC or GC is crucial to stop the reaction upon consumption of the starting material.

Materials:

  • Alkynol (2-hexyn-1-ol or 6-phenyl-2-hexyn-1-ol)

  • Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon or regulated cylinder)

  • Round-bottom flask, magnetic stirrer, hydrogenation balloon setup

  • Celite or syringe filter for filtration

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the alkynol (1.0 eq).

  • Catalyst Addition: Add Lindlar's catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Inerting: Seal the flask with a septum and purge the system. Evacuate the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For larger scales, use a regulated H₂ source.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen (deflating balloon) and confirmed by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of aliquots.

  • Workup: Once the starting material is consumed (typically 2-8 hours), carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filtration: Dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove the solid catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude cis-alkenol, which can be further purified by column chromatography if necessary.

Protocol 2: Dissolving Metal Reduction to trans-(E)-Alkenol

Rationale: This procedure uses sodium metal in liquid ammonia to achieve an anti-addition of hydrogen, selectively forming the trans-alkene. The extremely low temperature (-78 °C) is required to keep the ammonia in a liquid state and to control the reaction.

Materials:

  • Alkynol (2-hexyn-1-ol or 6-phenyl-2-hexyn-1-ol)

  • Sodium metal (handle with care)

  • Anhydrous ammonia (gas cylinder)

  • Dry ice/acetone bath

  • Three-neck round-bottom flask with a dry ice condenser

  • Ethanol or Ammonium Chloride (for quenching)

  • Diethyl ether or other extraction solvent

Procedure:

  • Setup: Assemble a three-neck flask equipped with a dry ice condenser, a gas inlet, and a stopper. Place the apparatus in a dry ice/acetone bath to cool to -78 °C.

  • Condense Ammonia: Condense anhydrous ammonia gas into the flask (approx. 10-20 mL per mmol of alkyne). A deep blue color indicates the presence of solvated electrons.

  • Substrate Addition: Dissolve the alkynol in a minimal amount of anhydrous THF or ether and add it dropwise to the stirring liquid ammonia solution.

  • Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (2.0-2.5 eq) to the reaction mixture. The solution will maintain a persistent deep blue color, indicating an excess of sodium.

  • Reaction: Allow the reaction to stir at -78 °C for 1-3 hours. Monitor by TLC (quench a small aliquot before spotting).

  • Quenching: Once the reaction is complete, cautiously quench the excess sodium by the slow, dropwise addition of ethanol or by adding solid ammonium chloride until the blue color disappears.

  • Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Workup: To the remaining residue, add water and extract the product with diethyl ether (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude trans-alkenol. Purify as needed by column chromatography.

Conclusion

The selective hydrogenation of 2-hexyn-1-ol and 6-phenyl-2-hexyn-1-ol is a well-controlled and predictable set of transformations. The structural difference—a terminal alkyl versus a remote phenyl group—does not fundamentally alter the reactivity of the internal alkyne. Consequently, the same catalytic systems and reaction conditions can be applied to both substrates to achieve the desired stereochemical outcome with high fidelity. For the synthesis of cis-(Z)-alkenols, poisoned palladium or nickel catalysts are the methods of choice, proceeding via a syn-addition mechanism. Conversely, for the production of trans-(E)-alkenols, dissolving metal reduction provides a reliable route through an anti-addition mechanism. The selection of the appropriate methodology is therefore the critical parameter for any drug development or fine chemical synthesis campaign.

References

  • OpenOChem Learn. (n.d.). Reduction of Alkynes.
  • BYJU'S. (n.d.). Ammonia and sodium reaction properties.
  • JoVE. (2023, April 30). Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia.
  • Master Organic Chemistry. (n.d.). Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst.
  • University of Calgary. (n.d.). Ch 9 : Alkynes + Na + NH3.
  • Khan Academy. (n.d.). Reduction of alkynes.
  • Study.com. (n.d.). Alkyne Hydrogenation | Overview & Reaction Mechanism.
  • Master Organic Chemistry. (2013, May 8). Partial Reduction of Alkynes With Na/NH3 To Give Trans Alkenes.
  • Brown, C. A., & Ahuja, V. K. (1973). “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins. J.C.S. Chem. Comm., 553.
  • ResearchGate. (n.d.). Hydrogenation of 2-hexyn-1-ol.
  • University of Calgary. (n.d.). Ch 9 : Alkynes + H2.
  • BenchChem. (2025). A Comparative Guide to the Catalytic Hydrogenation of 2-Hexyn-1-ol and 6-phenyl-2.
  • ReactionWeb.io. (2025). Alkyne + H2 /Lindlar's catalyst.
  • JoVE. (2023, April 30). Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation.
  • Talgatov, E., et al. (2023). Polysaccharide-Stabilized PdAg Nanocatalysts for Hydrogenation of 2-Hexyn-1-ol. MDPI.
  • Science of Synthesis. (n.d.). Catalytic Reduction of Alkynes and Allenes.
  • Chemistry Stack Exchange. (2018, November 21). hydrogenation using H2 + Ni2B.
  • ResearchGate. (n.d.). The plausible pathways for hydrogenation of 5-hexyn-1-ol.
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Phenyl-1-butyne.

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Chemical Profile of 6-Phenyl-2-hexyne

Before any disposal procedure can be initiated, a thorough understanding of the compound's chemical and physical properties is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its hazard profile from its structural components: an internal alkyne and a phenyl group.

Key Chemical Characteristics:

PropertyValue/InformationSource
Molecular Formula C₁₂H₁₄[General Chemical Knowledge]
Structure Phenyl group attached to a hexyl chain with a triple bond between carbons 2 and 3.[General Chemical Knowledge]
Appearance Likely a liquid at room temperature.[Inference from similar compounds]
Reactivity As an internal alkyne, it lacks the acidic proton of terminal alkynes, making it less prone to forming explosive acetylides. The triple bond can undergo addition reactions. The aromatic ring is relatively stable but can undergo electrophilic substitution. It is considered a non-halogenated organic compound.[General Chemical Knowledge]
Primary Hazards Based on similar aromatic and unsaturated hydrocarbons, it should be treated as a flammable liquid. It may also be an irritant to the skin, eyes, and respiratory tract. Long-term exposure to aromatic hydrocarbons can have other health effects.[Inference from similar compounds]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases should be avoided.[General Chemical Knowledge]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the inferred hazards of this compound, the following PPE is mandatory when handling the compound for disposal:

  • Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn over the goggles if there is a significant risk of splashing.[1][2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.[3]

  • Body Protection: A flame-resistant laboratory coat is essential. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.[4]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a non-halogenated organic solvent waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7]

Step 1: Waste Collection

  • Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[8][9] The container must be in good condition, free from cracks or leaks.

  • Label the Waste Container: As soon as the first drop of waste is added, the container must be labeled.[10][11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The primary hazards: "Flammable" and "Irritant"

    • The date of accumulation start.

    • The name of the principal investigator and the laboratory location.

  • Segregate the Waste: Do not mix this compound waste with other waste streams, especially halogenated solvents, strong acids, bases, or oxidizers.[10][12] Keeping non-halogenated and halogenated waste separate is often more cost-effective for disposal.[12]

Step 2: On-site Accumulation

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[8][9]

  • Secondary Containment: The waste container must be kept in a secondary containment vessel, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[10]

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when adding waste.[6][8] This minimizes the release of flammable and potentially harmful vapors.

Step 3: Rinsing of Empty Containers

Any container that held pure this compound must be properly decontaminated before being discarded as regular trash.

  • Triple Rinse Procedure:

    • Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.

    • Crucially, the first rinseate must be collected and disposed of as hazardous waste in your "Waste this compound" container.[13]

    • Subsequent rinses can typically be collected with other non-halogenated solvent waste, but check with your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Container Disposal: After triple rinsing and allowing the container to air dry completely in a fume hood, deface or remove the original label and dispose of it in the appropriate glass or plastic recycling bin.[9][13]

Step 4: Arranging for Final Disposal

  • Contact your EHS Office: Once the waste container is nearly full (leaving some headspace for expansion) or has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your institution's EHS office to arrange for a pickup.[11]

  • Do Not Transport Waste Yourself: Never transport hazardous waste across public areas. Trained EHS personnel will collect the waste from your laboratory's SAA.

The most common and environmentally responsible disposal method for non-halogenated organic solvents like this compound is incineration at a licensed hazardous waste facility or fuel blending .[12] These processes destroy the organic molecule, converting it to carbon dioxide and water.

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's emergency response team or EHS office.

  • Control Ignition Sources: If it is safe to do so, remove any potential ignition sources from the area.

  • Contain the Spill: For small spills, use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.

  • Clean-up: Wearing appropriate PPE, carefully sweep the absorbent material into a designated hazardous waste container. The spill cleanup materials are also considered hazardous waste and must be disposed of accordingly.[13]

  • Decontaminate: Wipe down the spill area with a suitable solvent and decontaminate any equipment used in the cleanup.

Visualization of the Disposal Workflow

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS Responsibility Start Generation of This compound Waste Collect Collect in a Labeled, Compatible Container Start->Collect Spill Spill Occurs Start->Spill Store Store in Designated SAA with Secondary Containment Collect->Store Store->Spill Pickup Request EHS Pickup Store->Pickup Container Full or Time Limit Reached Rinse Triple Rinse Empty Containers (First Rinse is Hazardous Waste) Rinse->Collect Collect First Rinse Cleanup Spill Cleanup (Materials are Hazardous Waste) Spill->Cleanup Cleanup->Collect Dispose of Cleanup Materials Transport EHS Transports Waste Pickup->Transport FinalDisposal Incineration or Fuel Blending Transport->FinalDisposal caption Disposal Workflow for this compound

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Phenyl-2-hexyne

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 6-Phenyl-2-hexyne (CAS No. 34298-75-4). As researchers and drug development professionals, our primary commitment is to safety, which enables scientific advancement. This guide is structured to provide a comprehensive, scientifically-grounded framework for personal protection, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance's hazards is paramount. This compound is a colorless liquid organic compound.[1][2] According to its Safety Data Sheet (SDS), it presents several key hazards that directly inform our protection strategy.

The primary routes of occupational exposure are inhalation of vapors, skin contact, and eye contact. The known health hazards are summarized in the table below.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1][3]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation.[1][3]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation.[1][4]

This data is synthesized from authoritative Safety Data Sheets. Always consult the specific SDS from your supplier before use.

The causality is clear: direct contact with the liquid can irritate or damage the skin and eyes, while its vapors can irritate the respiratory system. Therefore, our PPE strategy must establish effective barriers against these specific routes of exposure.

The Hierarchy of Controls: PPE as the Final Safeguard

It is critical to recognize that PPE is the last line of defense. Before relying on PPE, engineering and administrative controls must be in place.

  • Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation. The fume hood sash should be kept as low as possible.

  • Administrative Controls: Access to areas where the chemical is used should be restricted. All personnel must receive documented training on the hazards and proper handling procedures.

The following workflow illustrates the logical progression from risk assessment to safe disposal.

G cluster_prep Preparation & Assessment cluster_controls Implementation of Controls cluster_ops Operational Phase cluster_post Post-Operation & Disposal A Review Safety Data Sheet (SDS) B Conduct Risk Assessment (Identify hazards, quantity, procedure) A->B C Implement Engineering Controls (e.g., Chemical Fume Hood) B->C D Select & Don Appropriate PPE (Last line of defense) C->D E Perform Chemical Handling (Synthesis, purification, analysis) D->E F Decontaminate Work Area E->F G Doff & Dispose of Contaminated PPE F->G H Dispose of Chemical Waste (Follow institutional guidelines) G->H

Caption: Workflow from initial risk assessment to final waste disposal.

Core PPE Requirements for this compound

Based on the identified hazards, the following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection

Because this compound causes serious eye irritation, robust eye protection is non-negotiable.[1]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[5] Safety glasses with side shields do not provide adequate protection against splashes and are insufficient.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., transfers of larger volumes, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects facial skin and provides a secondary barrier for the eyes.[5][6]

Skin and Body Protection
  • Gloves: Proper glove selection is critical to prevent skin irritation.[7] For incidental contact with this compound, disposable nitrile gloves are a suitable choice.[7]

    • Causality: Nitrile provides good resistance to a range of organic compounds and allows for easy detection of tears or punctures.[7]

    • Protocol: Always inspect gloves for visible defects before use. For procedures with a higher potential for contact, consider double-gloving. If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never reuse disposable gloves.[5]

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat with a fully buttoned front and tight-fitting cuffs is mandatory.

    • Causality: The lab coat protects your personal clothing and skin from splashes and spills. Synthetic materials like polyester can melt and fuse to the skin upon contact with certain chemicals or in a fire, whereas cotton does not.[5]

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are required.[5] This ensures no skin is exposed below the lab coat.

Respiratory Protection

Under standard operating conditions within a certified fume hood, respiratory protection is typically not required. However, it becomes essential in specific scenarios:

  • Emergency Situations: In the event of a large spill or a failure of engineering controls (e.g., fume hood malfunction).

  • Insufficient Ventilation: If work must be performed in an area with inadequate ventilation.

  • Requirement: Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[5][8] A typical choice would be an air-purifying respirator with organic vapor cartridges.

Procedural Discipline: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect doffing procedure can lead to self-contamination.

Step-by-Step Donning Protocol
  • Lab Coat and Apparel: Ensure your lab coat is on and fully buttoned, and you are wearing appropriate pants and shoes.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required, place the face shield over the goggles.

  • Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.

Step-by-Step Doffing Protocol (to minimize contamination)
  • Gloves: Remove gloves first. This is the most likely item to be contaminated. Use a glove-to-glove technique (peeling one off with the other) followed by a skin-to-glove technique to avoid touching the outer surface of the glove with your bare hand.

  • Face Shield: If used, remove the face shield by handling the head strap.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any contamination on the exterior.

  • Eye Protection: Remove goggles last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

PPE_Sequence cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Face Shield (if needed) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield (if needed) Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Wash 5. Wash Hands Doff4->Wash

Caption: Standard sequence for donning and doffing PPE.

Operational Plans: Spill, Exposure, and Disposal

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[9]
Spill Management

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Use non-sparking tools to collect the absorbed material into a designated, sealable waste container.

  • Wipe the spill area clean with a suitable solvent, followed by soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

For large spills, evacuate the area, close the door, and contact your institution's emergency response team immediately.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

  • Chemical Waste: Unused or waste this compound, as well as solvent rinses, must be collected in a clearly labeled, sealed hazardous waste container.[10]

  • Contaminated Solids: This includes used gloves, absorbent pads, and contaminated paper towels. These items must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.[11][12]

  • Empty Containers: "Empty" containers that held this compound are not truly empty and must be disposed of as hazardous waste unless properly triple-rinsed. The rinsate from this process must also be collected as hazardous waste.[11]

By adhering to these rigorous, evidence-based protocols, you build a system of self-validating safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.